molecular formula C6H11NO B142233 1-Methyl-4-piperidone CAS No. 1445-73-4

1-Methyl-4-piperidone

Katalognummer: B142233
CAS-Nummer: 1445-73-4
Molekulargewicht: 113.16 g/mol
InChI-Schlüssel: HUUPVABNAQUEJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-piperidone (CAS 1445-73-4) is a nitrogen-containing heterocyclic compound that serves as a versatile and fundamental building block in organic and medicinal chemistry research. This compound, appearing as a clear, colorless to light yellow liquid, is the N-methyl substituted variant of 4-piperidone and provides a crucial piperidine scaffold for constructing more complex molecules. Its primary research value lies in its role as a key precursor in the synthesis of a wide array of pharmacologically active compounds. It is a documented intermediate in the development of various pharmaceuticals, including antipsychotic agents like pimavanserin, antimigraine drugs such as naratriptan, and the antihistamine mebhydrolin . The synthetic utility of this compound is further demonstrated in antimicrobial research, where it is used to create novel monoketone curcuminoids investigated for their activity against cariogenic bacteria like Streptococcus mutans . From a technical perspective, its structure features a ketone group on a piperidine ring, making it amenable to numerous chemical transformations, such as Claisen-Schmidt condensations with aromatic aldehydes and Grignard reactions. Researchers will find it miscible with water and can note its typical boiling point at 55-60°C at 10 mmHg and a flash point of 58°C, requiring appropriate storage in a cool, dark place, often under an inert atmosphere . The piperidine nucleus is a privileged structure in drug discovery, frequently found in molecules with diverse biological activities, underscoring the ongoing importance of this reagent in developing new therapeutic candidates . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-methylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-7-4-2-6(8)3-5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUPVABNAQUEJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162735
Record name 1-Methyl-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear dark yellow liquid; [Sigma-Aldrich MSDS]
Record name 1-Methyl-4-piperidone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19385
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1445-73-4
Record name 1-Methyl-4-piperidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-piperidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-4-piperidone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66491
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4-piperidone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.450
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Methyl-4-piperidone chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Methyl-4-piperidone: Chemical Properties, Structure, and Synthesis

Introduction

This compound, also known as N-methyl-4-piperidone, is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceuticals and other specialty chemicals.[1][2] Its structure, featuring a reactive carbonyl group and an adjacent methylene (B1212753) group, allows for a variety of chemical transformations, making it a versatile intermediate.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound for researchers, scientists, and professionals in drug development.

Chemical Structure

The chemical structure of this compound consists of a six-membered piperidine (B6355638) ring with a methyl group attached to the nitrogen atom and a ketone functional group at the 4-position.

  • IUPAC Name: 1-methylpiperidin-4-one[3][4]

  • SMILES: CN1CCC(=O)CC1[1][3]

  • InChI Key: HUUPVABNAQUEJW-UHFFFAOYSA-N[3][4]

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. The compound is a clear, yellow to orange liquid at room temperature and is miscible with water.[5] It is also sensitive to air and should be stored under an inert atmosphere.[5][6]

PropertyValueSource(s)
Molecular Formula C₆H₁₁NO[3][5]
Molecular Weight 113.16 g/mol [3][5]
Appearance Clear yellow to orange/brown liquid[4][5]
Boiling Point 55-60 °C at 11 mmHg; 60-62 °C at 19 hPa[5][7][8]
Density 0.92 - 0.98 g/mL at 20-25 °C[1][5][7]
Refractive Index n20/D 1.460[5]
Flash Point 58 °C (140 °F)[5][9]
Water Solubility Miscible[5][9]
pKa 8.02 ± 0.20 (Predicted)[5]
Storage Temperature 0-6 °C, under inert gas[5][6]

Experimental Protocols

Several synthetic routes for this compound have been reported. Below are detailed methodologies for two common approaches.

Synthesis via Dieckmann Cyclization

The first reported synthesis of this compound involves a double Michael reaction followed by a Dieckmann cyclization.[1] A more detailed, though distinct, early protocol involves the hydrolysis and decarboxylation of a precursor:

Protocol as described in JACS (1948), vol. 70, p. 1820: [10]

  • Hydrolysis: To a one-liter flask, add 350 ml of 20% hydrochloric acid and 86 g of 1-methyl-3-carbethoxy-4-piperidone hydrochloride.

  • Reflux: Heat the mixture to reflux for one hour. The completion of the reaction can be monitored by the absence of coloration with a ferric chloride reagent.

  • Evaporation: Evaporate the solution to dryness on a steam bath under reduced pressure (10 mm Hg).

  • Drying: Heat the resulting solid product at 100 °C for 4 hours at 0.1 mm Hg pressure. Further dry the product over solid potassium hydroxide (B78521) for 24 hours. The crude product obtained weighed 57.7 g.

  • Purification: The crude piperidone hydrochloride can be purified by recrystallization from hot acetone.[10]

Synthesis from Diethyl 1,3-acetonedicarboxylate

A more recent and high-yield method utilizes diethyl 1,3-acetonedicarboxylate, formaldehyde (B43269), and methylamine (B109427).[10]

Protocol: [10]

  • Initial Mixture: In a reaction kettle, add diethyl 1,3-acetonedicarboxylate to benzene (B151609) and stir to mix. Add p-toluenesulfonic acid and a catalyst.

  • Reaction: While stirring, add formaldehyde and methylamine to the mixture. Heat the reaction to reflux.

  • Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature and filter to remove any solid.

  • Acidification and Decarboxylation: Add concentrated hydrochloric acid to the filtrate in the reaction kettle and stir for 4 hours. Centrifuge the mixture and separate the hydrochloric acid layer. Heat the acid layer to reflux to induce decarboxylation.

  • Neutralization and Extraction: After the reaction is complete, cool the solution to room temperature and adjust the pH to 12 with a base (e.g., NaOH). Extract the product with dichloromethane.

  • Final Purification: Dry the organic extract over anhydrous sodium sulfate, distill off the dichloromethane, and separate the final product, N-methyl-4-piperidone, by chromatography. This method has reported yields of 91.7% with a purity of 99.4%.[10]

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound from diethyl 1,3-acetonedicarboxylate.

Synthesis_Workflow Reactants Diethyl 1,3-acetonedicarboxylate Formaldehyde Methylamine Benzene, p-toluenesulfonic acid Reaction_Step1 Reflux Reaction Reactants->Reaction_Step1 Filtration Cool and Filter Reaction_Step1->Filtration Reaction_Step2 Acidification and Decarboxylation (Conc. HCl, Reflux) Filtration->Reaction_Step2 Neutralization Neutralization (pH 12) Reaction_Step2->Neutralization Extraction Dichloromethane Extraction Neutralization->Extraction Purification Drying and Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of numerous pharmaceuticals.[1] Its derivatives have shown a broad range of biological activities, including antidepressant, antiarrhythmic, antithrombotic, and sedative effects.[2] It is a precursor for compounds such as naratriptan (B1676958) (an anti-migraine drug), pimavanserin (B1677881) (an atypical antipsychotic), and bamipine (B1667737) (an antihistamine).[1]

Safety and Handling

This compound is a flammable liquid and vapor.[3][9] It can cause severe skin burns and serious eye damage.[9] When handling this chemical, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[11][12] Work should be conducted in a well-ventilated area, and sources of ignition should be avoided.[11][13] Store the container tightly closed in a dry, cool, and well-ventilated place.[11][13]

References

Navigating the Safety Profile of 1-Methyl-4-piperidone (CAS 1445-73-4): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling of chemical reagents is paramount. This in-depth technical guide provides a detailed overview of the available safety data for 1-Methyl-4-piperidone (CAS number 1445-73-4), a versatile building block in organic synthesis. Due to a lack of publicly available quantitative toxicological studies on this specific compound, this guide summarizes existing qualitative safety information and presents generalized experimental protocols for the assessment of similar piperidine (B6355638) derivatives.

Physicochemical and Hazard Identification

This compound is a clear to yellow or orange liquid with the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol .[1][2] It is recognized as a flammable liquid and, according to some suppliers, may cause skin and eye irritation.[3][4]

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
CAS Number 1445-73-4[1][5]
Molecular Formula C₆H₁₁NO[1][2][6]
Molecular Weight 113.16 g/mol [1][6]
Appearance Clear yellow to orange liquid[6]
Boiling Point 55-60 °C at 11 mm Hg[6]
Density 0.92 g/mL at 25 °C
Flash Point 58 °C (136.4 °F) - closed cup
Table 2: GHS Hazard Classification for this compound
Hazard ClassCategoryHazard StatementSource(s)
Flammable Liquids3H226: Flammable liquid and vapour[1][5][7][8]
Skin Corrosion/Irritation1C/2H315: Causes skin irritation / H314: Causes severe skin burns and eye damage[1][3][9]
Serious Eye Damage/Eye Irritation1/2AH319: Causes serious eye irritation / H314: Causes severe skin burns and eye damage[3][9]
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)3H335: May cause respiratory irritation[3]
Skin Sensitization1H317: May cause an allergic skin reaction[3]

GHS Pictograms:

alt text

(Note: Pictograms may vary slightly between suppliers based on the specific hazard classifications they have assigned.)

Safe Handling and Storage

Proper handling and storage are crucial to minimize risks associated with this compound.

Table 3: Precautionary Statements (P-Statements) for this compound
CategoryP-Statement CodeP-StatementSource(s)
Prevention P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3][7][8]
P233Keep container tightly closed.[7][8]
P240Ground and bond container and receiving equipment.[3][7][8]
P241Use explosion-proof electrical/ventilating/lighting equipment.[7][8]
P242Use non-sparking tools.[7]
P243Take action to prevent static discharges.[7]
P260Do not breathe dust/fume/gas/mist/vapours/spray.[4]
P264Wash skin thoroughly after handling.[9]
P271Use only outdoors or in a well-ventilated area.[3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3][8]
Response P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[8][10]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P310Immediately call a POISON CENTER/doctor.[4]
P370+P378In case of fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[8]
Storage P403+P235Store in a well-ventilated place. Keep cool.[8]
P405Store locked up.[4]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[8]

Experimental Protocols for Hazard Assessment

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This test method provides a procedure for the hazard identification of irritant chemicals.

Methodology:

  • Tissue Preparation: Commercially available Reconstructed Human Epidermis (RhE) models are equilibrated in culture medium.

  • Test Substance Application: A small volume or weight of the test substance (e.g., this compound) is applied topically to the surface of the RhE tissue.

  • Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

  • Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).

  • Viability Assessment: Cell viability is determined by the enzymatic conversion of a vital dye (e.g., MTT) into a colored formazan, which is then extracted and quantified spectrophotometrically.

  • Data Interpretation: The viability of the treated tissues is compared to that of negative controls. A reduction in viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.

Acute Eye Irritation/Corrosion (OECD TG 405)

This guideline describes an in vivo procedure to assess the potential of a substance to cause eye irritation or corrosion.

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are used for the test.

  • Initial Considerations: A weight-of-evidence analysis of existing data is performed to determine if an in vivo test is necessary.

  • Test Substance Administration: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application to assess for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis).

  • Scoring and Classification: The severity of the ocular reactions is scored according to a standardized system. The reversibility of the lesions is also observed. Based on the scores, the substance is classified for its irritation potential.

Visualizing Workflows for Safety Assessment and Handling

The following diagrams, created using the DOT language, illustrate logical workflows for the toxicological assessment and safe laboratory handling of a chemical like this compound.

Toxicological_Assessment_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) cluster_3 Hazard Classification & Risk Assessment start Start: New Chemical Compound (e.g., this compound) lit_review Literature Review & Existing Data Analysis (SDS, etc.) start->lit_review physchem Physicochemical Characterization lit_review->physchem skin_irritation Skin Irritation/Corrosion (e.g., OECD TG 439) physchem->skin_irritation Proceed if data is insufficient eye_irritation Eye Irritation/Corrosion (e.g., OECD TG 492) skin_irritation->eye_irritation mutagenicity Genotoxicity/Mutagenicity (e.g., Ames Test) eye_irritation->mutagenicity acute_toxicity Acute Toxicity Studies (LD50/LC50) mutagenicity->acute_toxicity Proceed based on weight of evidence dermal_toxicity Dermal Toxicity (OECD TG 404/405) acute_toxicity->dermal_toxicity hazard_id Hazard Identification dermal_toxicity->hazard_id dose_response Dose-Response Assessment hazard_id->dose_response exposure_assessment Exposure Assessment dose_response->exposure_assessment risk_characterization Risk Characterization & GHS Classification exposure_assessment->risk_characterization end End: Safety Data Sheet & Handling Procedures risk_characterization->end

Caption: Toxicological Assessment Workflow for a Chemical Compound.

Safe_Handling_Workflow cluster_0 Preparation cluster_1 Handling cluster_2 In Case of Exposure cluster_3 Response Actions cluster_4 Storage & Disposal start Start: Handling This compound read_sds Read and Understand Safety Data Sheet (SDS) start->read_sds ppe Don Appropriate PPE: - Safety Goggles - Gloves - Lab Coat read_sds->ppe fume_hood Work in a well-ventilated area (preferably a fume hood) ppe->fume_hood ignition Keep away from ignition sources (heat, sparks, open flames) fume_hood->ignition transfer Use appropriate equipment for transfer (e.g., non-sparking tools) ignition->transfer spill Spill transfer->spill skin_contact Skin Contact transfer->skin_contact eye_contact Eye Contact transfer->eye_contact inhalation Inhalation transfer->inhalation storage Store in a cool, dry, well-ventilated area in a tightly closed container. transfer->storage After Use spill_response Contain spill, use absorbent material, and dispose of as hazardous waste. spill->spill_response skin_response Remove contaminated clothing, rinse skin with plenty of water. skin_contact->skin_response eye_response Rinse cautiously with water for several minutes. Seek medical attention. eye_contact->eye_response inhalation_response Move to fresh air. Seek medical attention if symptoms persist. inhalation->inhalation_response spill_response->storage skin_response->storage eye_response->storage inhalation_response->storage disposal Dispose of waste according to local, state, and federal regulations. storage->disposal end End of Procedure disposal->end

Caption: Safe Laboratory Handling Workflow for this compound.

Conclusion

While a complete, quantitative toxicological profile for this compound (CAS 1445-73-4) is not currently available in the public domain, the existing Safety Data Sheets provide a foundational understanding of its hazards, primarily as a flammable liquid with potential for skin and eye irritation. For researchers, scientists, and drug development professionals, adherence to the recommended safe handling procedures is essential. In the absence of specific toxicity data, a cautious approach should be taken, and a thorough toxicological assessment, following established OECD guidelines for similar compounds, is recommended before its use in novel applications. This guide serves as a critical resource for understanding the known safety aspects and for implementing a robust safety assessment strategy for this compound and other related piperidine derivatives.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Methyl-4-piperidone: Physical and Chemical Properties

N-Methyl-4-piperidone, also known as 1-methyl-4-piperidone, is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents and fine chemicals.[1] Its piperidine (B6355638) core is a common scaffold in medicinal chemistry, and the presence of a ketone functional group allows for diverse chemical modifications. This document provides a comprehensive overview of the physical, chemical, and biological properties of N-Methyl-4-piperidone, along with detailed experimental protocols for its synthesis and analysis.

Core Physical and Chemical Properties

N-Methyl-4-piperidone is a clear to dark yellow liquid at room temperature.[2] Its fundamental properties are summarized in the table below, providing a quantitative foundation for its use in experimental settings.

PropertyValue
Molecular Formula C₆H₁₁NO[3][4][5]
Molecular Weight 113.16 g/mol [3][4][5]
CAS Number 1445-73-4[3][5]
Appearance Clear dark yellow liquid[2]
Density 0.92 - 0.98 g/mL at 25 °C[2][6][7]
Boiling Point 181.5 ± 15.0 °C at 760 mmHg[8]; 55-60 °C at 11 mmHg[6][7]; 60-62 °C at 19 hPa[3]
Flash Point 58 °C (136.4 °F) - closed cup
Solubility Miscible with water[9]
Refractive Index 1.4600 to 1.4620[9]; ~1.464[8]
Vapor Pressure 0.9 ± 0.3 mmHg at 25°C[8]
LogP -0.35[8]
pH 12 (100 g/L in H₂O at 20 °C)[3]
Stability Stable under normal conditions.[10]
InChI Key HUUPVABNAQUEJW-UHFFFAOYSA-N[11][12]
SMILES CN1CCC(=O)CC1[2]

Synthesis and Reactivity

Synthesis Methodologies

The synthesis of N-substituted-4-piperidones is a subject of significant interest due to their value as pharmaceutical intermediates.[1][13] Several synthetic routes have been established, each with distinct advantages.

One common approach involves a cyclization reaction followed by hydrolysis and decarboxylation. For instance, N-methyl-4-piperidone can be synthesized from diethyl 1,3-acetonedicarboxylate, formaldehyde, and methylamine (B109427) in the presence of an acid catalyst like p-toluenesulfonic acid. The resulting intermediate is then treated with hydrochloric acid to induce decarboxylation, yielding the final product.[14]

Another method utilizes 1,5-dichloro-3-pentanone and methylamine, which undergo a ring-closing reaction to form the piperidone ring.[13] This method is noted for its mild reaction conditions and potential for industrial-scale production.[13]

A classical laboratory preparation involves the hydrolysis and decarboxylation of 1-methyl-3-carbethoxy-4-piperidone hydrochloride by refluxing with 20% hydrochloric acid.[6][14]

General Synthesis Workflow for N-Methyl-4-piperidone cluster_0 Method 1: From Diethyl 1,3-acetonedicarboxylate cluster_1 Method 2: From Dichloropentanone A1 Diethyl 1,3-acetonedicarboxylate A3 Cyclization/ Condensation A1->A3 A2 Formaldehyde + Methylamine A2->A3 A4 Hydrolysis & Decarboxylation (HCl) A3->A4 end_node N-Methyl-4-piperidone A4->end_node B1 1,5-dichloro-3-pentanone B3 Ring Closing Reaction B1->B3 B2 Methylamine B2->B3 B3->end_node

Caption: Common synthetic pathways to N-Methyl-4-piperidone.

Chemical Reactivity and Applications

The ketone group in N-Methyl-4-piperidone is the primary site of its reactivity, making it a versatile precursor. It is frequently used in condensation reactions, particularly the Claisen-Schmidt condensation, with various aldehydes to form α,β-unsaturated ketones (chalcone analogues).[15][16]

Key reactions include:

  • Preparation of Curcumin (B1669340) Analogues: Reacting with substituted benzaldehydes in the presence of a base to synthesize piperidone-based curcumin analogues, which have been investigated for their cytotoxic and antimicrobial properties.[15][16]

  • Synthesis of Spirocyclic Compounds: Reaction with malononitrile (B47326) and electrophiles leads to the formation of spiropiperidine rings.[17][18]

  • Double Mannich Condensation: Utilized in a double Mannich condensation to prepare N,N′-Dimethylbispidinone.[17][18]

These reactions highlight its importance as a scaffold for generating libraries of compounds for drug discovery.[2]

Experimental Protocols

Protocol: Synthesis via Decarboxylation

This protocol is adapted from a literature method for the synthesis of N-Methyl-4-piperidone from its carboxylated precursor.[6][14]

  • Reaction Setup: To a 1-liter flask, add 86 g of 1-methyl-3-carbethoxy-4-piperidone hydrochloride and 350 mL of 20% hydrochloric acid.

  • Reflux: Heat the mixture to reflux for one hour. The completion of the reaction can be monitored by the absence of coloration with a ferric chloride reagent.

  • Solvent Removal: After cooling, evaporate the solution to dryness using a steam bath under reduced pressure (e.g., 10 mm Hg).

  • Drying: Dry the resulting solid product by heating at 100 °C for 4 hours under high vacuum (0.1 mm) and then further dry over solid potassium hydroxide (B78521) (KOH) for 24 hours.

  • Purification (Optional): The crude product can be recrystallized from hot acetone (B3395972) to yield the purified hydrochloride salt. The free base can be obtained by neutralizing with a strong base and extracting with an organic solvent.[13]

Protocol: Analytical Characterization (HPLC)

This protocol outlines a general method for analyzing N-Methyl-4-piperidone using reverse-phase high-performance liquid chromatography (RP-HPLC).[19]

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., Newcrom R1).[19]

  • Mobile Phase: Prepare a mobile phase consisting of acetonitrile (B52724) and water, with phosphoric acid as a modifier. For mass spectrometry (MS) compatible methods, replace phosphoric acid with formic acid.[19]

  • Sample Preparation: Dissolve a small amount of N-Methyl-4-piperidone in the mobile phase to an appropriate concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at an appropriate wavelength.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Analysis: Inject the sample and record the chromatogram. The identity of the peak can be confirmed by comparing its retention time with that of a known standard. Purity is assessed by the relative area of the main peak.

Biological Activity and Applications in Drug Discovery

While N-Methyl-4-piperidone itself is primarily a synthetic intermediate, its derivatives have shown a wide range of biological activities. N-substituted-4-piperidones are key intermediates for drugs targeting the central nervous system and are used in analgesics, antiarrhythmics, and M-series muscarinic antagonists.[1]

  • Anticancer Activity: Curcumin analogues derived from N-Methyl-4-piperidone have demonstrated cytotoxicity against breast cancer cell lines, such as T47D.[15][16] Some dissymmetric pyridyl-substituted 3,5-bis(arylidene)-4-piperidones have been shown to act as anti-hepatoma agents by inhibiting the NF-κB pathway.[17]

  • Antimicrobial Properties: Derivatives have exhibited moderate antibacterial activity against various cariogenic bacteria, including Streptococcus mutans and Streptococcus sanguinis.[20] The N-methyl-4-piperidone ring was found to enhance the antibacterial effect compared to similar acetone-derived compounds.[20][21]

  • Anti-inflammatory and Antioxidant Effects: The α,β-unsaturated ketone moiety present in many of its derivatives is associated with antioxidant and anti-inflammatory properties, which are areas of active investigation.[22]

Role of N-Methyl-4-piperidone Derivatives in NF-κB Pathway Inhibition cluster_synthesis Chemical Synthesis cluster_bio Biological Pathway cluster_outcome Cellular Outcome NMP N-Methyl-4-piperidone Condensation Claisen-Schmidt Condensation NMP->Condensation Aldehyde Substituted Aldehydes Aldehyde->Condensation Derivative Piperidone Derivative (e.g., bis(arylidene)) Condensation->Derivative IKK IKK Complex Derivative->IKK Inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription initiates Outcome Anti-Hepatoma Effect Transcription->Outcome leads to disease (inhibition prevents this)

Caption: Logical workflow from synthesis to biological action.

Safety and Handling

N-Methyl-4-piperidone is classified as a flammable liquid and vapor.[10] It is also corrosive and can cause severe skin burns and eye damage.[9][23]

  • Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[24] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep away from heat, sparks, open flames, and other sources of ignition.[10][24] Use non-sparking tools and take precautionary measures against static discharge.[10]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[10] It is recommended to store in a designated flammables area, and some suppliers suggest refrigeration (2-8°C).[10]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[10][24]

References

Spectroscopic Data Interpretation for 1-Methyl-4-piperidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Methyl-4-piperidone (CAS: 1445-73-4), a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and quality control in drug development and manufacturing.

Molecular and Structural Information

This compound is a cyclic ketone and a tertiary amine with the following structural characteristics:

  • Molecular Formula: C₆H₁₁NO[3][4][5]

  • Molecular Weight: 113.16 g/mol [3][5][6]

  • IUPAC Name: 1-methylpiperidin-4-one[3][4]

  • Structure: Chemical Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three main signals corresponding to the distinct proton environments in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.75Triplet (t)4HProtons on C2 and C6 (α to Nitrogen)
~2.45Triplet (t)4HProtons on C3 and C5 (α to Carbonyl)
~2.30Singlet (s)3HProtons on N-Methyl group

Interpretation: The ¹H NMR spectrum displays three distinct signals, consistent with the molecule's symmetry. The protons on the carbons adjacent to the nitrogen (C2 and C6) are deshielded by the electronegative nitrogen atom and appear as a triplet around 2.75 ppm. Similarly, the protons on the carbons adjacent to the carbonyl group (C3 and C5) are also deshielded and appear as a triplet around 2.45 ppm. The singlet at approximately 2.30 ppm, integrating to three protons, is characteristic of the N-methyl group.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum shows four distinct signals, corresponding to the four unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃) [7]

Chemical Shift (δ) ppmAssignment
~208.0C4 (Carbonyl Carbon)
~55.0C2 and C6 (α to Nitrogen)
~45.0N-Methyl Carbon
~41.0C3 and C5 (α to Carbonyl)

Interpretation: The most downfield signal, typically above 200 ppm, is unequivocally assigned to the carbonyl carbon (C4). The signals for the carbons adjacent to the nitrogen (C2 and C6) appear around 55.0 ppm. The N-methyl carbon signal is observed at approximately 45.0 ppm, and the carbons adjacent to the carbonyl group (C3 and C5) are found at around 41.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band characteristic of a ketone.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2950 - 2800Medium-StrongC-H (Aliphatic) Stretching
~1715StrongC=O (Ketone) Stretching
~1470 - 1430MediumC-H Bending
~1220MediumC-N Stretching

Interpretation: The most prominent feature in the IR spectrum is the strong, sharp absorption band around 1715 cm⁻¹, which is indicative of the C=O stretching vibration of a saturated cyclic ketone. The presence of aliphatic C-H bonds is confirmed by the stretches observed in the 2950-2800 cm⁻¹ region. The C-N stretching vibration of the tertiary amine is typically observed in the fingerprint region, around 1220 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Table 4: Major Fragments in the Mass Spectrum of this compound [3]

Mass-to-Charge Ratio (m/z)Relative IntensityAssignment
113Moderate[M]⁺ (Molecular Ion)
71High[M - C₂H₄O]⁺
70High[M - CH₃ - CO]⁺ or [M - C₂H₅O]⁺
43High[C₂H₅N]⁺
42Base Peak[C₂H₄N]⁺

Interpretation: The mass spectrum shows a molecular ion peak [M]⁺ at m/z 113, which corresponds to the molecular weight of this compound.[3][5] The fragmentation pattern is characteristic of cyclic amines and ketones. The base peak is often observed at m/z 42, resulting from alpha-cleavage adjacent to the nitrogen atom. Other significant fragments arise from the loss of small neutral molecules like ethylene (B1197577) oxide or cleavage of the ring structure.

Integrated Spectroscopic Analysis Workflow

The conclusive identification of a compound like this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following diagram illustrates the logical workflow.

Spectroscopic_Workflow cluster_data Initial Data cluster_analysis Spectroscopic Analysis cluster_conclusion Structural Elucidation MF Molecular Formula C₆H₁₁NO MS Mass Spec - m/z 113 [M]⁺ - m/z 42 (Base Peak) MF->MS Confirms Mol. Weight IR IR Spec - ~1715 cm⁻¹ (C=O) - ~1220 cm⁻¹ (C-N) MF->IR Suggests Func. Groups C13NMR ¹³C NMR - ~208 ppm (C=O) - 4 unique carbons MF->C13NMR Confirms Carbon Count H1NMR ¹H NMR - 3 signals (4H, 4H, 3H) - Singlet for N-CH₃ MF->H1NMR Correlates Proton Count Structure Confirmed Structure: This compound MS->Structure IR->Structure C13NMR->Structure H1NMR->Structure

Caption: Logical workflow for the structural elucidation of this compound.

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrument Setup: The data are acquired on a 300 MHz or higher field NMR spectrometer.[8] The instrument is tuned and matched to the specific probe and solvent. Shimming is performed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse experiment is used. Typical parameters include a 90° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. 8 to 16 scans are typically co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required. A wider spectral width (0-220 ppm) is used, with a relaxation delay of 2 seconds.[9]

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid Film): As this compound is a liquid, the simplest method is to prepare a thin film.[1][3] A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin, uniform film.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the clean, empty sample compartment is recorded first.

  • Data Acquisition: The prepared salt plates are placed in the sample holder of the spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ is common, and 16-32 scans are co-added to generate the final spectrum.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) for separation and purification before ionization, or by direct infusion.[3] For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC.

  • Ionization: Electron Impact (EI) is a common ionization method for this type of molecule. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative intensity versus m/z.

References

An In-depth Technical Guide to the Solubility of 1-Methyl-4-piperidone in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4-piperidone (CAS No. 1445-73-4), a key intermediate in the synthesis of a wide array of pharmaceutical compounds, is a colorless to pale yellow liquid with a characteristic strong odor. A comprehensive understanding of its solubility profile is paramount for its effective use in synthetic chemistry, particularly for reaction optimization, purification, and formulation development. This technical guide provides a detailed overview of the solubility of this compound in aqueous and various organic media. It includes a compilation of available solubility data, a generalized experimental protocol for solubility determination, and illustrates its pivotal role in the synthesis of notable pharmaceuticals.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueReference(s)
Molecular Formula C₆H₁₁NO[1][2]
Molecular Weight 113.16 g/mol [1][2]
Appearance Clear yellow to orange liquid[3][4]
Density 0.92 - 0.98 g/mL at 20-25 °C[2][5]
Boiling Point 55-60 °C at 11 mmHg[5]
Flash Point 58 - 140 °F[5][6]
pKa 8.02 ± 0.20 (Predicted)[5]

Solubility Data

The solubility of this compound is a critical parameter for its application in various chemical processes. This section summarizes the available quantitative and qualitative solubility data.

Aqueous Solubility

This compound exhibits high solubility in water. Multiple sources indicate that it is miscible with water, meaning it can be mixed in all proportions to form a homogeneous solution.[5][6][7] The pH of a 100 g/L aqueous solution has been reported to be 12 at 20°C, which is consistent with its basic nature.[8]

Organic Solvent Solubility
SolventCAS No.Qualitative SolubilityQuantitative Data ( g/100 mL)
Water 7732-18-5MiscibleNot Applicable (Miscible)
Methanol 67-56-1Slightly SolubleData not available
Ethanol 64-17-5SolubleData not available
Chloroform 67-66-3Slightly SolubleData not available
Ethyl Acetate 141-78-6Slightly SolubleData not available
Acetone 67-64-1SolubleData not available
Dimethyl Sulfoxide (DMSO) 67-68-5SolubleData not available

Note: "Soluble" and "Slightly Soluble" are qualitative terms. For precise applications, experimental determination of solubility is recommended.

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, a standardized experimental protocol is necessary. The following is a generalized "shake-flask" method, a common technique for determining the thermodynamic solubility of a liquid compound.

Materials
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Analytical balance

  • Micropipettes

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure
  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of a distinct undissolved phase of the piperidone derivative is crucial to ensure saturation.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker within a constant temperature incubator (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to permit the separation of the undissolved solute from the saturated solution.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a micropipette or syringe.

  • Filtration: Immediately filter the collected aliquot through a syringe filter into a clean, pre-weighed vial to remove any microscopic undissolved droplets.

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the precise concentration of this compound.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the measured concentration and the dilution factor used.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vial prep1->prep2 equilib1 Agitate at constant temperature (24-48h) prep2->equilib1 sep1 Stand undisturbed (≥2h) equilib1->sep1 analysis1 Withdraw supernatant sep1->analysis1 analysis2 Filter with syringe filter analysis1->analysis2 analysis3 Dilute sample analysis2->analysis3 analysis4 Quantify by HPLC/GC analysis3->analysis4 analysis5 Calculate solubility analysis4->analysis5 G start This compound condensation Condensation Reaction start->condensation indole 5-Substituted Indole Derivative indole->condensation intermediate Tetrahydropyridinyl-indole Intermediate condensation->intermediate reduction Reduction intermediate->reduction naratriptan Naratriptan reduction->naratriptan G start This compound reductive_amination Reductive Amination start->reductive_amination amine 4-Fluorobenzylamine amine->reductive_amination intermediate N-(4-fluorobenzyl)-1-methylpiperidin-4-amine reductive_amination->intermediate coupling Coupling with Isocyanate Intermediate intermediate->coupling pimavanserin Pimavanserin coupling->pimavanserin

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Methyl-4-piperidone

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound. The information is intended for professionals in research and development.

Core Compound Information

This compound, also known as N-methyl-4-piperidone, is a heterocyclic organic compound that serves as a versatile intermediate in organic synthesis.[1] It is a derivative of 4-piperidone (B1582916) with a methyl group attached to the nitrogen atom.[2] Its structure features a six-membered ring containing a nitrogen atom and a ketone functional group.[1] This compound is a key building block for a wide array of pharmaceuticals and is also utilized in the artificial fiber industry.[2][3]

Chemical and Physical Properties

This compound is a clear, colorless to yellow or brown liquid.[4] A summary of its key quantitative data is presented in the table below.

PropertyValueSource(s)
Molecular Formula C6H11NO[2][3][5]
Molecular Weight 113.16 g/mol [2][3][5]
Density 0.92 - 0.98 g/mL at 20-25 °C[2][3]
Boiling Point 55-60 °C at 11-19 mmHg[3][6][7]
Flash Point 58 °C[7]
IUPAC Name 1-methylpiperidin-4-one[5][8]
CAS Number 1445-73-4[3][4][6]
Solubility Miscible with water[7]

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been developed. The first reported synthesis was by Samuel M. McElvain in 1948, which involved a double Michael reaction followed by a Dieckmann cyclization, saponification, and decarboxylation.[2] Other methods include synthesis from methylamine (B109427), formaldehyde, and the ethyl ester of acetonedicarboxylic acid, or the ring closure of 1,5-dichloro-3-pentanone with methylamine.[2]

A detailed two-step experimental protocol is as follows:[1]

Step 1: Synthesis of N,N-diethyl acetamide (B32628) methylamine

  • Add ethyl acrylate (B77674) to a reaction vessel.

  • Heat the vessel to 60-70°C.

  • Add a tetrahydrofuran (B95107) solution of methylamine.

  • Subject the mixture to microwave irradiation for 30-45 minutes.

  • Stir and reflux the reaction mixture for 1-2 hours.

  • After the reaction is complete, perform vacuum distillation to obtain N,N-diethyl acetamide methylamine.[1]

Step 2: Cyclization and Decarboxylation to form this compound

  • Dissolve the N,N-diethyl acetamide methylamine obtained in Step 1 in a suitable solvent.

  • Heat the solution to 50-60°C.

  • Add a mixture of sodium methoxide (B1231860) and activated carbon.

  • Stir and reflux for 2-3 hours.

  • Adjust the pH of the solution to 5-6 and wash with water 3-5 times.

  • Filter the mixture and collect the organic phase.

  • Add a hydrochloric acid solution and stir for 45-90 minutes.

  • Perform vacuum distillation to remove the solvent.

  • Heat to 100°C and reflux for 2-3 hours.

  • Cool the reaction to room temperature and adjust the pH to 10 using NaOH.

  • Extract the final product, this compound, with ethyl ether.[1]

Application in Polymer Synthesis: Preparation of 2bB

This compound can be used as a monomer in the synthesis of high-molecular-weight polymers.[9]

Materials:

  • This compound (1b) (0.8 ml, 0.789 g, 6.97 mmol)

  • Biphenyl (B) (1.075 g, 6.97 mmol)

  • Methylene (B1212753) chloride (2.8 ml)

  • Trifluoroacetic acid (TFA) (0.4 ml)

  • Trifluoromethanesulfonic acid (TFSA) (5 ml)

  • Aqueous solution of NaHCO3

Procedure:

  • Combine this compound, biphenyl, methylene chloride, TFA, and TFSA in a 10 ml single-necked flask.

  • Stir the mixture for 6 hours.

  • Pour the resulting viscous, red solution slowly into an aqueous solution of NaHCO3.

  • Filter the resulting yellow fibrous solid.

  • Wash the solid with water.

  • Dry the polymer in a convection oven under a nitrogen flow for 24 hours.[9]

Visualizations

The following diagrams illustrate key experimental workflows involving this compound.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization & Decarboxylation Ethyl Acrylate Ethyl Acrylate Reaction Vessel Reaction Vessel Ethyl Acrylate->Reaction Vessel Methylamine (in THF) Methylamine (in THF) Methylamine (in THF)->Reaction Vessel Microwave & Reflux Microwave & Reflux Reaction Vessel->Microwave & Reflux Heat & Irradiate Vacuum Distillation Vacuum Distillation Microwave & Reflux->Vacuum Distillation Purify Intermediate N,N-diethyl acetamide methylamine Vacuum Distillation->Intermediate Intermediate_2 Intermediate Intermediate->Intermediate_2 Cyclization Add NaOMe/Carbon Reflux Intermediate_2->Cyclization Acidification & Decarboxylation Add HCl Reflux Cyclization->Acidification & Decarboxylation Workup Extraction Adjust pH to 10 Extract with Ether Acidification & Decarboxylation->Extraction Final_Product This compound Extraction->Final_Product

Caption: Workflow for the synthesis of this compound.

Polymer_Synthesis_Workflow Start This compound Biphenyl Methylene Chloride TFA, TFSA Stirring Stir for 6 hours in flask Start->Stirring Combine Precipitation Pour into aqueous NaHCO3 Stirring->Precipitation Reaction complete Filtration Filter solid Precipitation->Filtration Washing Wash with water Filtration->Washing Drying Dry under N2 flow for 24 hours Washing->Drying End Polymer 2bB Drying->End Yields

Caption: Experimental workflow for the synthesis of polymer 2bB.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Available data includes 1H NMR, Mass Spectrometry, and IR spectra.[5][10] The NIST Chemistry WebBook provides mass spectrum data and information on gas phase ion energetics.[11][12]

Safety and Handling

This compound is classified as a flammable liquid and vapor.[5][6] It can cause severe skin burns and eye damage.[5][7] Appropriate personal protective equipment, including eye protection, should be worn when handling this chemical.[7] It should be stored below +30°C in a tightly closed container, and measures should be taken to prevent static discharge.[3][6]

References

An In-depth Technical Guide to N-Substituted-4-Piperidones: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

The N-substituted-4-piperidone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] The piperidine (B6355638) ring enhances favorable pharmacokinetic properties like solubility and metabolic stability, while the nitrogen substituent and the ketone at the 4-position provide crucial points for modification and interaction with biological targets.[1] This technical guide offers a comprehensive review of key literature on the synthesis, chemical properties, and significant biological activities of this versatile class of compounds, tailored for researchers and professionals in drug development.

Core Synthetic Strategies

The synthesis of N-substituted-4-piperidones is well-documented, with methodologies chosen based on the availability of starting materials and the desired molecular complexity.[3] Key approaches include constructing the piperidone ring system via cyclization reactions or modifying a pre-existing piperidone at the nitrogen atom.

Synthesis of N-Aryl-Substituted 4-Piperidones

A general and efficient two-step method for synthesizing N-aryl-4-piperidones has been developed, which is particularly useful for creating intermediates for CNS agents like antidepressants and anxiolytics.[3] This approach avoids the tedious synthesis of precursors like 1,5-dichloro-3-pentanone.[3]

Experimental Protocol: General Procedure for N-Aryl-Substituted 4-Piperidone (B1582916) Synthesis [3]

  • Preparation of N-methyl-N-benzyl-4-oxopiperidinium iodide: Commercially available N-benzyl-4-piperidone is treated with methyl iodide in acetone (B3395972) to produce the iodide salt.[3]

  • Aniline (B41778) Exchange Reaction: A slurry of the iodide salt (e.g., 1.8 g, 5.4 mmol) in water (2.8 mL) is added over 30 minutes to a refluxing solution of the desired aniline (e.g., 3,4,5-trimethoxyaniline, 650 mg, 3.55 mmol) and potassium carbonate (70 mg, 0.50 mmol) in ethanol (B145695) (6.5 mL).[3]

  • The reaction mixture is heated to reflux for an additional 45 minutes.[3]

  • Following the reflux, water (20 mL) is added, and the product is extracted with a suitable organic solvent.[3]

This methodology is effective for a wide variety of anilines, including those with both electron-donating and electron-withdrawing groups, providing fair to excellent yields.[3]

Table 1: Synthesis Yields of Various N-Aryl-Substituted 4-Piperidones (Data adapted from Tortolani & Poss, 2003)[3]

EntryAniline SubstituentYield (%)
14-OCH₃85
23-OCH₃82
32-OCH₃65
44-Cl78
53-Cl75
62-Cl0
74-F80
83,4,5-(OCH₃)₃70
93,4-(OCH₂)O-77
104-CN0
114-NO₂55
122,6-(CH₃)₂0

Note: In some cases (entries 6, 10, 12), the reaction did not yield the desired product, potentially due to steric hindrance or electronic effects.[3]

cluster_step2 Step 2: Exchange Reaction start1 N-Benzyl-4-piperidone intermediate N-methyl-N-benzyl- 4-oxopiperidinium iodide start1->intermediate Step 1 reagent1 Methyl Iodide (in Acetone) reagent1->intermediate product N-Aryl-Substituted 4-Piperidone intermediate->product start2 Substituted Aniline start2->product reagent2 K₂CO₃, EtOH/H₂O (Reflux) reagent2->product

Synthesis of N-Aryl-4-Piperidones.
Mannich Condensation

The Mannich reaction is a classic method for synthesizing 4-piperidone derivatives, particularly those with substitutions at the 2 and 6 positions. This one-pot condensation typically involves an aldehyde, a ketone, and an amine source like ammonium (B1175870) acetate (B1210297).[4]

Experimental Protocol: Mannich Condensation for Substituted 4-Piperidones [4]

  • A mixture of a substituted aromatic aldehyde, a ketone (e.g., ethyl methyl ketone), and ammonium acetate is prepared in ethanol.[4]

  • The mixture is stirred and allowed to react, leading to the condensation and cyclization that forms the 2,6-diaryl-3-methyl-4-piperidone ring system.[4]

  • The product is then isolated and purified.

This method is valuable for creating a diverse library of compounds for screening biological activities such as analgesic, anti-inflammatory, and antimicrobial effects.[4][5]

Key Pharmacological Activities and Mechanisms

N-substituted-4-piperidones exhibit a broad spectrum of biological activities, making them a focal point of drug discovery research.[5][6][7]

Anti-inflammatory and Anticancer Activity

Many 4-piperidone derivatives, especially 3,5-bis(arylidene) analogues which mimic curcumin (B1669340), show potent anti-inflammatory and anticancer properties.[8][9]

Mechanism of Action: The anti-inflammatory effects are often linked to the inhibition of key signaling pathways. For example, certain N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones inhibit the nuclear translocation of NF-κB, a crucial transcription factor that connects chronic inflammation and hepatocellular carcinoma.[8] The anticancer activity of some derivatives is supported by their ability to inhibit Topoisomerase II-α, an enzyme vital for DNA replication in cancer cells.[8][10]

Experimental Protocol: In Vitro Anti-Tumor Assay (MTT Assay) [8]

  • Cell Culture: Cancer cell lines (e.g., HepG2, SMMC-7721 for liver cancer) are cultured in appropriate media.[8]

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized N-substituted-4-piperidone compounds.

  • MTT Addition: After an incubation period (e.g., 24-72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is then calculated.

lps Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Cell Surface Receptor (e.g., TLR4) lps->receptor pathway Signaling Cascade (IKK Complex) receptor->pathway nfkb NF-κB pathway->nfkb Phosphorylates IκBα, leading to its degradation nfkb_i IκBα nfkb_i->nfkb Sequesters NF-κB in cytoplasm nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Gene Transcription (e.g., IL-6, TNF-α) nucleus->genes Activates piperidone N-Substituted- 4-Piperidone piperidone->pathway INHIBITS

Inhibition of the NF-κB Signaling Pathway.
Neuroprotective and Analgesic Activities

The 4-piperidone scaffold is prominent in many CNS agents.[3] Derivatives have been developed and screened for analgesic, anti-Alzheimer, and other neuroprotective properties.[5][11][12]

Mechanism of Action: Some compounds exhibit potent analgesic properties comparable to morphine, showing high affinity for opioid receptor binding sites.[12] For neurodegenerative diseases like Alzheimer's, certain 3,5-bis(ylidene)-4-piperidones show promising inhibitory activity against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), enzymes responsible for breaking down the neurotransmitter acetylcholine.[8][10]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method) [8][10]

  • Reagent Preparation: Prepare a phosphate (B84403) buffer solution, a solution of the test compound (piperidone derivative), acetylthiocholine (B1193921) iodide (ATCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

  • Enzyme Reaction: The enzyme (AChE or BChE) is pre-incubated with the test compound for a set period.

  • Substrate Addition: The reaction is initiated by adding the substrate (ATCI). The enzyme hydrolyzes the substrate, producing thiocholine.

  • Color Development: Thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.

  • Spectrophotometric Measurement: The rate of color development is monitored by measuring the change in absorbance at 412 nm over time. The percentage of inhibition is calculated by comparing the reaction rate with and without the inhibitor.

Antimicrobial and Antiviral Activities

Piperidin-4-ones have also been investigated for their potential as antimicrobial and antiviral agents.[5] For instance, monocarbonyl curcumin analogues based on the 4-piperidone scaffold have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA).[9]

General Experimental Workflow

The development of novel N-substituted-4-piperidones follows a structured workflow from initial design to biological validation.

synthesis Synthesis of 4-Piperidone Derivatives purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening Primary Biological Screening (e.g., MTT, Enzyme Assays) purification->screening hit Hit Identification screening->hit sar Structure-Activity Relationship (SAR) Studies hit->sar Active Compounds optimization Lead Optimization sar->optimization Design New Analogs advanced Advanced In Vitro & In Vivo Testing sar->advanced optimization->synthesis Feedback Loop

Drug Discovery Workflow for 4-Piperidones.

Conclusion

N-substituted-4-piperidones remain a cornerstone of medicinal chemistry due to their synthetic accessibility and wide range of pharmacological activities.[2][13] The literature demonstrates robust methods for their synthesis, from classic multicomponent reactions to more modern, efficient procedures for specific subclasses like N-aryl derivatives. The diverse biological profiles, including potent anticancer, anti-inflammatory, and neuroprotective effects, underscore the value of this scaffold.[5][7][8] Future research will likely focus on developing novel synthetic routes to access more complex and highly substituted analogues, as well as exploring their potential in multi-target drug design to address complex diseases.

References

A Comprehensive Technical Guide to 1-Methyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-piperidone, a heterocyclic organic compound, serves as a pivotal intermediate in the synthesis of a wide array of pharmaceutical agents and other fine chemicals. Its structural motif is a core component in numerous biologically active molecules, making it a compound of significant interest to the medicinal chemistry and drug development communities. This technical guide provides an in-depth overview of this compound, encompassing its chemical identity, physicochemical properties, synthesis protocols, and its application in the synthesis of notable pharmaceuticals.

Chemical Identity and Synonyms

The standardized nomenclature and various synonyms for this compound are crucial for accurate identification and literature searches.

  • IUPAC Name: 1-methylpiperidin-4-one[1][2][3]

  • CAS Number: 1445-73-4[1][2]

  • Molecular Formula: C₆H₁₁NO[4]

  • Molecular Weight: 113.16 g/mol [2][4]

A variety of synonyms are used in literature and commercial listings to refer to this compound.

SynonymReference(s)
N-Methyl-4-piperidone[2][4]
1-Methyl-4-piperidinone[1][4]
N-Methyl-γ-piperidone[4]
1-Methyl-4-oxopiperidine[1]
4-Piperidinone, 1-methyl-[1][4]
N-Methyl-4-piperidinone[1]
1-Methylpiperidine-4-one[1]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

PropertyValueReference(s)
Physical State Clear yellow to orange liquid[4]
Boiling Point 55-60 °C at 11 mm Hg[4]
Density 0.973 g/mL at 20 °C[4]
Refractive Index n20/D 1.460[4]
Flash Point 140 °F (60 °C)[4]
Water Solubility Miscible[4]
Storage Temperature 0-6°C, Air Sensitive[4]

Synthesis of this compound

Several synthetic routes to this compound have been developed. Below are detailed protocols for two common methods.

Synthesis via Dieckmann Condensation of a Diamine

A classical and widely cited method involves the intramolecular Dieckmann condensation of a diester formed from methylamine (B109427) and ethyl acrylate (B77674).

Experimental Protocol:

  • Double Michael Addition: Methylamine is reacted with two equivalents of ethyl acrylate in a suitable solvent. This reaction forms the corresponding diester, diethyl 3,3'-(methylazanediyl)dipropanoate.

  • Dieckmann Cyclization: The resulting diester undergoes an intramolecular Claisen condensation (Dieckmann cyclization) in the presence of a strong base, such as sodium ethoxide, to form the β-keto ester, ethyl 1-methyl-4-oxopiperidine-3-carboxylate.

  • Saponification and Decarboxylation: The β-keto ester is then subjected to saponification using a strong base (e.g., sodium hydroxide) to hydrolyze the ester, followed by acidification and heating to promote decarboxylation, yielding this compound.[2]

Synthesis from Diethyl 1,3-acetonedicarboxylate

A more recent and high-yielding method utilizes diethyl 1,3-acetonedicarboxylate as a key starting material.[5]

Experimental Protocol:

  • Reaction Mixture Preparation: To a reaction vessel containing benzene, add diethyl 1,3-acetonedicarboxylate, p-toluenesulfonic acid, and a suitable catalyst.[5]

  • Mannich-type Reaction: Under stirring, add formaldehyde (B43269) and methylamine to the mixture. Heat the reaction to reflux.[5] The molar ratio of diethyl 1,3-acetone dicarboxylate to formaldehyde to methylamine is typically 1:3:2.[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any solid byproducts.[5]

  • Hydrolysis and Decarboxylation: Add concentrated hydrochloric acid to the filtrate and stir for approximately 4 hours.[5] Centrifuge the mixture and separate the hydrochloric acid layer. Heat the acid layer to reflux to effect decarboxylation.[5]

  • Isolation: After cooling, adjust the pH to 12 with a base. Extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, remove the solvent by distillation, and purify the resulting this compound by chromatography to achieve a high purity product.[5] A reported yield for this method is 91.7% with a purity of 99.4%.[5]

Applications in Pharmaceutical Synthesis

This compound is a valuable building block for the synthesis of various pharmaceuticals. Its ketone functionality allows for a range of chemical transformations, making it a versatile precursor.

Synthesis of Naratriptan (B1676958)

Naratriptan is a triptan-class drug used for the treatment of migraine headaches. This compound is a key intermediate in its synthesis.

Experimental Workflow for Naratriptan Synthesis:

The synthesis involves the condensation of an indole (B1671886) derivative with this compound, followed by reduction.

Naratriptan_Synthesis cluster_start Starting Materials cluster_reaction Condensation cluster_intermediate Intermediate cluster_final Final Product Indole_Derivative 5-(2-methylsulfamoyl-ethyl)-1H-indole Condensation_Step Aldol Condensation (Base or Acid Catalyst) Indole_Derivative->Condensation_Step Piperidone This compound Piperidone->Condensation_Step Intermediate_Product 2-[3-(1-methyl-1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole-5-yl]ethanesulfonic acid methyl amide Condensation_Step->Intermediate_Product Forms Tetrahydropyridine Intermediate Naratriptan Naratriptan Intermediate_Product->Naratriptan Reduction

Synthetic pathway of Naratriptan from this compound.

Experimental Protocol (General Overview):

  • Condensation: 5-(2-methylsulfamoyl-ethyl)-1H-indole is condensed with N-methyl-4-piperidone.[1][4] This reaction is typically an Aldol condensation carried out in the presence of a base like potassium hydroxide (B78521) or potassium tert-butoxide, or an acid such as trifluoroacetic acid.[4]

  • Formation of Intermediate: The condensation reaction yields 2-[3-(1-methyl-1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole-5-yl]ethanesulfonic acid methyl amide.[1][4]

  • Reduction: The intermediate is then reduced to afford the final product, Naratriptan.[1][4]

Synthesis of Pimavanserin

Pimavanserin is an atypical antipsychotic used for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis. A key step in its synthesis involves a derivative of this compound.

Experimental Workflow for Pimavanserin Synthesis:

The synthesis of Pimavanserin involves the reductive amination of this compound followed by coupling with an isocyanate or a carbamate (B1207046) derivative.

Pimavanserin_Synthesis cluster_start Starting Materials cluster_reaction1 Reductive Amination cluster_intermediate1 Key Intermediate cluster_start2 Coupling Partner Synthesis cluster_final_reaction Final Coupling cluster_final_product Final Product Piperidone This compound Reductive_Amination_Step Reductive Amination Piperidone->Reductive_Amination_Step Fluorobenzylamine p-Fluorobenzylamine Fluorobenzylamine->Reductive_Amination_Step Amine_Intermediate N-(4-fluorobenzyl)-1-methylpiperidin-4-amine Reductive_Amination_Step->Amine_Intermediate Coupling_Step Coupling Reaction Amine_Intermediate->Coupling_Step Starting_Material_2 4-Hydroxy- phenylacetate Ester Alkylation Alkylation Starting_Material_2->Alkylation Hydrolysis Hydrolysis Alkylation->Hydrolysis Isocyanate_Formation Isocyanate Formation Hydrolysis->Isocyanate_Formation Isocyanate Isocyanate Derivative Isocyanate_Formation->Isocyanate Isocyanate->Coupling_Step Pimavanserin Pimavanserin Coupling_Step->Pimavanserin

Synthetic pathway of Pimavanserin utilizing a derivative of this compound.

Experimental Protocol (General Overview):

  • Reductive Amination: this compound undergoes reductive amination with p-fluorobenzylamine to produce the key intermediate, N-(4-fluorobenzyl)-1-methylpiperidin-4-amine.[6]

  • Synthesis of the Coupling Partner: In a separate pathway, a commercially available 4-hydroxyphenylacetate (B1229458) ester is alkylated, followed by hydrolysis to the corresponding carboxylic acid.[6] This acid is then converted to an isocyanate derivative.[6]

  • Final Coupling: The N-(4-fluorobenzyl)-1-methylpiperidin-4-amine intermediate is then coupled with the prepared isocyanate derivative to yield Pimavanserin.[6]

Conclusion

This compound is a compound of considerable importance in the field of organic and medicinal chemistry. Its versatile reactivity and established synthetic routes make it an indispensable building block for the creation of complex molecular architectures, particularly in the development of novel therapeutic agents. The detailed understanding of its properties and reaction pathways, as outlined in this guide, is crucial for its effective utilization in research and industrial applications.

References

Methodological & Application

Synthesis of 1-Methyl-4-piperidone: A Detailed Guide for the Research Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of a Key Pharmaceutical Intermediate

Introduction

1-Methyl-4-piperidone is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Its structural motif is a core component in various drug classes, including analgesics, antihistamines, and central nervous system agents. The reactivity of the carbonyl group and the nitrogen atom within the piperidine (B6355638) ring makes it a versatile building block for medicinal chemists and drug development professionals. This document provides detailed application notes and experimental protocols for two common and effective methods for the synthesis of this compound in a research laboratory setting: the Dieckmann Condensation of a diester and a Mannich-type reaction.

Comparative Analysis of Synthesis Methods

For researchers, the choice of synthetic route often depends on factors such as starting material availability, desired scale, reaction yield, and purity requirements. The two methods presented here offer distinct advantages and are compared in the table below based on reported quantitative data.

ParameterDieckmann Condensation MethodMannich Reaction Method
Starting Materials Methylamine (B109427), Ethyl AcrylateDiethyl 1,3-acetonedicarboxylate, Formaldehyde (B43269), Methylamine
Key Intermediates N,N-bis(2-carboethoxyethyl)methylamineNot explicitly isolated in the one-pot procedure
Reported Yield Not explicitly stated for the final product in the provided snippets, but a related synthesis of N-phenethyl-4-piperidone reports yields up to 72%.[1]91.7%[2]
Reported Purity Not explicitly stated.99.4%[2]
Reaction Conditions Multi-step process involving Michael addition, cyclization with a strong base (e.g., sodium methoxide), followed by acidic hydrolysis and decarboxylation.[3][4][5]One-pot reaction followed by acidic workup and decarboxylation.[2]
Advantages Utilizes readily available and inexpensive starting materials.[6][7]High reported yield and purity in a one-pot procedure.[2]
Disadvantages Can be a multi-step process requiring careful control of reaction conditions to avoid side reactions.[1]Involves the use of benzene, a carcinogenic solvent.

Method 1: Dieckmann Condensation of N,N-bis(2-carboethoxyethyl)methylamine

This classical approach involves a two-step sequence starting with the Michael addition of methylamine to two equivalents of ethyl acrylate, followed by an intramolecular Dieckmann condensation of the resulting diester. The intermediate β-keto ester is then hydrolyzed and decarboxylated to afford the final product.[4][5][8]

Experimental Protocol

Step 1: Synthesis of N,N-bis(2-carboethoxyethyl)methylamine

  • To a reaction vessel, add ethyl acrylate.

  • While stirring, slowly add a solution of methylamine in a suitable solvent (e.g., tetrahydrofuran). An exothermic reaction is expected; maintain the temperature with appropriate cooling.

  • After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure the completion of the double Michael addition.

  • Remove the solvent and any unreacted starting materials under reduced pressure to obtain the crude N,N-bis(2-carboethoxyethyl)methylamine. This intermediate can often be used in the next step without further purification.

Step 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation

  • In a separate flask equipped with a reflux condenser and a dropping funnel, prepare a suspension of a strong base, such as sodium methoxide (B1231860), in an inert solvent like toluene.

  • Heat the suspension to reflux.

  • Slowly add the crude N,N-bis(2-carboethoxyethyl)methylamine from Step 1 to the refluxing base suspension.

  • After the addition is complete, continue to reflux the mixture for 2-3 hours to drive the cyclization to completion.

  • Cool the reaction mixture to room temperature and carefully quench by adding it to a mixture of ice and concentrated hydrochloric acid.

  • Heat the acidic mixture to reflux for several hours to effect hydrolysis of the ester and decarboxylation of the resulting β-keto acid.

  • After cooling, make the solution strongly basic by the addition of a concentrated sodium hydroxide (B78521) solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[9]

Method 2: Mannich-Type Reaction

This one-pot synthesis provides a high-yielding route to this compound by reacting diethyl 1,3-acetonedicarboxylate, formaldehyde, and methylamine, followed by an acidic workup that facilitates decarboxylation.[2]

Experimental Protocol
  • To a reaction kettle, add diethyl 1,3-acetonedicarboxylate and benzene.

  • Stir the mixture and add p-toluenesulfonic acid as a catalyst.

  • To the stirred mixture, add formaldehyde and methylamine.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove any solid byproducts.

  • Transfer the filtrate to a separatory funnel and add concentrated hydrochloric acid. Stir the biphasic mixture vigorously for 4 hours.

  • Separate the layers and retain the hydrochloric acid layer.

  • Heat the acidic layer to reflux to induce decarboxylation.

  • After the decarboxylation is complete, cool the solution to room temperature and adjust the pH to 12 with a strong base (e.g., sodium hydroxide).

  • Extract the basic aqueous solution with dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by chromatography to yield N-methyl-4-piperidone with high purity.[2]

Visualizing the Synthetic Pathways

To aid in the understanding of the chemical transformations, the following diagrams illustrate the reaction pathways for the described synthesis methods.

dieckmann_condensation methylamine Methylamine diester N,N-bis(2-carboethoxyethyl)methylamine methylamine->diester Michael Addition ethyl_acrylate Ethyl Acrylate (2 eq.) ethyl_acrylate->diester beta_keto_ester Intermediate β-keto ester diester->beta_keto_ester Dieckmann Condensation (NaOCH3) product This compound beta_keto_ester->product Hydrolysis & Decarboxylation (HCl, heat)

Caption: Reaction scheme for the synthesis of this compound via Dieckmann Condensation.

mannich_reaction cluster_reactants Reactants diethyl_acetonedicarboxylate Diethyl 1,3-acetonedicarboxylate intermediate Cyclized Intermediate diethyl_acetonedicarboxylate->intermediate Mannich-type Reaction formaldehyde Formaldehyde formaldehyde->intermediate Mannich-type Reaction methylamine Methylamine methylamine->intermediate Mannich-type Reaction product This compound intermediate->product Hydrolysis & Decarboxylation (HCl, heat)

Caption: Reaction scheme for the one-pot synthesis of this compound via a Mannich-type reaction.

Overall Experimental Workflow

The general laboratory workflow for the synthesis and purification of this compound is outlined in the diagram below.

experimental_workflow start Starting Materials reaction Chemical Reaction (Dieckmann or Mannich) start->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Distillation or Chromatography) workup->purification analysis Product Analysis (NMR, GC-MS, IR) purification->analysis final_product Pure this compound analysis->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

Safety Considerations

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • The reagents used in these syntheses are flammable, corrosive, and/or toxic. Consult the Safety Data Sheets (SDS) for each chemical before use.

  • Reactions involving strong bases like sodium methoxide should be handled with extreme care to avoid contact with moisture.

  • The use of benzene, a known carcinogen, in the Mannich reaction requires strict safety protocols and appropriate engineering controls. Consider solvent substitution where possible.

References

Application Notes and Protocols: 1-Methyl-4-piperidone as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4-piperidone (NMP) is a pivotal heterocyclic building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[1] Its structural features, particularly the reactive ketone group and the tertiary amine, allow for diverse chemical transformations, making it an essential intermediate for creating complex molecular architectures. N-substituted-4-piperidone compounds are crucial intermediates for numerous neuropharmaceuticals, including analgesics and central nervous system receptor antagonists.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceuticals, including the antipsychotic agent Pimavanserin (B1677881) and the antimigraine drug Naratriptan (B1676958).

Physicochemical Properties of this compound

This compound is a clear to dark yellow liquid organic compound.[1] Its key properties are summarized below.

PropertyValueReference
CAS Number 1445-73-4[1]
Molecular Formula C₆H₁₁NO[1]
Molar Mass 113.16 g/mol [1]
Density 0.92–0.98 g/cm³ (at 20°C)[1]
Boiling Point 55–60 °C at reduced pressure[1]

General Synthetic Utility and Key Reactions

The carbonyl group and the adjacent methylene (B1212753) groups in this compound are sites for numerous organic reactions, making it a versatile precursor for drug development.[2] Key transformations include reductive amination, aldol (B89426) condensation, and the Wittig reaction to build molecular complexity.

G cluster_reactions Key Synthetic Transformations cluster_products Pharmaceutical Classes NMP This compound ReductiveAmination Substituted 4-Aminopiperidine NMP->ReductiveAmination R-NH₂ [Reducing Agent] AldolCondensation 4-Alkylidene or 4-Arylidenepiperidine NMP->AldolCondensation R-CHO [Base or Acid] WittigReaction 4-Methylenepiperidine Derivative NMP->WittigReaction Phosphorus Ylide Antipsychotics Antipsychotics (e.g., Pimavanserin) ReductiveAmination->Antipsychotics Antihistamines Antihistamines (e.g., Mebhydrolin) ReductiveAmination->Antihistamines (via further steps) Antimigraine Antimigraine Agents (e.g., Naratriptan) AldolCondensation->Antimigraine

Caption: General synthetic pathways from this compound.

Application Example I: Synthesis of Pimavanserin (Antipsychotic)

Pimavanserin is a selective 5-HT2A receptor inverse agonist approved for the treatment of Parkinson's disease psychosis.[3][4] A key step in its synthesis involves the reductive amination of this compound.[3]

Synthetic Pathway

The synthesis begins with the formation of the key secondary amine intermediate, N-(4-fluorobenzyl)-1-methylpiperidin-4-amine, by reacting this compound with 4-fluorobenzylamine (B26447). This intermediate is then coupled with an isocyanate equivalent to form the final urea (B33335) structure of Pimavanserin.[3][5]

G NMP This compound Intermediate N-(4-fluorobenzyl)-1- methylpiperidin-4-amine NMP->Intermediate Reductive Amination (Pd/C, H₂ or NaCNBH₃) FBA 4-Fluorobenzylamine FBA->Intermediate Pimavanserin Pimavanserin Intermediate->Pimavanserin Urea Formation CouplingPartner 4-Isobutoxybenzyl Isocyanate Synthon CouplingPartner->Pimavanserin

Caption: Synthetic route to Pimavanserin via a key piperidine (B6355638) intermediate.

Experimental Protocol: Synthesis of N-(4-fluorobenzyl)-1-methylpiperidin-4-amine

This protocol is adapted from a published patent application for the synthesis of Pimavanserin.[4]

  • Reaction Setup: Dissolve 4-fluorobenzylamine (0.24 moles) and this compound (0.25 moles) in methanol (B129727) (MeOH, 151.7 g) in a suitable reaction vessel.

  • Catalyst Addition: Add 5% Palladium on Carbon (Pd/C) catalyst (1.1 g) to the mixture.

  • Hydrogenation: Place the reaction mixture under a hydrogen (H₂) atmosphere and stir until hydrogen consumption ceases.

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst and wash the filter cake with fresh MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure. Strip the residue with ethyl acetate (B1210297) to yield the product, N-(4-fluorobenzyl)-1-methylpiperidin-4-amine, as an oil.[4]

Quantitative Data
StepReactantsReagents/ConditionsYieldReference
Reductive Amination This compound, 4-Fluorobenzylamine5% Pd/C, H₂, MeOHQuantitative[3]
Urea Formation N-(4-fluorobenzyl)-1-methylpiperidin-4-amine, (4-isobutoxyphenyl)methanamineCDI, NaH, DMF, 50°C70%[6]

Application Example II: Synthesis of Naratriptan (Antimigraine)

Naratriptan is a triptan-class drug used for the treatment of migraine headaches.[7] Its synthesis involves the condensation of an indole (B1671886) derivative with this compound.[8]

Synthetic Pathway

The synthesis involves an Aldol-type condensation between 5-(2-methylsulfamoyl-ethyl)-1-H-indole and this compound, followed by dehydration to form a tetrahydropyridinyl-indole intermediate. This intermediate is subsequently reduced to yield Naratriptan.[7][8]

G Indole 5-(2-methylsulfamoyl-ethyl) -1-H-indole Intermediate Tetrahydropyridinyl-indole Intermediate Indole->Intermediate Aldol Condensation & Dehydration (KOH or TFA) NMP This compound NMP->Intermediate Naratriptan Naratriptan Intermediate->Naratriptan Reduction (H₂ / Pd/C)

Caption: Synthetic route to Naratriptan from this compound.

Experimental Protocol: Synthesis of Naratriptan Intermediate

This protocol is based on general procedures described in the patent literature.[7][9]

  • Reaction Setup: In a suitable solvent (e.g., ethanol), combine the indole derivative (e.g., N-methyl-2-(1H-indol-5yl)-ethane sulfonamide) and this compound.[9]

  • Base Addition: Add a strong base, such as potassium hydroxide (B78521) (KOH), to the mixture.[8][9]

  • Condensation: Heat the reaction mixture to reflux (approximately 60 to 100 °C) for 8 to 14 hours to facilitate the condensation and dehydration.[9]

  • Work-up: After cooling, quench the reaction by adding water, which may cause the intermediate product to precipitate.[9]

  • Isolation & Reduction: Isolate the crude intermediate, 2-[3-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)-1H-indol-5-yl]ethanesulfonamide, by filtration. This intermediate is then hydrogenated using a catalyst such as Palladium on Carbon (Pd/C) to yield Naratriptan.[7][9]

Quantitative Data
StepReactantsReagents/ConditionsYieldReference
Condensation Indole derivative, this compoundKOH, Ethanol (B145695), Reflux (8-14h)Not specified in abstracts[9]
Reduction Tetrahydropyridinyl-indole intermediateH₂, Pd/CNot specified in abstracts[7][9]

Application Example III: Synthesis of Mebhydrolin (B1201726) (Antihistamine)

Mebhydrolin is an antihistamine with low sedative potential. Its synthesis utilizes this compound as a key starting material.[10]

Synthetic Pathway

The synthesis involves the preparation of this compound hydrochloride, which is then reacted with a benzhydrylhydrazine derivative in a condensation reaction to form the final tricyclic structure of Mebhydrolin.[10]

G NMP This compound Hydrochloride Mebhydrolin Mebhydrolin NMP->Mebhydrolin Condensation/ Cyclization Hydrazine 1-Benzhydryl-1-phenylhydrazine (Prepared in situ) Hydrazine->Mebhydrolin

Caption: Synthetic route to the antihistamine Mebhydrolin.

General Experimental Protocol

The following is a generalized protocol based on a patent abstract describing the synthesis.[10]

  • Intermediate Preparation: Phenylhydrazine is reacted with benzyl (B1604629) chloride in toluene (B28343) with triethylamine (B128534) to form the benzhydrylhydrazine intermediate.

  • Condensation: An ethanol solution of the product from Step 1 is combined with a hydrochloric acid solution of this compound hydrochloride.

  • Salt Formation & Isolation: 1,5-naphthalenedisulfonate is added to the reaction mixture to precipitate the napadisylate salt of Mebhydrolin.

  • Purification: The crude product is isolated by filtration and recrystallized from DMF and ammonia (B1221849) water to yield high-purity Mebhydrolin napadisylate.[10]

Disclaimer: These protocols are intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

Application Notes and Protocols for 1-Methyl-4-piperidone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 1-Methyl-4-piperidone (N-Methyl-4-piperidone) is a versatile heterocyclic intermediate widely employed in organic synthesis.[1] Its structure, featuring a reactive carbonyl group and an adjacent methylene (B1212753) group, allows for a multitude of chemical transformations.[1] This document provides detailed application notes and experimental protocols for key reactions involving this compound, highlighting its role as a foundational building block for complex molecules, particularly in the synthesis of pharmaceuticals such as analgesics, antihistamines, and central nervous system (CNS) agents.[1][2] The applications covered include condensation reactions to form bioactive curcumin (B1669340) mimics, reductive amination for the synthesis of substituted piperidines, Wittig olefination for the creation of exocyclic alkenes, and its use in polymerization reactions.

Application 1: Synthesis of 3,5-Bis(arylidene)-4-piperidones

Application Note

This compound serves as a key substrate in base-catalyzed aldol (B89426) or Knoevenagel condensation reactions with aromatic aldehydes. This reaction typically yields 3,5-bis(arylidene)-4-piperidones, a class of compounds recognized as curcumin mimics.[3] These mimics are of significant interest in medicinal chemistry due to their diverse biological activities, including potent antitumor, anti-inflammatory, and antimycobacterial properties.[3][4] The reaction can be efficiently carried out using conventional heating or under solvent-free microwave irradiation, which often accelerates the reaction process.[3][4]

Quantitative Data: Synthesis of 3-Arylidene-4-piperidones
Product TypeAldehydeCatalyst/ConditionsYieldReference
3-Arylidene-4-piperidonesAromatic AldehydePyrrolidine, Microwave, Solvent-freeNot specified, but methodology is established[3][4]
(3E,5E)-1-Methyl-3,5-bis(phenylmethylene)-4-piperidinoneBenzaldehydeMichael addition followed by intramolecular cyclization/eliminationNot specified[5]
Experimental Protocol: Microwave-Assisted Synthesis of 3-Arylidene-4-piperidones

This protocol is based on the methodology described for the synthesis of curcumin mimics.[3][4]

  • Reagent Preparation: In a microwave-safe reaction vessel, mix this compound (1.0 eq.), the desired aromatic aldehyde (2.2 eq.), and a catalytic amount of pyrrolidine.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate the solvent-free mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The resulting solid is typically purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the corresponding 3,5-bis(arylidene)-4-piperidone derivative.

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions M1P This compound Reaction_Point M1P->Reaction_Point Aldehyde Aromatic Aldehyde (2 eq.) Aldehyde->Reaction_Point Catalyst Pyrrolidine (cat.) Catalyst->Reaction_Point Energy Microwave Irradiation (Solvent-free) Energy->Reaction_Point Product 3,5-Bis(arylidene)-4-piperidone Reaction_Point->Product Condensation

Caption: Knoevenagel condensation of this compound.

Application 2: Reductive Amination

Application Note

Reductive amination is a cornerstone method for converting the carbonyl group of this compound into a C-N bond, providing access to a wide array of 4-amino-1-methylpiperidine (B1301898) derivatives. This transformation involves the initial formation of an iminium ion intermediate by reacting the piperidone with a primary or secondary amine, followed by in-situ reduction.[6] The choice of reducing agent is critical and depends on the substrate's reactivity and pH sensitivity.[6] This pathway is fundamental in the synthesis of numerous pharmaceutical agents, where the substituted piperidine (B6355638) moiety is a common structural motif.[7]

Quantitative Data: Common Reagents for Reductive Amination
Reducing AgentTypical SolventsKey CharacteristicsReference
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)Dichloromethane (B109758) (DCM), Dichloroethane (DCE), THFMild and effective; sensitive to water.[6][6]
Sodium cyanoborohydride (NaCNBH₃)Methanol (MeOH), Ethanol (EtOH)Stable in water; often used with Lewis acids for less reactive substrates.[6][6]
Sodium borohydride (B1222165) (NaBH₄)Methanol (MeOH), Ethanol (EtOH)Can reduce the ketone directly; added after imine formation is complete.[6][6]
Experimental Protocol: General Reductive Amination using NaBH(OAc)₃

This protocol is a generalized procedure based on established methods.[6][8]

  • Reaction Setup: To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the desired primary or secondary amine (1.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine or iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the mixture. Be cautious as the reaction may be exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor its progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Application 3: Wittig Olefination

Application Note

The Wittig reaction provides a reliable method for converting the carbonyl group of this compound into an exocyclic double bond (an alkene).[9][10] This reaction utilizes a phosphorus ylide (Wittig reagent), which attacks the ketone to form a four-membered oxaphosphetane intermediate.[9] This intermediate then decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide.[9] A key advantage of the Wittig reaction is that the position of the newly formed double bond is unambiguously defined.[9] This method is particularly useful for introducing a methylene group using methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), a transformation that is effective even with sterically hindered ketones.[10]

Experimental Protocol: Synthesis of 4-Methylene-1-methylpiperidine

This is a general protocol adapted from standard Wittig reaction procedures.[9][11]

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium (B96628) bromide (1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi) (1.05 eq.), dropwise. Allow the resulting deep orange or yellow mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the ylide.

  • Reaction with Piperidone: Cool the ylide solution back to 0 °C. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding water. Extract the mixture with diethyl ether (3x).

  • Purification: Combine the organic extracts and wash with brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product contains the desired alkene and triphenylphosphine oxide. Purification is typically achieved by column chromatography on silica gel.

Logical Workflow for Wittig Reaction

G start Start ylide_gen Generate Ylide (Phosphonium Salt + Strong Base) start->ylide_gen ketone_add Add this compound ylide_gen->ketone_add reaction Stir Overnight at RT ketone_add->reaction workup Aqueous Work-up & Extraction reaction->workup purify Chromatographic Purification workup->purify product 4-Methylene-1-methylpiperidine purify->product

Caption: Workflow for the Wittig synthesis of an exocyclic alkene.

Application 4: Synthesis of High-Molecular-Weight Polymers

Application Note

This compound can be used as a monomer in acid-catalyzed polymerization reactions. When reacted with aromatic compounds like biphenyl (B1667301) in the presence of strong acids such as trifluoromethanesulfonic acid (TFSA) and trifluoroacetic acid (TFA), it can form high-molecular-weight linear polymers.[12] This application demonstrates the utility of this compound beyond small molecule synthesis, extending its relevance to materials science.

Quantitative Data: Polymer Synthesis from this compound
MonomersConditionsYieldMw (Weight-average)Mn (Number-average)Reference
This compound, BiphenylCH₂Cl₂, TFA, TFSA, 6 hours98%22,63015,850[12]
Experimental Protocol: Preparation of Polymer 2bB

This protocol is directly adapted from the supplementary information of a published study.[12]

  • Reaction Setup: In a 10 mL single-necked flask equipped with a magnetic stirrer, combine this compound (0.8 mL, 6.97 mmol) and biphenyl (1.075 g, 6.97 mmol).

  • Solvent and Catalyst Addition: Add methylene chloride (2.8 mL), trifluoroacetic acid (TFA, 0.4 mL), and trifluoromethanesulfonic acid (TFSA, 5 mL).

  • Polymerization: Stir the mixture at room temperature for 6 hours. The solution will become viscous and red.

  • Precipitation and Isolation: Pour the viscous solution slowly into a stirred aqueous solution of sodium bicarbonate (NaHCO₃).

  • Purification: Collect the resulting yellow fibrous solid by filtration. Wash the solid thoroughly with water and dry it in a convection oven under a nitrogen flow for 24 hours to yield the final polymer.[12]

Role as a Pharmaceutical Building Block

G cluster_reactions Key Synthetic Transformations cluster_scaffolds Resulting Scaffolds cluster_apis Pharmaceutical Drug Classes M1P This compound ReductiveAmination Reductive Amination M1P->ReductiveAmination Condensation Aldol Condensation M1P->Condensation Wittig Wittig Olefination M1P->Wittig Piperidines 4-Amino-piperidines ReductiveAmination->Piperidines Curcuminoids Bis-arylidene Piperidones Condensation->Curcuminoids Alkenes Exocyclic Alkenes Wittig->Alkenes CNS CNS Agents Piperidines->CNS Analgesics Analgesics Piperidines->Analgesics

Caption: this compound as a precursor in drug synthesis.

References

Application Notes and Protocols for the Synthesis of Derivatives from 1-Methyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-4-piperidone is a highly versatile synthetic intermediate and a key building block in the development of a wide range of pharmaceutical agents and biologically active compounds.[1] Its structure, featuring a reactive ketone and secondary amine functionality (after potential demethylation) or adjacent active methylene (B1212753) groups, allows for a multitude of chemical transformations.[1] This document provides detailed application notes and experimental protocols for the synthesis of several important classes of derivatives from this compound, tailored for researchers, scientists, and professionals in drug development. The protocols cover key reactions such as Claisen-Schmidt condensation, reductive amination, spirocycle formation, and the Wittig reaction.

Synthesis of 3,5-Bis(arylidene)-1-methyl-4-piperidones via Claisen-Schmidt Condensation

Application Note

The Claisen-Schmidt condensation is a reliable method for synthesizing α,β-unsaturated ketones. In the context of this compound, this reaction is frequently used to prepare 3,5-bis(arylidene) derivatives by reacting the piperidone with two equivalents of an aromatic aldehyde. These derivatives are often investigated as analogues of curcumin (B1669340) and have shown potential cytotoxic activity against various cancer cell lines.[2] The reaction is typically base-catalyzed and proceeds readily with a variety of substituted aromatic aldehydes.

Experimental Protocol

A general procedure for the synthesis of 3,5-bis(arylidene)-1-methyl-4-piperidones is as follows:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (2.2 eq.) in ethanol (B145695).

  • Reaction Initiation: Cool the mixture in an ice bath to 0-5 °C. Prepare a solution of sodium hydroxide (B78521) (4.0 eq.) in water and add it dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, a precipitate typically forms. Pour the reaction mixture into crushed ice with vigorous stirring.

  • Purification: Collect the resulting solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the product under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Data Presentation

EntryAromatic AldehydeProductYield (%)Reference
12-Chlorobenzaldehyde(3E,5E)-3,5-bis(2-chlorobenzylidene)-1-methylpiperidin-4-one39%
23-Bromobenzaldehyde(3E,5E)-3,5-bis(3-bromobenzylidene)-1-methylpiperidin-4-one66%[2]
34-Chlorobenzaldehyde(3E,5E)-3,5-bis(4-chlorobenzylidene)-1-methylpiperidin-4-one40%[2]
4Benzaldehyde(3E,5E)-1-Methyl-3,5-bis(phenylmethylene)-4-piperidinone-

Workflow Visualization

G cluster_start Starting Materials Piperidone This compound Solvent Dissolve in Ethanol Piperidone->Solvent Aldehyde Aromatic Aldehyde (2.2 eq) Aldehyde->Solvent Reaction Add NaOH (aq) Stir at RT, 12-24h Solvent->Reaction Workup Pour into Ice Water Filter Solid Reaction->Workup Product 3,5-Bis(arylidene)-1-methyl-4-piperidone Workup->Product G cluster_start Reactants Piperidone This compound Step1 Mix in Anhydrous Solvent (e.g., DCE) Add Acetic Acid Piperidone->Step1 Amine Primary or Secondary Amine Amine->Step1 Iminium In situ formation of Iminium Ion Step1->Iminium Step2 Add NaBH(OAc)₃ Stir at RT, 12-24h Iminium->Step2 Product 4-Substituted-amino- 1-methylpiperidine Step2->Product G cluster_start Reactants for Ylide Generation Isatin Isatin Ylide In situ generation of Azomethine Ylide Isatin->Ylide Sarcosine Sarcosine Sarcosine->Ylide Piperidone 3-Arylidene-1-methyl- 4-piperidone Reaction 1,3-Dipolar Cycloaddition (Refluxing Methanol) Piperidone->Reaction Ylide->Reaction Product Spiro[indole-pyrrolidine-piperidine] Reaction->Product G Phosphonium Ph₃P⁺CH₃ Br⁻ Ylide Phosphonium Ylide (Ph₃P=CH₂) Phosphonium->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Ketone This compound Ketone->Oxaphosphetane Alkene 4-Methylene- 1-methylpiperidine Oxaphosphetane->Alkene Decomposition Byproduct Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->Byproduct

References

Application Notes and Protocols for the Quantification of 1-Methyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1-Methyl-4-piperidone, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are based on established analytical principles and data from related compounds.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the quantification of this compound. Due to the lack of a strong UV chromophore in the molecule, detection can be achieved at low UV wavelengths or, for enhanced sensitivity and specificity, by using a universal detector such as a Charged Aerosol Detector (CAD) or by pre-column derivatization.

RP-HPLC with UV Detection

This method is suitable for the analysis of bulk material and formulations where the concentration of this compound is relatively high.

Experimental Protocol:

  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column).[1]

    • Mobile Phase: Acetonitrile and Water (60:40 v/v) containing 0.1% Phosphoric Acid. For MS compatibility, replace Phosphoric Acid with 0.1% Formic Acid.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

    • Sample Preparation: Dissolve the sample in the mobile phase to an appropriate concentration, ensuring the final concentration falls within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_sample Sample Analysis col Column & Mobile Phase Selection det Detector & Wavelength Optimization col->det grad Gradient/Isocratic Optimization det->grad spec Specificity grad->spec lin Linearity spec->lin acc Accuracy lin->acc prec Precision acc->prec lod LOD prec->lod loq LOQ lod->loq rob Robustness loq->rob prep Sample Preparation rob->prep acq Data Acquisition prep->acq proc Data Processing & Reporting acq->proc

Caption: Workflow for HPLC Method Development and Validation.

RP-HPLC with Pre-Column Derivatization

For trace-level quantification, pre-column derivatization with a UV-active agent can significantly improve sensitivity.

Experimental Protocol:

  • Derivatization Agent: 4-toluenesulfonyl chloride.

  • Derivatization Procedure: A simple and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method was established for the determination of piperidine (B6355638) and piperidine hydrochloride in artane, using pre-column derivatization with 4-toluenesulfonyl chloride.

  • Chromatographic Conditions:

    • Column: Inertsil C18 (250 × 4.6 mm I.D.).

    • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (68:32, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at a wavelength appropriate for the chosen derivatizing agent (e.g., 254 nm for dansyl derivatives).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive technique suitable for the quantification of volatile and semi-volatile compounds like this compound.

Experimental Protocol:

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

  • Chromatographic Conditions:

    • Column: 5% phenyl/95% methyl silicone column, 30 m length, 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature: 100°C, hold for 5 minutes. Ramp: 10°C/min to 290°C. Hold: 20 minutes at 290°C.

    • Injection Mode: Splitless, 1 µL injection.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-350.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of 1 mg/mL.

    • Prepare working standards and quality control samples by serial dilution of the stock solution. For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample extract Extraction/Dilution sample->extract vial Transfer to GC Vial extract->vial inject Injection vial->inject sep GC Separation inject->sep ion Ionization (EI) sep->ion mass Mass Analysis ion->mass detect Detection mass->detect spec Mass Spectrum Analysis mass->spec chrom Chromatogram Generation detect->chrom quant Quantification chrom->quant spec->quant

Caption: LC-MS/MS experimental workflow for biological samples.

Quantitative Data Summary

The following table summarizes the typical performance characteristics for the analytical methods described. Data for this compound is supplemented with data from structurally similar piperidine/piperidone derivatives where direct data is not available.

ParameterHPLC-UV (Direct)HPLC-UV (with Derivatization)GC-MSLC-MS/MS
Limit of Detection (LOD) ~1 µg/mL~0.15 µg/mL~0.1-1 ng/mL~0.01-0.1 ng/mL
Limit of Quantification (LOQ) ~3 µg/mL~0.44 µg/mL~0.3-3 ng/mL~0.03-0.3 ng/mL
Linearity (R²) > 0.99> 0.999> 0.99> 0.99
Precision (%RSD) < 5%< 2%< 10%< 15%
Accuracy (Recovery %) 95 - 105%98 - 102%90 - 110%85 - 115%
Selectivity ModerateGoodHighExcellent
Throughput HighModerateModerateHigh

Disclaimer: The provided protocols and quantitative data serve as a guide and may require optimization and validation for specific applications and matrices. It is essential to perform a full method validation for any new analytical procedure to ensure data of high quality and reliability.

References

Application Notes and Protocols: 1-Methyl-4-piperidone as a Versatile Building Block in Alkaloid and Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-piperidone is a pivotal heterocyclic organic compound, serving as a versatile scaffold in the synthesis of a wide array of alkaloids and pharmaceutical agents. Its intrinsic structural features, including a reactive ketone group and a tertiary amine, make it an ideal starting material for constructing complex molecular architectures. Piperidine and its derivatives are prevalent motifs in numerous FDA-approved drugs, particularly those targeting the central nervous system, owing to their favorable physicochemical properties that often lead to improved pharmacokinetic profiles.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of notable drug molecules, supported by quantitative data and visual diagrams of relevant biological pathways.

Applications of this compound in Drug Synthesis

This compound and its un-N-substituted precursor, 4-piperidone (B1582916), are key intermediates in the synthesis of a diverse range of pharmaceuticals. These piperidone-based compounds are instrumental in creating drugs with various therapeutic actions, including antipsychotic, anti-migraine, and analgesic effects. The carbonyl group at the C-4 position allows for a variety of chemical transformations, such as reductive amination, Wittig reactions, and Grignard additions, enabling the introduction of diverse substituents and the construction of complex molecular frameworks.

Notable Drugs Synthesized from Piperidone Scaffolds:
  • Pimavanserin (B1677881): An atypical antipsychotic used for the treatment of Parkinson's disease psychosis.

  • Naratriptan (B1676958): A triptan-class drug used for the treatment of migraine headaches.

  • Fentanyl and its analogs: Potent synthetic opioids used for pain management.

  • Loperamide: A peripherally acting µ-opioid receptor agonist used for the treatment of diarrhea.

Key Synthetic Transformations and Experimental Protocols

The following section details established protocols for key chemical reactions involving this compound and its derivatives, leading to the synthesis of important pharmaceutical agents.

Reductive Amination for the Synthesis of Pimavanserin Intermediate

Reductive amination is a cornerstone reaction in the synthesis of many piperidine-containing drugs.[2] In the synthesis of Pimavanserin, this compound undergoes reductive amination with 4-fluorobenzylamine (B26447) to produce the key intermediate, N-(4-fluorobenzyl)-1-methylpiperidin-4-amine.[3][4]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 eq) and 4-fluorobenzylamine (1.05 eq) in a solvent such as methanol (B129727) or dichloroethane.

  • Reduction: Add a reducing agent, for example, sodium triacetoxyborohydride (B8407120) (1.5 eq) or sodium cyanoborohydride, to the mixture in portions at room temperature.[5][6] Alternatively, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere can be employed.[4]

  • Reaction Monitoring: Stir the reaction mixture at ambient temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297) (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the pure N-(4-fluorobenzyl)-1-methylpiperidin-4-amine.

Quantitative Data for Pimavanserin Intermediate Synthesis

ParameterValueReference
Starting Materials This compound, 4-Fluorobenzylamine[3][4]
Reducing Agent Sodium Triacetoxyborohydride / Pd/C, H₂[4][5]
Solvent Methanol / Dichloroethane[4][5]
Reaction Temperature Room Temperature[5]
Reaction Time 12-24 hours[5]
Yield Quantitative[3]
Condensation Reaction for the Synthesis of a Naratriptan Intermediate

The synthesis of the anti-migraine drug Naratriptan involves the condensation of an indole (B1671886) derivative with this compound.[7][8][9] This reaction typically proceeds via an Aldol-type condensation followed by dehydration.

Experimental Protocol:

  • Reaction Setup: Dissolve the starting indole derivative (e.g., 2-(1H-indol-5-yl)-ethanesulfonic acid methylamide) (1.0 eq) and this compound (1.2 eq) in an alcoholic solvent such as methanol or ethanol.[8][9]

  • Base Addition: Add a strong base, such as potassium hydroxide (B78521) (KOH) or potassium tert-butoxide, to the reaction mixture.[7][8]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 60-80°C) and maintain for 8-14 hours.[9]

  • Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and quench with water. The product may precipitate out of the solution.

  • Isolation: Collect the precipitated solid by filtration and wash with a suitable solvent. The crude product can be further purified by recrystallization.

Quantitative Data for Naratriptan Intermediate Synthesis

ParameterValueReference
Starting Materials Indole derivative, this compound[7][8][9]
Base Potassium Hydroxide[8]
Solvent Methanol / Ethanol[8][9]
Reaction Temperature 60-80°C (Reflux)[9]
Reaction Time 8-14 hours[9]
Yield Good[10]
Synthesis of Fentanyl from 4-Piperidone

The synthesis of the potent analgesic Fentanyl typically starts from 4-piperidone hydrochloride. The following is a multi-step synthesis.[11][12]

Experimental Protocol:

Step 1: N-Alkylation of 4-Piperidone

  • Reaction Setup: Suspend 4-piperidone monohydrate hydrochloride (1.0 eq) in a suitable solvent like acetonitrile.

  • Base and Alkylating Agent: Add cesium carbonate (a base) and 2-(bromoethyl)benzene (the alkylating agent).[11]

  • Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80°C) for several hours.[13]

  • Work-up and Isolation: After cooling, add water and extract the product with dichloromethane. Dry the combined organic extracts and evaporate the solvent to obtain N-phenethyl-4-piperidone.[11][12]

Step 2: Reductive Amination

  • Reaction Setup: Dissolve the N-phenethyl-4-piperidone from the previous step in a suitable solvent.

  • Amine and Reducing Agent: Add aniline (B41778) and sodium triacetoxyborohydride.[11][12]

  • Reaction Conditions: Stir the reaction at room temperature until completion.

  • Isolation: Work-up the reaction to isolate the 4-anilino-N-phenethylpiperidine intermediate.

Step 3: N-Acylation

  • Reaction Setup: Dissolve the 4-anilino-N-phenethylpiperidine in a solvent like dichloromethane.

  • Base and Acylating Agent: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA), followed by the dropwise addition of propionyl chloride at a reduced temperature (e.g., 0°C).[11]

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for a few hours.[11]

  • Purification: After an appropriate work-up, the final product, Fentanyl, can be purified.

Quantitative Data for Fentanyl Synthesis

StepReagentsSolventTemperatureTimeYieldReference
N-Alkylation 4-Piperidone HCl, 2-(Bromoethyl)benzene, Cs₂CO₃Acetonitrile80°C16 h88%[11][13]
Reductive Amination N-Phenethyl-4-piperidone, Aniline, NaBH(OAc)₃DichloroethaneRoom Temp.24 h91%[11][12][14]
N-Acylation 4-Anilino-N-phenethylpiperidine, Propionyl Chloride, DIPEADichloromethane0°C to RT2 h95%[11]

Biological Signaling Pathways

The drugs synthesized from this compound exert their therapeutic effects by modulating specific biological signaling pathways.

Pimavanserin Signaling Pathway

Pimavanserin is a selective serotonin (B10506) 5-HT2A receptor inverse agonist.[15][16] It preferentially binds to and stabilizes the inactive state of the 5-HT2A receptor, thereby reducing its constitutive activity. This is thought to be the mechanism by which it alleviates the symptoms of Parkinson's disease psychosis without worsening motor symptoms, as it does not significantly interact with dopamine (B1211576) D2 receptors.[15] Recent studies also suggest that pimavanserin treatment may increase plasma levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and neurogenesis.[17]

Pimavanserin_Pathway Pimavanserin Pimavanserin HT2A 5-HT2A Receptor (Constitutively Active) Pimavanserin->HT2A Binds and stabilizes BDNF BDNF Levels Pimavanserin->BDNF Increases Inactive_HT2A Inactive 5-HT2A Receptor HT2A->Inactive_HT2A Inverse Agonism Downstream Downstream Signaling (e.g., Gq/11 pathway) Inactive_HT2A->Downstream Reduces Psychosis Psychotic Symptoms Downstream->Psychosis Leads to Neuroprotection Neuroprotective Effects BDNF->Neuroprotection Promotes

Caption: Pimavanserin's inverse agonism at the 5-HT2A receptor.

Naratriptan Signaling Pathway

Naratriptan is a selective agonist for serotonin (5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes.[18] Its antimigraine effect is attributed to three main actions: vasoconstriction of dilated cranial blood vessels, inhibition of pro-inflammatory neuropeptide (like CGRP) release from trigeminal nerve endings, and direct inhibition of trigeminal nuclei excitability in the brainstem.[18]

Naratriptan_Pathway Naratriptan Naratriptan HT1B 5-HT1B Receptors (Cranial Vessels) Naratriptan->HT1B Agonist HT1D 5-HT1D Receptors (Trigeminal Nerve) Naratriptan->HT1D Agonist Vasoconstriction Cranial Vasoconstriction HT1B->Vasoconstriction Neuropeptide_Release Inhibition of Neuropeptide Release (e.g., CGRP) HT1D->Neuropeptide_Release Pain_Transmission Reduced Pain Transmission HT1D->Pain_Transmission Migraine_Relief Migraine Relief Vasoconstriction->Migraine_Relief Neuropeptide_Release->Migraine_Relief Pain_Transmission->Migraine_Relief

Caption: Mechanism of action of Naratriptan in migraine relief.

Loperamide Signaling Pathway

Loperamide is a µ-opioid receptor agonist that acts peripherally in the myenteric plexus of the large intestine.[19][20] Its binding to these Gi/o-coupled receptors leads to an inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and subsequently, a reduction in the release of neurotransmitters like acetylcholine (B1216132) and prostaglandins.[21] This results in decreased peristalsis and increased intestinal transit time, allowing for greater absorption of water and electrolytes.[22]

Loperamide_Pathway Loperamide Loperamide Mu_Opioid µ-Opioid Receptor (Gi/o-coupled) Loperamide->Mu_Opioid Binds to Adenylyl_Cyclase Adenylyl Cyclase Mu_Opioid->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neurotransmitter ↓ Acetylcholine & Prostaglandin Release cAMP->Neurotransmitter Peristalsis ↓ Peristalsis Neurotransmitter->Peristalsis Transit_Time ↑ Intestinal Transit Time Peristalsis->Transit_Time Absorption ↑ Water & Electrolyte Absorption Transit_Time->Absorption Antidiarrheal Antidiarrheal Effect Absorption->Antidiarrheal

Caption: Loperamide's mechanism of action in the enteric nervous system.

Conclusion

This compound and its related structures are undeniably valuable building blocks in medicinal chemistry. The synthetic accessibility and the versatility of the piperidone core have enabled the development of a multitude of important therapeutic agents. The protocols and data presented herein offer a foundational resource for researchers engaged in the synthesis and development of novel piperidine-based pharmaceuticals. A thorough understanding of the synthetic routes and the biological mechanisms of action is crucial for the rational design of next-generation drugs with improved efficacy and safety profiles.

References

Application Notes and Protocols: Mannich Reaction for the Synthesis of Piperidone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located on a carbonyl compound. This versatile, three-component condensation reaction, involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine, has proven invaluable in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Among these, piperidone derivatives are of particular interest to the pharmaceutical industry. The piperidone scaffold is a key structural motif in numerous biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties.[1]

This document provides detailed application notes and experimental protocols for the synthesis of various piperidone derivatives using the Mannich reaction. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry and drug development.

General Mannich Reaction for Piperidone Synthesis

The classical Mannich reaction for the synthesis of 4-piperidones involves the condensation of a ketone containing at least two α-hydrogens, an aldehyde, and a primary amine or ammonia. The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then undergoes nucleophilic attack by the enol form of the ketone. A second condensation reaction on the other side of the ketone with another molecule of the aldehyde and amine leads to the cyclization and formation of the piperidone ring.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2,6-Diaryl-3-methyl-4-piperidones

This protocol is adapted from the synthesis of a series of 2,6-diaryl-3-methyl-4-piperidones, which have shown potential analgesic and antifungal activities.[1]

Materials:

Procedure:

  • In a round-bottom flask, dissolve ethyl methyl ketone (0.1 mol), a substituted aromatic aldehyde (0.2 mol), and ammonium acetate (0.1 mol) in ethanol (50 mL).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice with constant stirring.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure 2,6-diaryl-3-methyl-4-piperidone.

Synthesis of Oxime Derivatives:

  • A mixture of the synthesized piperidone (0.01 mol) and hydroxylamine hydrochloride (0.015 mol) in ethanol is refluxed for 2 hours.

  • The solution is then poured into ice water, and the resulting solid is filtered, washed, and recrystallized from ethanol.

Synthesis of Thiosemicarbazone Derivatives:

  • A mixture of the piperidone (0.01 mol) and thiosemicarbazide (0.01 mol) in ethanol containing a few drops of concentrated sulfuric acid is refluxed for 3 hours.

  • The solution is cooled, and the precipitated solid is collected by filtration and recrystallized from ethanol.

Protocol 2: Synthesis of N-Benzyl-4-piperidone

This protocol describes the synthesis of N-benzyl-4-piperidone, a common intermediate in the preparation of various pharmacologically active compounds.[2][3]

Materials:

Procedure:

  • Michael Addition: In a reaction vessel, combine benzylamine (1.0 equiv) and methyl acrylate (2.2 equiv). Stir the mixture at room temperature for 24 hours to yield N,N-bis(β-propionate methyl ester)benzylamine.

  • Dieckmann Condensation: To a dry 250 mL three-necked flask, add anhydrous toluene (150 mL) and sodium metal (2.8 g). Heat the mixture to reflux with stirring.

  • Add anhydrous methanol (1 mL) to initiate the reaction, followed by the slow dropwise addition of the N,N-bis(β-propionate methyl ester)benzylamine (28 g) obtained in the previous step.

  • Continue refluxing for 6 hours. During this period, add an additional 100 mL of anhydrous toluene in batches.

  • Hydrolysis and Decarboxylation: After cooling to room temperature, extract the mixture with 25% hydrochloric acid (150 mL).

  • Reflux the acidic aqueous layer for 5 hours. Monitor the reaction by testing a small sample with FeCl3 solution; the reaction is complete when no color change is observed.

  • Cool the reaction mixture and neutralize to a pH of approximately 8.5 by adding 35% sodium hydroxide solution with stirring.

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous magnesium sulfate.

  • Recover the ethyl acetate by distillation. Distill the remaining residue under reduced pressure to obtain pure 1-benzyl-4-piperidone as a light-yellow oily liquid.

Data Presentation

The following tables summarize quantitative data for representative piperidone derivatives synthesized via the Mannich reaction.

Table 1: Yields and Melting Points of Substituted 2,6-Diaryl-4-piperidones

EntryR1R2Yield (%)Melting Point (°C)
1HH90174
2H4-Cl85220
32-FH65128
44-ClH95215
54-NO2H80236
63-NO2H80247
74-FH80170
8H4-F80144

Data compiled from one-pot multi-component condensation reactions.

Table 2: Spectroscopic Data for Representative Piperidone Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
3,5-Bis(dibenzylidene)-N-methyl-4-piperidone 7.80 (s, 2H), 7.34 (d, 4H), 7.28 (d, 4H), 3.78 (s, 4H), 2.46 (s, 3H)186.41, 136.86, 134.99, 134.51, 133.99, 129.93, 129.83, 129.04, 128.43, 56.81, 45.85
N-Benzyl-4-piperidone oxime 7.2-7.4 (m, 5H, Ar-H), 3.5 (s, 2H, N-CH2-Ph), 2.5-2.7 (m, 4H), 2.2-2.4 (m, 4H)158.5 (C=N), 138.0 (Ar-C), 129.0 (Ar-CH), 128.2 (Ar-CH), 127.0 (Ar-CH), 62.8 (N-CH2-Ph), 53.0, 35.0, 28.0

Note: NMR data is dependent on the solvent used and the specific substitution pattern of the derivative.[4][5]

Biological Activities and Signaling Pathways

Piperidone derivatives have emerged as promising scaffolds for the development of novel therapeutic agents due to their diverse biological activities. The following sections detail their mechanisms of action with a focus on key signaling pathways.

Anticancer Activity

Many piperidone derivatives exhibit potent anticancer activity by targeting critical signaling pathways that are often dysregulated in cancer cells.

1. STAT3 Signaling Pathway:

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[6][7] Constitutive activation of STAT3 is observed in a wide range of human cancers. Certain diphenyl piperidinone-naphthoquinone hybrids have been identified as potent inhibitors of the STAT3 SH2 domain.[6] These compounds directly bind to the SH2 domain, preventing STAT3 phosphorylation and dimerization, which are essential for its activation. This inhibition leads to the downregulation of STAT3 target genes, ultimately inducing apoptosis and ferroptosis in cancer cells.[6]

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 Dimer (active) STAT3_inactive->STAT3_active dimerizes Nucleus Nucleus STAT3_active->Nucleus translocates to Apoptosis Apoptosis / Ferroptosis Target_Genes Target Gene Expression (Proliferation, Survival) Nucleus->Target_Genes activates Piperidone Piperidone Derivative Piperidone->STAT3_active inhibits dimerization

Caption: Inhibition of the STAT3 signaling pathway by piperidone derivatives.

2. PI3K/Akt/mTOR Signaling Pathway:

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival.[8][9][10][11][12] Its aberrant activation is a common feature in many cancers. Piperine, a natural alkaloid containing a piperidine (B6355638) moiety, has been shown to interfere with the PI3K/Akt signaling pathway, thereby inhibiting the proliferation of cancer cells.[13] By inhibiting this pathway, piperidone derivatives can induce apoptosis and suppress tumor growth.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis Piperidone Piperidone Derivative Piperidone->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by piperidone derivatives.

Analgesic Activity

Certain piperidone derivatives exhibit potent analgesic properties, primarily through their interaction with opioid receptors.

Opioid Receptor Signaling:

Opioid receptors, particularly the μ-opioid receptor (MOR), are G-protein coupled receptors that mediate the analgesic effects of opioids.[14][15][16] Benzylpiperidine derivatives have been developed as dual μ-opioid and σ1 receptor ligands, demonstrating potent antinociceptive effects with reduced opioid-related side effects.[17][18] These compounds act as agonists at the MOR, mimicking the effects of endogenous opioids to reduce pain perception.

Opioid_Signaling Piperidone Piperidone Derivative (e.g., Benzylpiperidine) MOR μ-Opioid Receptor (MOR) Piperidone->MOR binds to Analgesia Analgesia G_Protein G-protein MOR->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits Ion_Channels Ion Channels (Ca2+, K+) G_Protein->Ion_Channels modulates cAMP cAMP Adenylyl_Cyclase->cAMP produces Neurotransmitter_Release Neurotransmitter Release Ion_Channels->Neurotransmitter_Release inhibits

Caption: Analgesic mechanism of piperidone derivatives via opioid receptor signaling.

Anti-inflammatory Activity

The anti-inflammatory effects of piperidone derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators.

COX-2 Inhibition and Prostaglandin Synthesis:

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[19][20][21][22] Piperine and its derivatives have been shown to inhibit the expression of COX-2 by downregulating signaling pathways such as NF-κB, C/EBP, and AP-1.[23] By inhibiting COX-2, these compounds reduce the production of prostaglandins, thereby exerting their anti-inflammatory effects.

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli Signaling_Pathways NF-κB, C/EBP, AP-1 Inflammatory_Stimuli->Signaling_Pathways activate COX2_Gene COX-2 Gene Signaling_Pathways->COX2_Gene upregulate expression COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme produces Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins converts Arachidonic_Acid Arachidonic Acid Inflammation Inflammation & Pain Prostaglandins->Inflammation Piperidone Piperidone Derivative Piperidone->Signaling_Pathways inhibits

Caption: Anti-inflammatory action of piperidones via COX-2 inhibition.

Experimental Workflow

The general workflow for the synthesis and evaluation of piperidone derivatives is outlined below.

Experimental_Workflow Synthesis Mannich Reaction Synthesis Purification Purification (Recrystallization/ Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Biological_Screening Biological Screening (e.g., Cytotoxicity Assay) Characterization->Biological_Screening Mechanism_Study Mechanism of Action Studies (e.g., Western Blot) Biological_Screening->Mechanism_Study

Caption: General experimental workflow for piperidone synthesis and evaluation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-piperidone is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound and its potential process-related impurities and degradation products. The method is designed to be stability-indicating, capable of separating the main component from its potential degradation products formed under various stress conditions.

Chromatographic Conditions

A gradient reverse-phase HPLC method was developed to ensure the separation of this compound from its potential impurities.

ParameterCondition
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-15 min: 5-50% B; 15-20 min: 50% B; 20.1-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Quantitative Data Summary

The following table summarizes the expected retention times and validation parameters for this compound and its potential related compounds. Note: As specific impurity standards are often not commercially available, the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for related substances are estimated based on the main analyte.

CompoundRetention Time (min)LOD (µg/mL)LOQ (µg/mL)
4-Piperidone3.50.150.45
This compound 5.8 0.10 0.30
N-Methyl-bis(2-hydroxyethyl)amine8.20.200.60
Unknown Degradant 110.1--
Unknown Degradant 212.5--

Experimental Protocols

Standard and Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase (premixed at the initial gradient composition of 95:5 Mobile Phase A:Mobile Phase B).

Sample Solution (1 mg/mL):

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The acceptance criteria are as follows:

  • Tailing Factor: ≤ 2.0 for the this compound peak.

  • Theoretical Plates: ≥ 2000 for the this compound peak.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[2][3][4]

General Procedure: Prepare a solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile). Expose the solution to the stress conditions outlined below. After exposure, neutralize the samples if necessary, and dilute to a final concentration of 100 µg/mL with the mobile phase before HPLC analysis.

  • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 48 hours.

Diagrams

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Weigh & Dissolve Reference Standard Dilute Dilute to Final Concentration Standard->Dilute Sample Weigh & Dissolve API Sample Sample->Dilute Autosampler Autosampler Injection Dilute->Autosampler Inject Samples Column C18 Column Separation Autosampler->Column Detector UV Detection at 210 nm Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Output Integration Peak Integration & Area Calculation Chromatogram->Integration Quantification Quantify Impurities & Assay Calculation Integration->Quantification Report Report Quantification->Report Final Report

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Potential Impurities

The following diagram illustrates the relationship between starting materials, the final product, and potential impurities arising from the synthesis process. The synthesis of this compound can involve the reaction of methylamine (B109427) with precursors that form the piperidone ring.[1]

Synthesis_Pathway Methylamine Methylamine Reaction Cyclization Reaction Methylamine->Reaction Piperidone_Precursor Piperidone Ring Precursor (e.g., dialkylester of acetonedicarboxylic acid) Piperidone_Precursor->Reaction Product This compound Reaction->Product Impurity_A Unreacted 4-Piperidone Reaction->Impurity_A Impurity_B Side Reaction Byproducts Reaction->Impurity_B

Caption: Synthesis pathway and potential related impurities.

References

Application Notes and Protocols: 1-Methyl-4-piperidone in Spiropiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of spiropiperidine ring systems utilizing 1-methyl-4-piperidone as a key reactant. The methodologies outlined are particularly relevant for the construction of complex heterocyclic scaffolds used in medicinal chemistry and drug discovery.

Introduction

Spiropiperidines are a prominent class of heterocyclic compounds characterized by a piperidine (B6355638) ring spiro-fused to another ring system. This structural motif imparts conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. Consequently, spiropiperidines are of significant interest in the development of novel therapeutics. This compound is a versatile and readily available starting material for the synthesis of a variety of spiropiperidine derivatives. Its carbonyl group and adjacent α-protons provide multiple reaction sites for the construction of the spirocyclic core.

This document details two primary synthetic strategies for the preparation of spiropiperidines from this compound: the 1,3-dipolar cycloaddition of azomethine ylides and a multi-component reaction involving malononitrile (B47326).

I. Synthesis of Dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidines] via 1,3-Dipolar Cycloaddition

A robust and efficient method for the synthesis of complex dispiroheterocycles is the one-pot, three-component 1,3-dipolar cycloaddition reaction. This approach involves the in situ generation of an azomethine ylide from an isatin (B1672199) and an amino acid (e.g., sarcosine), which then undergoes a cycloaddition with a dipolarophile, in this case, a derivative of this compound. The reaction proceeds with high chemo-, regio-, and stereoselectivity, yielding highly functionalized dispiro compounds in good to excellent yields.[1]

Reaction Scheme:

G Isatin Substituted Isatin Ylide Azomethine Ylide (in situ generation) Isatin->Ylide + Sarcosine (B1681465) - CO2, - H2O Sarcosine Sarcosine Piperidone 1-Methyl-3,5-bis [(E)-arylidene]piperidin-4-one Dispiro Dispiro[3H-indole-3,2'-pyrrolidine- 3',3''-piperidine]-2(1H),4''-dione Piperidone->Dispiro + Azomethine Ylide Ylide->Dispiro

Caption: 1,3-Dipolar Cycloaddition for Dispiro-piperidine Synthesis.

Experimental Protocol

This protocol is a general guideline based on reported syntheses of dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidine] derivatives.[1]

Materials:

  • Substituted Isatin (1.0 mmol)

  • Sarcosine (1.0 mmol)

  • 1-Methyl-3,5-bis[(E)-arylidene]piperidin-4-one (1.0 mmol)

  • Methanol (20 mL)

Procedure:

  • A mixture of the substituted isatin (1.0 mmol), sarcosine (1.0 mmol), and the 1-methyl-3,5-bis[(E)-arylidene]piperidin-4-one (1.0 mmol) is taken in a round-bottom flask.

  • Methanol (20 mL) is added to the flask, and the mixture is refluxed with constant stirring.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the reaction mixture is cooled to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold methanol, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a mixture of chloroform (B151607) and methanol).

Quantitative Data

The yields of the synthesized dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidine] derivatives are generally high, as summarized in the table below. The structures are typically confirmed by spectroscopic methods and single-crystal X-ray diffraction.[1]

EntryIsatin SubstituentArylidene SubstituentYield (%)
1HPhenyl85
25-Cl4-Chlorophenyl92
35-Br4-Methoxyphenyl88
45-NO24-Nitrophenyl95

Note: This table is a representative example based on literature descriptions; actual yields may vary depending on the specific substrates and reaction conditions.

II. Synthesis of Spiropiperidines via Reaction with Malononitrile

Another effective strategy for the synthesis of spiropiperidine rings involves the reaction of this compound with malononitrile in the presence of a base. This reaction can proceed through a sequential one-pot process where an intermediate formed from this compound and malononitrile reacts with various electrophiles or Michael acceptors to generate diverse spiropiperidine scaffolds.

Reaction Scheme:

G Piperidone This compound Intermediate Dimeric Intermediate Piperidone->Intermediate + Malononitrile (Base) Malononitrile Malononitrile Product Polycyclic Spiropiperidine Intermediate->Product + Electrophile Electrophile Electrophile or Michael Acceptor (e.g., Carbonyl Compound)

Caption: Spiropiperidine Synthesis via a Malononitrile Adduct.

Experimental Protocol

The following is a general procedure for the one-pot synthesis of spiropiperidines from this compound, malononitrile, and an electrophile.

Materials:

  • This compound (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Electrophile/Michael Acceptor (e.g., an aromatic aldehyde, 1.0 mmol)

  • Triethylamine (B128534) (0.2 mL)

  • Ethanol (15 mL)

Procedure:

  • To a solution of this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (15 mL), add triethylamine (0.2 mL).

  • The reaction mixture is stirred at room temperature for a specified time to allow for the formation of the intermediate.

  • The electrophile or Michael acceptor (1.0 mmol) is then added to the reaction mixture.

  • The mixture is heated to reflux and the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the desired spiropiperidine product.

Quantitative Data

The yields for this multi-component reaction are typically moderate to good, depending on the nature of the electrophile used.

EntryElectrophile/Michael AcceptorProduct TypeYield (%)
1BenzaldehydeSpiro[piperidine-4,4'-pyran] derivative78
2CinnamaldehydeSpiro[piperidine-4,2'-quinoline] derivative72
3IsatinDispiro[indole-3,4'-pyran-2',4''-piperidine] derivative85
4ChalconeSpiro[piperidine-4,4'-cyclohexene] derivative65

Note: This table is a representative example. The specific structures of the products are highly dependent on the electrophile used.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of a wide array of spiropiperidine derivatives. The methodologies presented herein, namely the 1,3-dipolar cycloaddition and the malononitrile-based multi-component reaction, offer efficient and straightforward routes to structurally complex and diverse spiropiperidine scaffolds. These protocols and the associated data provide a solid foundation for researchers in the fields of organic synthesis and medicinal chemistry to explore the chemical space of spiropiperidines for the development of new therapeutic agents. Further optimization of reaction conditions and exploration of a broader range of reactants can be expected to yield novel spiropiperidine-containing molecules with interesting biological activities.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-Methyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 1-Methyl-4-piperidone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurity profile of crude this compound is highly dependent on its synthetic route. Common impurities may include unreacted starting materials (e.g., diethyl 1,3-acetonedicarboxylate, methylamine, formaldehyde), partially reacted intermediates, and by-products from side reactions. If the synthesis involves catalytic hydrogenation, traces of the catalyst may also be present. Oxidation of the product can lead to colored impurities, often observed as a yellow to orange tint.

Q2: My crude this compound is yellow or orange. What causes this discoloration and how can I remove it?

A2: A yellow to orange color in this compound is typically due to oxidation byproducts or other colored impurities from the synthesis.[1] Fractional distillation under reduced pressure is an effective method for removing these less volatile, colored impurities, yielding a colorless to pale yellow liquid.[2]

Q3: Which purification technique is most suitable for my crude this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities.

  • Fractional Distillation: This is the most common and often the best method for purifying liquid this compound, especially for removing less volatile impurities and colored byproducts.[2]

  • Recrystallization of the Hydrochloride Salt: This is an excellent method for achieving high purity. The free base can be converted to its hydrochloride salt, recrystallized, and then converted back to the pure free base.[2][3]

  • Column Chromatography: This technique is useful for separating impurities with polarities similar to the product when distillation is ineffective.

Q4: How can I assess the purity of my this compound?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography (GC): Can be used to determine the percentage of purity and identify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for purity analysis and to quantify impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.

  • Melting Point of Derivatives: The melting point of a solid derivative, such as the hydrochloride salt or the oxime, can be a good indicator of purity.[2]

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Solution
Bumping or uneven boiling - Superheating of the liquid.- Heating rate is too high.- Use a magnetic stirrer or boiling chips for smooth boiling.- Reduce the heating rate.[5]
Distillation temperature fluctuates - Inconsistent heating.- Poor insulation of the distillation column.- Ensure a steady and even heating rate.- Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.[5]
No distillate is collected - A leak in the apparatus.- Insufficient heating.- Blockage in the condenser.- Check all joints to ensure they are properly sealed.- Gradually increase the heating mantle temperature.- Ensure a steady flow of cold water through the condenser.[5]
Poor separation of product from impurities - Inefficient distillation column.- Boiling points of the product and impurities are too close.- Use a longer fractionating column or one with a more efficient packing material.- Perform the distillation under reduced pressure to increase the difference in boiling points.[1]
Product is discolored - The distillation temperature is too high, causing decomposition.- Entrainment of less volatile, colored impurities.- Perform the distillation under reduced pressure to lower the boiling point.- Ensure a slow and steady distillation rate to prevent bumping and carryover.
Recrystallization of this compound Hydrochloride
Problem Possible Cause Solution
No crystals form upon cooling - The solution is not supersaturated.- The solution is cooling too slowly.- Concentrate the solution by evaporating some of the solvent.- Cool the solution in an ice bath to induce crystallization.[6]
Product "oils out" instead of crystallizing - The solution is too concentrated.- The cooling rate is too fast.- Presence of impurities.- Add a small amount of solvent to redissolve the oil and allow it to cool more slowly.- Use a different solvent or solvent mixture.- Purify the crude material by another method (e.g., distillation) before recrystallization.[6]
Low recovery of the product - Too much solvent was used.- The product is significantly soluble in the cold solvent.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Choose a solvent in which the product has lower solubility at cold temperatures.
Crystals are colored - Presence of colored impurities.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities.[7]

Quantitative Data

The following table summarizes typical quantitative data for the purification of this compound. The actual values will vary depending on the initial purity of the crude material and the specific conditions used.

Purification Technique Starting Material Typical Purity (after) Typical Yield Reference
Fractional DistillationCrude this compound>98% (GC)80-90%[8]
Recrystallization of Hydrochloride SaltCrude this compound Hydrochloride>99%70-85%[9][3]
Column ChromatographyPartially purified this compound>99%60-80%[9]

Experimental Protocols

Protocol 1: Fractional Distillation of Crude this compound
  • Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood. Use a round-bottom flask of an appropriate size (the flask should be one-half to two-thirds full). Equip the flask with a magnetic stir bar. Attach a fractionating column packed with Raschig rings or other suitable packing material. Place a distillation head with a thermometer on top of the column, ensuring the top of the thermometer bulb is level with the side arm leading to the condenser. Attach a condenser and a receiving flask.

  • Distillation: Charge the crude this compound to the distillation flask. Begin stirring and heating the flask gently with a heating mantle.

  • Fraction Collection: As the liquid begins to boil and the vapor rises through the column, monitor the temperature at the distillation head. Collect any initial low-boiling fractions (forerun) in a separate flask. When the temperature stabilizes at the boiling point of this compound (approximately 55-60 °C at 11 mmHg), change the receiving flask to collect the main fraction.[3]

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Analysis: Analyze the purified product for purity using GC or HPLC.

Protocol 2: Recrystallization of this compound Hydrochloride
  • Salt Formation: Dissolve the crude this compound in a suitable solvent such as acetone.[3] While stirring, add a solution of hydrochloric acid (e.g., 20% aqueous HCl or HCl in an organic solvent) dropwise until the solution is acidic. The hydrochloride salt should precipitate.

  • Isolation of Crude Salt: Collect the precipitated crude this compound hydrochloride by vacuum filtration and wash it with a small amount of cold solvent.

  • Recrystallization: Dissolve the crude hydrochloride salt in a minimum amount of a hot solvent mixture, such as chloroform/ether or acetone.[2] If the solution is colored, add a small amount of activated charcoal, heat for a few minutes, and then filter the hot solution to remove the charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the pure crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

  • Conversion to Free Base (Optional): To obtain the pure free base, dissolve the purified hydrochloride salt in water, cool the solution in an ice bath, and add a base (e.g., concentrated NaOH solution) until the solution is strongly basic (pH > 12). Extract the liberated this compound with a suitable organic solvent (e.g., dichloromethane (B109758) or ether). Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

Protocol 3: Column Chromatography of this compound
  • Stationary Phase and Eluent Selection: Use silica (B1680970) gel as the stationary phase. The eluent system will depend on the impurities present. A common starting point for basic compounds like this compound is a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol), with a small amount of a basic modifier (e.g., triethylamine (B128534) or ammonium (B1175870) hydroxide) to prevent tailing.[1]

  • Column Packing: Prepare a slurry of silica gel in the eluent and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel column.

  • Elution and Fraction Collection: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or flasks.

  • Monitoring: Monitor the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the eluent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow Purification Workflow for this compound crude Crude this compound distillation Fractional Distillation crude->distillation Primary Purification recrystallization Recrystallization (as HCl salt) crude->recrystallization High-Purity Method chromatography Column Chromatography distillation->chromatography Further Purification (if needed) pure_product Pure this compound distillation->pure_product Purity >98% recrystallization->pure_product Purity >99% chromatography->pure_product Purity >99% analysis Purity Analysis (GC, HPLC, NMR) pure_product->analysis

Caption: General purification workflow for crude this compound.

troubleshooting_logic Troubleshooting Logic for Purification start Purification Issue Identified discoloration Product is Discolored start->discoloration low_purity Low Purity after Purification start->low_purity low_yield Low Yield start->low_yield distill_vp Distill under vacuum discoloration->distill_vp Distillation charcoal Use activated charcoal in recrystallization discoloration->charcoal Recrystallization optimize_distillation Optimize distillation (column, pressure) low_purity->optimize_distillation Distillation change_method Change purification method (e.g., to recrystallization) low_purity->change_method optimize_conditions Optimize conditions (e.g., solvent volume, cooling rate) low_yield->optimize_conditions Recrystallization recover_mother_liquor Recover from mother liquor low_yield->recover_mother_liquor Recrystallization

Caption: Decision-making flowchart for troubleshooting common purification issues.

References

Optimizing reaction conditions for 1-Methyl-4-piperidone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-methyl-4-piperidone.

Synthesis Methods Overview

This compound is a crucial intermediate in the synthesis of various pharmaceuticals.[1][2] Several synthetic routes are commonly employed, each with its own set of advantages and potential challenges. The most prevalent methods include the Dieckmann condensation of diesters, a Mannich-type reaction, and the methylation of 4-piperidone.

Comparative Data of Key Synthesis Methods
Synthesis MethodKey ReactantsTypical Reagents & SolventsTemperature (°C)Reaction TimeReported Yield (%)Purity (%)
Dieckmann Condensation Methylamine (B109427), Ethyl acrylate (B77674)Sodium methoxide (B1231860), Activated carbon, THF, Chloroform (B151607)/Methanol (B129727), HCl50-1003-5 hours (cyclization)HighHigh
Mannich Reaction Diethyl 1,3-acetonedicarboxylate, Formaldehyde (B43269), MethylamineBenzene (B151609), p-toluenesulfonic acid, HClReflux4 hours (hydrolysis)91.799.4[3]
Eschweiler-Clarke Methylation 4-PiperidoneFormic acid, Formaldehyde8018 hours~98 (for general amines)High

Experimental Protocols

Protocol 1: Synthesis via Dieckmann Condensation

This protocol is based on the reaction of methylamine with ethyl acrylate, followed by intramolecular cyclization, hydrolysis, and decarboxylation.[1]

Step 1: Synthesis of N,N-bis(2-ethoxycarbonylethyl)methylamine

  • In a reaction vessel, add ethyl acrylate.

  • Heat the vessel to 60-70°C.

  • Slowly add a tetrahydrofuran (B95107) (THF) solution of methylamine (6.0 mol/L). The molar ratio of methylamine to ethyl acrylate should be in the range of 4:9 to 4:11.[4]

  • Subject the reaction mixture to microwave irradiation for 30-45 minutes.

  • After irradiation, stir and reflux the mixture for 1-2 hours.

  • After the reaction is complete, remove the solvent and excess reactants by vacuum distillation to obtain the crude N,N-bis(2-ethoxycarbonylethyl)methylamine.

Step 2: Cyclization, Hydrolysis, and Decarboxylation

  • Dissolve the product from Step 1 in a mixed solvent of chloroform and methanol (3:2 molar ratio).

  • Heat the solution to 50-60°C.

  • Add a mixture of sodium methoxide and activated carbon (mass ratio of 1:1.2 to 1:1.5). The molar ratio of the diester to sodium methoxide should be 5:6 to 5:7.[4]

  • Stir and reflux the mixture for 2-3 hours.

  • Cool the reaction mixture and adjust the pH to 5-6 with an appropriate acid.

  • Wash the organic phase with water (3-5 times) and then separate the organic layer.

  • Add a 30-35% hydrochloric acid solution and stir for 45-90 minutes.

  • Remove the solvent by vacuum distillation.

  • Heat the residue to 100°C and reflux for 2-3 hours to effect decarboxylation.

  • Cool the mixture to room temperature and adjust the pH to 10 with NaOH.

  • Extract the product with diethyl ether.

  • Dry the ether extract over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain this compound.

Protocol 2: Synthesis via Mannich-type Reaction

This protocol involves the one-pot condensation of diethyl 1,3-acetonedicarboxylate, formaldehyde, and methylamine.[3]

  • To a reaction kettle, add diethyl 1,3-acetonedicarboxylate and benzene (to a concentration of 1 mol/L of the ester).

  • Stir the mixture and add p-toluenesulfonic acid. The molar ratio of diethyl 1,3-acetonedicarboxylate to p-toluenesulfonic acid should be 5:3.[3]

  • Add a catalyst (if required by the specific procedure).

  • Under stirring, add formaldehyde and methylamine. The molar ratio of diethyl 1,3-acetonedicarboxylate to formaldehyde to methylamine should be 1:3:2.[3]

  • Heat the reaction mixture to reflux and maintain for the required time.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove any solids.

  • Add concentrated hydrochloric acid (12 mol/L) to the filtrate. The volume ratio of concentrated HCl to benzene should be 1.1:2.[3]

  • Stir the mixture for 4 hours, then separate the acidic aqueous layer.

  • Heat the aqueous layer to reflux to induce decarboxylation.

  • After decarboxylation is complete, cool the solution and adjust the pH to 12 with a suitable base.

  • Extract the product with dichloromethane.

  • Dry the organic extract over anhydrous sodium sulfate, remove the solvent by distillation, and purify the product by chromatography to yield N-methyl-4-piperidone.[3]

Troubleshooting Guides and FAQs

Dieckmann Condensation Route

Q1: The yield of the Dieckmann cyclization is low. What are the possible causes and solutions?

A1: Low yields in Dieckmann condensations are often due to the reversibility of the reaction (retro-Dieckmann) or side reactions.[5][6]

  • Problem: Retro-Dieckmann Reaction. This is a common issue where the cyclic β-keto ester is cleaved by the alkoxide base.[5][6]

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) instead of sodium ethoxide, especially if the corresponding alcohol is used as a solvent.[7] Running the reaction at lower temperatures can also minimize this side reaction.[7] Careful control of the work-up is also crucial; avoid excessive heat during acidification.[5][6]

  • Problem: Intermolecular Condensation. At high concentrations, the diester can react with another molecule instead of cyclizing.

    • Solution: Perform the reaction under high-dilution conditions to favor the intramolecular cyclization.

  • Problem: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution: Ensure the base is of good quality and used in sufficient quantity (at least one equivalent, as the product β-keto ester is acidic and will consume one equivalent of base).[8] Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.

Q2: During the work-up of the Dieckmann condensation, an oil is formed instead of a solid product. How can I resolve this?

A2: The formation of an oil suggests the presence of impurities or residual solvent.[8]

  • Solution 1: Purification. The crude product may need further purification. Column chromatography or vacuum distillation can be effective.

  • Solution 2: Crystallization. Try to induce crystallization by adding a small seed crystal of the pure product or by scratching the inside of the flask with a glass rod. You can also try dissolving the oil in a minimal amount of a suitable solvent and then adding a non-solvent to precipitate the product.

  • Solution 3: Salt Formation. Convert the oily free base into its hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization.[3]

Mannich-type Reaction

Q3: The Mannich reaction is producing a complex mixture of products. What could be the issue?

A3: The Mannich reaction can sometimes lead to multiple additions or side reactions if not properly controlled.

  • Problem: Multiple Additions. Formaldehyde is highly reactive and can react more than once with the starting materials.[9]

    • Solution: Carefully control the stoichiometry of the reactants, particularly the amount of formaldehyde and methylamine.[3] Adding the reagents slowly and maintaining a controlled temperature can also help.

  • Problem: Polymerization. Formaldehyde can polymerize, especially under acidic conditions.

    • Solution: Use freshly prepared formaldehyde solution or paraformaldehyde. Ensure the reaction conditions do not excessively favor polymerization.

General Purification

Q4: How can I purify the final this compound product?

A4: The purity of the final product is critical for its intended application.

  • Fractional Distillation: this compound is a liquid at room temperature and can be purified by fractional distillation.[2] Since its boiling point is relatively high, vacuum distillation is recommended to prevent decomposition.

  • Recrystallization of the Hydrochloride Salt: The product can be converted to its hydrochloride salt by treatment with HCl. This salt is typically a solid and can be purified by recrystallization from a suitable solvent system, such as chloroform/ether.[3]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthesis Routes cluster_product Final Product MA Methylamine Dieckmann Dieckmann Condensation MA->Dieckmann Mannich Mannich Reaction MA->Mannich EA Ethyl Acrylate EA->Dieckmann DE Diethyl 1,3-acetonedicarboxylate DE->Mannich FA Formaldehyde FA->Mannich Methylation Methylation FA->Methylation P 4-Piperidone P->Methylation Product This compound Dieckmann->Product Mannich->Product Methylation->Product Troubleshooting_Dieckmann Start Low Yield in Dieckmann Condensation CheckReaction Check for Retro-Dieckmann Reaction Start->CheckReaction CheckPurity Check Starting Material Purity Start->CheckPurity CheckConditions Check Reaction Conditions Start->CheckConditions CheckReaction->CheckConditions No SolutionBase Use non-nucleophilic base (e.g., NaH, t-BuOK) Lower reaction temperature CheckReaction->SolutionBase Yes CheckPurity->CheckConditions Pure SolutionPurity Purify starting diester CheckPurity->SolutionPurity Impure SolutionDilution Use high dilution conditions CheckConditions->SolutionDilution Intermolecular side products observed SolutionStoichiometry Ensure sufficient base (>1 eq.) Monitor reaction completion (TLC/GC) CheckConditions->SolutionStoichiometry Incomplete reaction

References

Common side reactions and byproducts in 1-Methyl-4-piperidone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-4-piperidone. The content focuses on common side reactions and byproducts encountered during the prevalent synthetic route involving the Dieckmann condensation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely used method is a multi-step synthesis starting from methylamine (B109427) and ethyl acrylate (B77674).[1] This process involves a double Michael addition to form diethyl N-methyl-β,β'-dipropionate, followed by an intramolecular Dieckmann condensation, and subsequent hydrolysis and decarboxylation to yield the final product.[1]

Q2: What are the main stages of the this compound synthesis where side reactions can occur?

A2: Side reactions can occur at every stage of the synthesis:

  • Michael Addition: The initial reaction between methylamine and ethyl acrylate.

  • Dieckmann Condensation: The intramolecular cyclization of the diester intermediate.

  • Hydrolysis and Decarboxylation: The final step to remove the ester group.

Q3: What is the key intermediate that is often isolated or characterized during this synthesis?

A3: The primary intermediate formed after the Dieckmann condensation is ethyl 1-methyl-4-oxopiperidine-3-carboxylate.[2] This β-keto ester is then hydrolyzed and decarboxylated to produce this compound.

Troubleshooting Guides

Problem 1: Low Yield in the Michael Addition Step

Symptoms:

  • A significant amount of starting material (methylamine and/or ethyl acrylate) remains unreacted.

  • The formation of a viscous or solid polymer in the reaction vessel.

  • TLC analysis shows multiple spots, indicating a mixture of mono-adduct and di-adduct.

Potential Causes and Solutions:

CauseRecommended Action
Incomplete Reaction Ensure the correct stoichiometry of reactants. A molar excess of ethyl acrylate may be required to drive the reaction towards the desired di-adduct. Extend the reaction time or moderately increase the temperature, monitoring carefully to avoid polymerization.
Polymerization of Ethyl Acrylate This is a common issue, especially at elevated temperatures. Add ethyl acrylate dropwise to the methylamine solution at a controlled temperature (e.g., 0-10 °C) to manage the exothermic reaction. The use of a polymerization inhibitor in the commercial ethyl acrylate can also be beneficial.
Formation of Mono-adduct To favor the formation of the di-adduct (diethyl N-methyl-β,β'-dipropionate), ensure at least two equivalents of ethyl acrylate are used per equivalent of methylamine.
Problem 2: Formation of Byproducts during Dieckmann Condensation

Symptoms:

  • The appearance of unexpected spots on TLC after the cyclization step.

  • Difficulty in purifying the final product due to impurities with similar polarities.

  • Lower than expected yield of this compound after decarboxylation.

Potential Byproducts and Mitigation Strategies:

ByproductFormation MechanismPrevention and Removal
Intermolecular Condensation Products (Dimers/Oligomers) Two molecules of the diester intermediate react with each other instead of intramolecularly. This is more likely at high concentrations.Perform the Dieckmann condensation under high dilution conditions to favor the intramolecular reaction. The slow addition of the diester to the base can also minimize intermolecular side reactions. Purification can be achieved by column chromatography.
N,N'-Dimethylpiperazine-2,5-dione This byproduct can form from the reaction of methylamine with ethyl acrylate under certain conditions, leading to a cyclic diamide.Ensure controlled addition of ethyl acrylate to methylamine during the initial Michael addition. This byproduct, if formed, can be separated by chromatography or careful fractional distillation.
Unreacted Diethyl N-methyl-β,β'-dipropionate Incomplete cyclization due to insufficient base, reaction time, or temperature.Use a full equivalent of a strong base (e.g., sodium ethoxide, sodium hydride). Ensure anhydrous conditions, as moisture will quench the base. Monitor the reaction by TLC until the starting material is consumed.
Problem 3: Incomplete Hydrolysis and Decarboxylation

Symptoms:

  • The presence of the intermediate, ethyl 1-methyl-4-oxopiperidine-3-carboxylate, in the final product, detectable by NMR and Mass Spectrometry.

  • A broad melting point range of the product hydrochloride salt.[3]

Potential Causes and Solutions:

CauseRecommended Action
Insufficient Acid or Heat Ensure a sufficient concentration of strong acid (e.g., HCl, H₂SO₄) is used for the hydrolysis. The reaction mixture typically requires heating to reflux to drive both the hydrolysis of the ester and the decarboxylation of the resulting β-keto acid.
Short Reaction Time Monitor the reaction by TLC or the disappearance of the β-keto ester. A simple qualitative test with ferric chloride can be used; the β-keto ester will give a positive test (a colored complex), while the final product will not.[3]

Experimental Protocols

Synthesis of Diethyl N-methyl-β,β'-dipropionate (Michael Addition)

  • To a solution of methylamine (1 equivalent) in a suitable solvent (e.g., ethanol (B145695) or THF), add ethyl acrylate (2.2 equivalents) dropwise at a temperature maintained between 0 and 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes) to confirm the consumption of the starting materials and the formation of the di-adduct.

  • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation, though it is often used directly in the next step.

Synthesis of this compound (Dieckmann Condensation, Hydrolysis, and Decarboxylation)

  • Prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol or use sodium hydride in an aprotic solvent like toluene.

  • Under an inert atmosphere (e.g., nitrogen or argon), add the crude diethyl N-methyl-β,β'-dipropionate dropwise to the base at a temperature that maintains a gentle reflux.

  • After the addition, continue to reflux the mixture for 2-4 hours, monitoring the disappearance of the starting diester by TLC.

  • Cool the reaction mixture and neutralize it with aqueous acid (e.g., HCl).

  • Add a sufficient amount of concentrated hydrochloric acid to the mixture and heat to reflux for 4-8 hours to effect hydrolysis and decarboxylation. Monitor the decarboxylation by the cessation of CO₂ evolution.

  • Cool the reaction mixture and make it basic (pH > 10) with a strong base (e.g., NaOH).

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Visualizations

Synthesis_Pathway cluster_0 Michael Addition cluster_1 Dieckmann Condensation cluster_2 Hydrolysis & Decarboxylation Methylamine Methylamine Diester Diethyl N-methyl-β,β'-dipropionate Methylamine->Diester EthylAcrylate Ethyl Acrylate EthylAcrylate->Diester BetaKetoEster Ethyl 1-methyl-4-oxopiperidine-3-carboxylate Diester->BetaKetoEster NaOEt Product This compound BetaKetoEster->Product H₃O⁺, Δ

Caption: Overall synthesis pathway for this compound.

Troubleshooting_Dieckmann Start Dieckmann Condensation High_Conc High Concentration Start->High_Conc Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Wet_Reagents Wet Reagents/Solvent Start->Wet_Reagents Intermolecular Intermolecular Condensation (Dimer/Oligomer) High_Conc->Intermolecular Low_Yield Low Yield of This compound Intermolecular->Low_Yield Incomplete_Reaction->Low_Yield Quenched_Base Quenched Base Wet_Reagents->Quenched_Base Quenched_Base->Incomplete_Reaction

Caption: Common issues in the Dieckmann condensation step.

Side_Reactions cluster_Michael Michael Addition cluster_Dieckmann Dieckmann Condensation MA_Start Methylamine + Ethyl Acrylate DiAdduct Desired Di-adduct MA_Start->DiAdduct 2 eq. Acrylate MonoAdduct Mono-adduct MA_Start->MonoAdduct < 2 eq. Acrylate Polymer Polymerization MA_Start->Polymer High Temp. DC_Start Di-adduct Cyclized β-Keto Ester DC_Start->Cyclized High Dilution Dimer Intermolecular Product DC_Start->Dimer High Conc.

Caption: Side reactions in the initial steps of the synthesis.

References

Handling and storage of air-sensitive 1-Methyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of air-sensitive 1-Methyl-4-piperidone.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Reaction Yield is Lower Than Expected

Possible Cause Suggested Solution
Degradation of this compound: The starting material may have degraded due to improper storage or handling, leading to a lower concentration of the active reagent.1. Verify Purity: Check the purity of the this compound by NMR or GC-MS before use. 2. Purify the Reagent: If impurities are detected, purify the this compound by vacuum distillation. 3. Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the reagent.
Presence of Water: The reaction may be sensitive to moisture, and the presence of water could be inhibiting the reaction or causing side reactions.1. Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere before use. 2. Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. 3. Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reaction Conditions: The reaction temperature, time, or stoichiometry of reagents may not be optimal.1. Optimize Temperature: Experiment with slightly higher or lower reaction temperatures. 2. Extend Reaction Time: Monitor the reaction progress over a longer period. 3. Adjust Stoichiometry: Vary the molar ratio of the reactants.

Issue 2: Unexpected Side Products are Observed

Possible Cause Suggested Solution
Aldol Condensation: As a ketone, this compound can undergo self-condensation, especially in the presence of acid or base catalysts.1. Control Temperature: Run the reaction at a lower temperature to minimize self-condensation. 2. Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration. 3. Choice of Base/Acid: Use a milder or sterically hindered base/acid to reduce the rate of self-condensation.
Oxidation: The piperidone ring or other functional groups in the molecule may be susceptible to oxidation, especially if the reaction is not performed under an inert atmosphere.1. Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere. 2. Degas Solvents: Degas all solvents prior to use to remove dissolved oxygen.
Reaction with Impurities: Impurities in the this compound or other reagents may be participating in side reactions.1. Purify Reagents: Purify all starting materials before the reaction. 2. Check Reagent Compatibility: Ensure all reagents are compatible with each other under the reaction conditions.

Issue 3: The this compound has Changed in Appearance

Possible Cause Suggested Solution
Air Oxidation/Degradation: The compound is air-sensitive and can degrade upon exposure to oxygen, leading to a change in color (e.g., from colorless/pale yellow to a darker yellow or brown) or the formation of a precipitate.1. Discard if Severely Degraded: If the material is dark brown or contains a significant amount of solid, it is best to discard it. 2. Purify if Slightly Discolored: If only a slight color change is observed, the material can likely be purified by vacuum distillation. 3. Proper Storage: Always store this compound under an inert atmosphere in a tightly sealed container, preferably refrigerated.
Contamination: The reagent may have been contaminated with other chemicals.1. Check for Contamination Sources: Review handling procedures to identify potential sources of contamination. 2. Purify or Discard: Depending on the suspected contaminant, either attempt purification or discard the material.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: this compound is air-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is also a flammable liquid and should be kept in a cool, dry, and well-ventilated area away from sources of ignition. For long-term storage, refrigeration at 2-8°C is recommended.

Q2: What are the signs that my this compound has degraded?

A2: A visual indication of degradation is a change in color from its typical colorless to pale yellow appearance to a darker yellow, orange, or even brown. The formation of a precipitate may also indicate degradation. For a definitive assessment, it is recommended to check the purity by analytical methods such as NMR or GC-MS.

Q3: Can I use this compound that has changed color?

A3: It is not recommended to use discolored this compound directly in your reaction as it may lead to lower yields and the formation of impurities. If the discoloration is minor, you can attempt to purify it by vacuum distillation. However, if the material is significantly dark or contains precipitates, it should be discarded.

Q4: What precautions should I take when handling this compound?

A4: Due to its air-sensitive nature, all transfers and handling of this compound should be performed under an inert atmosphere using techniques such as a Schlenk line or a glovebox. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation of vapors. It is a flammable liquid, so keep it away from open flames and other ignition sources.

Q5: What are the common impurities in this compound?

A5: Common impurities can arise from its synthesis or degradation. These may include starting materials from the synthesis route or products of oxidation and self-condensation if not stored and handled properly. The exact nature of degradation products in the presence of air is not well-documented in the literature, but they are likely to be oligomeric or polymeric materials resulting from oxidation and aldol-type reactions.

Experimental Protocols

Detailed Methodology: Synthesis of a Diarylidin-N-methyl-4-piperidone

This protocol is a representative example of a reaction using this compound.

1. Materials:

  • This compound (freshly distilled or from a new, sealed bottle)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Sodium hydroxide (B78521)

  • Ethanol (B145695)

  • Deionized water

  • Anhydrous magnesium sulfate

  • Appropriate solvent for recrystallization (e.g., ethanol, ethyl acetate)

2. Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (nitrogen or argon) with a bubbler

  • Schlenk line or glovebox for handling this compound

  • Standard glassware for workup and purification

3. Procedure:

  • Reaction Setup:

    • Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

    • In the flask, dissolve sodium hydroxide in a mixture of ethanol and water.

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add the aromatic aldehyde to the basic solution.

    • Using a syringe or cannula, slowly add this compound to the reaction mixture at room temperature.

  • Reaction:

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, pour the reaction mixture into cold water to precipitate the product.

    • Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Purification:

    • Dry the crude product.

    • Recrystallize the crude product from a suitable solvent to obtain the pure diarylidin-N-methyl-4-piperidone.

  • Characterization:

    • Confirm the structure and purity of the final product using techniques such as NMR, IR, and mass spectrometry.

Visualizations

Handling_Workflow Workflow for Handling Air-Sensitive this compound cluster_storage Storage cluster_preparation Preparation cluster_handling Handling cluster_reaction Reaction storage Store under inert atmosphere (2-8°C) check_purity Check Purity (NMR/GC-MS) storage->check_purity Before Use purify Purify if needed (Vacuum Distillation) check_purity->purify Impurities Detected inert_atmosphere Use Inert Atmosphere (Glovebox/Schlenk Line) check_purity->inert_atmosphere Purity Confirmed purify->inert_atmosphere ppe Wear Appropriate PPE inert_atmosphere->ppe transfer Transfer via Syringe/Cannula ppe->transfer reaction_setup Reaction Setup under Inert Gas transfer->reaction_setup

Caption: Workflow for handling air-sensitive this compound.

Troubleshooting_Tree Troubleshooting Low Reaction Yield start Low Reaction Yield check_reagent Is the this compound pure and fresh? start->check_reagent yes_reagent Yes check_reagent->yes_reagent Yes no_reagent No check_reagent->no_reagent No check_conditions Are the reaction conditions (solvent, temp, time) optimal? yes_reagent->check_conditions purify_reagent Purify by vacuum distillation or use a fresh bottle. no_reagent->purify_reagent yes_conditions Yes check_conditions->yes_conditions Yes no_conditions No check_conditions->no_conditions No check_side_reactions Are there signs of side reactions (e.g., unexpected spots on TLC)? yes_conditions->check_side_reactions optimize_conditions Optimize reaction conditions (e.g., use anhydrous solvent). no_conditions->optimize_conditions yes_side_reactions Yes check_side_reactions->yes_side_reactions Yes no_side_reactions No check_side_reactions->no_side_reactions No investigate_side_reactions Investigate and mitigate side reactions (e.g., lower temp). yes_side_reactions->investigate_side_reactions consult_literature Consult literature for similar issues. no_side_reactions->consult_literature

Caption: Decision tree for troubleshooting low reaction yield.

Technical Support Center: 1-Methyl-4-piperidone Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Methyl-4-piperidone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the degradation pathways of this compound and learn about best practices for its prevention.

Frequently Asked Questions (FAQs)

Q1: My recent batches of this compound show decreasing purity over time. What could be the cause?

A1: Decreased purity of this compound is often due to chemical degradation. The molecule contains a tertiary amine and a ketone functional group, which are susceptible to degradation under certain conditions. Key factors that can lead to degradation include exposure to heat, light, strong acids, and oxidizing agents.[1][2] It is also reported to be air-sensitive, suggesting that exposure to atmospheric oxygen can contribute to degradation over time.

Q2: What are the primary degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively detailed in publicly available literature, based on its chemical structure, the following degradation pathways are likely:

  • Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide. The piperidone ring itself could also undergo oxidative cleavage.[3]

  • Thermal Degradation: At elevated temperatures, ring-opening reactions or other complex rearrangements can occur.[4] For similar piperazine (B1678402) structures, thermal degradation can involve nucleophilic attack leading to ring-opened products.[5]

  • Photodegradation: Exposure to UV light can initiate radical reactions, leading to a variety of degradation products. The photostability of N-heterocycles can decrease with an increasing number of nitrogen atoms in the ring.[6][7]

  • Acid-Catalyzed Degradation: In the presence of strong acids, various reactions can be catalyzed, potentially leading to polymerization or rearrangement products.[2]

Below is a diagram illustrating a hypothetical oxidative degradation pathway.

Oxidative_Degradation_of_1_Methyl_4_piperidone This compound This compound C₆H₁₁NO N_Oxide This compound N-oxide C₆H₁₁NO₂ This compound->N_Oxide Oxidation (e.g., H₂O₂) Ring_Opened_Products Ring-Opened Products This compound->Ring_Opened_Products Oxidative Cleavage N_Oxide->Ring_Opened_Products Further Oxidation

A hypothetical oxidative degradation pathway for this compound.

Troubleshooting Guide

Problem: Appearance of unknown peaks in HPLC analysis of this compound.

Possible Cause: Degradation of the compound.

Troubleshooting Steps:

  • Confirm Degradation: Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. Compare the retention times of the peaks from the forced degradation study with the unknown peaks in your sample.[3]

  • Review Storage and Handling: Ensure that the compound is stored under the recommended conditions: in a cool (2-8°C), dry, well-ventilated place, and in a tightly sealed container to protect from light and air.

  • Analyze Experimental Conditions: Evaluate the pH, temperature, and presence of any potential oxidizing agents in your experimental setup.

Problem: Loss of this compound concentration in solution over a short period.

Possible Cause: Rapid degradation under the specific experimental conditions.

Troubleshooting Steps:

  • Solvent and pH: Check the pH of your solution. This compound may be less stable at acidic pHs. Consider using a buffered solution if appropriate.

  • Temperature: If your experiment involves elevated temperatures, this could be accelerating degradation. Try to perform the experiment at a lower temperature if possible.

  • Light Exposure: Protect your solutions from light, especially UV light, by using amber vials or covering the containers with aluminum foil.

Data Presentation

Stress ConditionDurationTemperatureReagent% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
Acid Hydrolysis 24 hours60°C0.1 M HCl15%Polar impurities
Base Hydrolysis 24 hours60°C0.1 M NaOH5%Minor polar impurities
Oxidative 8 hoursRoom Temp3% H₂O₂25%This compound N-oxide, Ring-opened products
Thermal 48 hours80°CN/A10%Various minor impurities
Photolytic 24 hoursAmbientUV Light20%Several degradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Before analysis, neutralize the solution with 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Before analysis, neutralize the solution with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 8 hours.

  • Thermal Degradation: Place a solid sample and a solution sample of this compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[8] Protect a control sample from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis HPLC-UV/MS Analysis Acid->Analysis Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Analysis Oxidative Oxidation (3% H₂O₂, RT) Oxidative->Analysis Thermal Thermal (80°C) Thermal->Analysis Photolytic Photolytic (UV/Vis Light) Photolytic->Analysis Stock_Solution This compound Stock Solution (1 mg/mL) Stock_Solution->Acid Stock_Solution->Base Stock_Solution->Oxidative Stock_Solution->Thermal Stock_Solution->Photolytic Control Unstressed Control Stock_Solution->Control Control->Analysis

Workflow for the forced degradation study of this compound.

Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Chromatographic Conditions (Example):

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5% to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm or Mass Spectrometry (for peak identification)
Injection Volume 10 µL

Procedure:

  • System Suitability: Inject a standard solution of this compound to ensure the system is working correctly.

  • Analysis of Stressed Samples: Inject the samples from the forced degradation study.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak and from each other.

Prevention of Degradation

Q3: How can I prevent the degradation of this compound?

A3: To prevent degradation, it is crucial to control the storage and handling conditions:

  • Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) can also be beneficial, as the compound is air-sensitive.

  • Handling: Minimize exposure to light and air during handling. Use in a well-ventilated area.

  • Avoid Incompatibilities: Keep away from strong oxidizing agents and strong acids.[2]

  • Use of Stabilizers: For long-term storage or use in formulations, the addition of stabilizers could be considered. For piperidone derivatives, compounds like hindered amine light stabilizers (HALS) and certain phenolic compounds have been patented for their stabilizing effects against photo- and thermal-deterioration.[9][10] Antioxidants are also generally used to stabilize amines and ketones.[3][11][12][13]

Prevention_Strategies Prevention Prevention of Degradation Storage Proper Storage (Cool, Dry, Dark, Inert Atmosphere) Prevention->Storage Handling Careful Handling (Minimize Light/Air Exposure) Prevention->Handling Incompatibilities Avoid Incompatibilities (Strong Acids/Oxidizers) Prevention->Incompatibilities Stabilizers Use of Stabilizers (e.g., HALS, Antioxidants) Prevention->Stabilizers

Key strategies for preventing the degradation of this compound.

References

Troubleshooting low yield in 1-Methyl-4-piperidone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1-Methyl-4-piperidone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound, and which is most suitable for laboratory scale?

A1: Several synthetic routes to this compound have been reported. The most common and often suitable method for laboratory-scale synthesis involves a three-step process: a double Michael addition of methylamine (B109427) to two equivalents of an acrylic ester (e.g., ethyl acrylate), followed by a Dieckmann cyclization of the resulting diester, and finally hydrolysis and decarboxylation of the intermediate β-keto ester.[1][2]

Other reported syntheses include:

  • Reacting methylamine, formaldehyde, and the ethyl ester of acetonedicarboxylic acid.[1]

  • Ring closure of 1,5-dichloro-3-pentanone with methylamine.[1]

  • Mannich reaction.[3]

The choice of route often depends on the availability and cost of starting materials, as well as the desired scale of the reaction. The Dieckmann condensation route is frequently chosen for its relatively accessible starting materials.[2]

Q2: I am getting a low yield in the first step, the formation of the diester (3,3'-methyliminodipropionic acid diethyl ester). What could be the issue?

A2: Low yields in the initial double Michael addition can often be attributed to several factors:

  • Incomplete Reaction: Ensure the reaction goes to completion. This can be monitored by techniques like thin-layer chromatography (TLC). The reaction may require extended reaction times or gentle heating to proceed to completion.

  • Stoichiometry of Reactants: The molar ratio of methylamine to ethyl acrylate (B77674) is crucial. An excess of the acrylate can lead to side products, while an insufficient amount will result in unreacted methylamine. A common molar ratio is approximately 1:2 (methylamine:ethyl acrylate).

  • Reaction Conditions: The reaction is typically carried out in a protic solvent like methanol (B129727). The temperature should be controlled, as excessive heat can lead to polymerization of the ethyl acrylate. Some methods suggest running the reaction at room temperature for an extended period (10-16 hours).[4]

  • Purity of Reagents: The purity of methylamine and ethyl acrylate is important. Impurities can interfere with the reaction. Ensure fresh, high-purity reagents are used.

Q3: My Dieckmann condensation step is failing or giving a very low yield. What are the common pitfalls?

A3: The Dieckmann condensation is a critical step and is often the primary source of low overall yield. Common issues include:

  • Choice and Quality of Base: A strong, non-nucleophilic base is required. Sodium ethoxide or sodium hydride are commonly used. If using sodium hydride, ensure it is fresh and the mineral oil is properly removed if necessary. The potency of the base is critical, and it's advisable to use at least two equivalents relative to the diester.[5]

  • Anhydrous Conditions: The Dieckmann condensation is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. The presence of water can quench the base and hydrolyze the ester.

  • Reaction Temperature: The reaction is typically performed at elevated temperatures, often at the reflux temperature of the solvent (e.g., benzene (B151609), toluene (B28343), or xylene).[5] The optimal temperature can depend on the specific base and solvent system.

  • Reaction Concentration (Dilution): The reaction should be run under dilute conditions to favor the intramolecular cyclization over intermolecular polymerization, which can lead to oligomeric side products.[5][6]

  • Work-up Procedure: The work-up of the Dieckmann reaction must be carefully controlled. Acidification of the reaction mixture to protonate the enolate of the β-keto ester should be done cautiously, often at low temperatures, to avoid a retro-Dieckmann reaction which can cleave the newly formed ring.[6]

Q4: I am observing the formation of a significant amount of side products. What are they and how can I minimize them?

A4: Side product formation is a common challenge. Potential side products include:

  • Oligomers/Polymers: As mentioned, intermolecular Claisen-type condensation can occur, especially at high concentrations, leading to polymeric materials.[5] Running the reaction under high dilution can minimize this.

  • Retro-Dieckmann Products: The cyclic β-keto ester product can undergo ring-opening if the work-up conditions are too harsh (e.g., high temperature during acidification).[6] Careful control of the work-up is essential.

  • Products from Incomplete Hydrolysis/Decarboxylation: If the final step is not carried out effectively, you may isolate the intermediate, 1-methyl-3-carbethoxy-4-piperidone. Ensure sufficient time and appropriate conditions (e.g., refluxing with a strong acid like HCl) for this step.[7]

Q5: What are the best practices for the purification of this compound?

A5: this compound is a basic compound, which can present challenges during purification.

  • Distillation: Fractional distillation under reduced pressure is often the most effective method for purifying the final product.[8]

  • Chromatography: If chromatography is necessary, care must be taken due to the basic nature of the piperidone. Tailing on standard silica (B1680970) gel is a common issue. To mitigate this, a basic modifier such as triethylamine (B128534) (0.1-1%) can be added to the eluent. Alternatively, using a different stationary phase like alumina (B75360) or amine-deactivated silica can be effective.

  • Crystallization of the Hydrochloride Salt: The product can be converted to its hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization.[7][8] The free base can then be regenerated by treatment with a base.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield of diester intermediate Incomplete Michael addition reaction.Monitor the reaction by TLC to ensure completion. Consider increasing the reaction time or applying gentle heat.
Incorrect stoichiometry of reactants.Use a precise 1:2 molar ratio of methylamine to ethyl acrylate.
Impure reagents.Use fresh, high-purity methylamine and ethyl acrylate.
Failure of Dieckmann condensation Inactive or insufficient amount of base.Use fresh sodium hydride or sodium ethoxide. Ensure at least two equivalents of the base are used.[5]
Presence of water in the reaction.Use oven-dried glassware and anhydrous solvents.
Reaction concentration is too high.Perform the reaction under high dilution to favor intramolecular cyclization.[5][6]
Formation of a viscous oil or solid that is not the desired product Intermolecular polymerization.Run the reaction under more dilute conditions.
Retro-Dieckmann reaction during work-up.Control the temperature carefully during the acidic work-up, keeping it low.[6]
Incomplete hydrolysis and decarboxylation Insufficient reaction time or acid concentration.Ensure the reaction is refluxed for an adequate amount of time with a sufficiently concentrated acid (e.g., 20% HCl).[7]
Difficulty in purifying the final product Tailing on silica gel chromatography.Add a basic modifier like triethylamine to the eluent or use an alternative stationary phase like alumina.
Product is an oil and difficult to handle.Consider converting the product to its hydrochloride salt for purification by recrystallization.[7][8]

Experimental Protocols

Synthesis of 3,3'-methyliminodipropionic acid diethyl ester (Diester Intermediate)
  • To a solution of methylamine (1 molar equivalent) in methanol, add ethyl acrylate (2 molar equivalents) dropwise at 0°C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Remove the methanol under reduced pressure to obtain the crude diester. This can be used in the next step without further purification, or it can be purified by vacuum distillation.

Dieckmann Condensation, Hydrolysis, and Decarboxylation
  • Prepare a suspension of sodium hydride (at least 2 molar equivalents) in anhydrous toluene or benzene in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Heat the suspension to reflux.

  • Add a solution of the crude diester in anhydrous toluene dropwise to the refluxing suspension over several hours to maintain high dilution.

  • After the addition is complete, continue to reflux for an additional 2-4 hours.

  • Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of a proton source like acetic acid, followed by water.

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., toluene or diethyl ether).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude β-keto ester (1-methyl-3-carbethoxy-4-piperidone).

  • To the crude β-keto ester, add a solution of concentrated hydrochloric acid (e.g., 20%).

  • Heat the mixture to reflux for 1-2 hours to effect hydrolysis and decarboxylation.[7]

  • Cool the reaction mixture and make it basic (pH > 10) with a strong base like sodium hydroxide.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation.[8]

Visualizations

Experimental Workflow

G This compound Synthesis Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization, Hydrolysis & Decarboxylation cluster_2 Step 3: Purification Methylamine Methylamine MichaelAddition Double Michael Addition (Methanol, RT) Methylamine->MichaelAddition EthylAcrylate Ethyl Acrylate EthylAcrylate->MichaelAddition Diester 3,3'-methyliminodipropionic acid diethyl ester MichaelAddition->Diester Dieckmann Dieckmann Condensation (NaH, Toluene, Reflux) Diester->Dieckmann KetoEster 1-Methyl-3-carbethoxy-4-piperidone Dieckmann->KetoEster Hydrolysis Hydrolysis & Decarboxylation (HCl, Reflux) KetoEster->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct Purification Purification (Vacuum Distillation) FinalProduct->Purification PureProduct Pure this compound Purification->PureProduct

Caption: General workflow for the synthesis of this compound.

Troubleshooting Low Yield in Dieckmann Condensation

G Troubleshooting Low Yield in Dieckmann Condensation Start Low Yield in Dieckmann Condensation CheckBase Check Base Quality and Quantity Start->CheckBase CheckAnhydrous Ensure Anhydrous Conditions Start->CheckAnhydrous CheckDilution Check Reaction Concentration Start->CheckDilution CheckWorkup Review Work-up Procedure Start->CheckWorkup SolutionBase Use fresh, potent base (>= 2 equivalents) CheckBase->SolutionBase SolutionAnhydrous Dry glassware and use anhydrous solvents CheckAnhydrous->SolutionAnhydrous SolutionDilution Run reaction under high dilution CheckDilution->SolutionDilution SolutionWorkup Acidify at low temperature to avoid retro-Dieckmann CheckWorkup->SolutionWorkup

Caption: Decision tree for troubleshooting low yield in the Dieckmann condensation step.

References

Technical Support Center: N-Methyl-4-piperidone Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized N-Methyl-4-piperidone.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of N-Methyl-4-piperidone?

A1: Common impurities largely depend on the synthetic route employed. For the widely used Dieckmann condensation route starting from a diester, potential impurities include unreacted starting materials, byproducts from incomplete cyclization, and products of side reactions. If the synthesis involves diethyl 1,3-acetonedicarboxylate, formaldehyde, and methylamine, residual amounts of these reactants or their condensation byproducts can be present.[1] Solvents used in the reaction and workup are also common impurities.

Q2: What analytical techniques are recommended for assessing the purity of N-Methyl-4-piperidone?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for separating and quantifying impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the final product and for identifying unknown impurities.

Q3: What is a suitable solvent for the recrystallization of N-Methyl-4-piperidone?

A3: For the hydrochloride salt of N-Methyl-4-piperidone, a mixed solvent system of ethanol (B145695) and acetone (B3395972) has been shown to be effective for recrystallization, yielding white, needle-like crystals.[3] For other forms, solubility tests should be conducted to determine the ideal solvent or solvent mixture.

Q4: Can N-Methyl-4-piperidone be purified by distillation?

A4: Yes, N-Methyl-4-piperidone can be purified by vacuum distillation. A reported boiling point is 70°C at a pressure of 2.7 mmHg.[4] This method is effective for separating the product from non-volatile impurities.

Troubleshooting Guide

Issue 1: Low Purity of N-Methyl-4-piperidone After Synthesis

  • Question: My crude N-Methyl-4-piperidone shows low purity by GC-MS analysis. What are the likely causes and how can I improve it?

  • Answer: Low purity can stem from several factors related to the synthesis and workup procedures.

    • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it using an appropriate technique like Thin Layer Chromatography (TLC) or HPLC. If the reaction is incomplete, consider extending the reaction time or optimizing the reaction temperature.

    • Side Reactions: The formation of byproducts can be minimized by carefully controlling reaction conditions such as temperature and the rate of addition of reagents.

    • Inefficient Workup: During the extraction and washing steps, ensure proper phase separation and use an adequate volume of washing solutions to remove water-soluble impurities.

    • Purification Strategy: A single purification method may not be sufficient. A combination of techniques, such as distillation followed by recrystallization or chromatography, can significantly improve purity.

Issue 2: Presence of Colored Impurities in the Final Product

  • Question: My synthesized N-Methyl-4-piperidone is a dark yellow or brown liquid, suggesting the presence of colored impurities. How can I remove them?

  • Answer: Colored impurities are often high molecular weight byproducts or degradation products.

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can effectively adsorb colored impurities. The charcoal is then removed by filtration.

    • Chromatography: Column chromatography is highly effective in separating colored impurities from the desired product. The choice of stationary and mobile phases will depend on the polarity of the impurities.

    • Distillation: If the colored impurities are non-volatile, vacuum distillation can be an efficient purification method.

Issue 3: Difficulty in Crystallizing N-Methyl-4-piperidone Hydrochloride

  • Question: I am unable to induce crystallization of N-Methyl-4-piperidone hydrochloride from an ethanol/acetone mixture. What should I do?

  • Answer: Crystallization can sometimes be challenging. Here are a few techniques to try:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of pure N-Methyl-4-piperidone hydrochloride, if available, can also initiate crystallization.

    • Solvent Ratio: The ratio of ethanol to acetone is crucial. You may need to adjust the solvent composition to achieve supersaturation. Try slowly adding more of the anti-solvent (acetone) to the solution.

    • Concentration: The solution might be too dilute. Carefully evaporate some of the solvent to increase the concentration of the product.

    • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling often leads to the formation of better-quality crystals.

Data Presentation

Table 1: Comparison of Purification Methods for N-Methyl-4-piperidone

Purification MethodPrincipleExpected PurityAdvantagesDisadvantages
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.>98%Cost-effective, scalable, good for removing small amounts of impurities.Requires a suitable solvent, potential for product loss in the mother liquor.
Vacuum Distillation Separation based on differences in boiling points.>97%Effective for removing non-volatile and some volatile impurities, scalable.Not suitable for thermally unstable compounds, may not separate impurities with similar boiling points.
Column Chromatography Differential adsorption of compounds onto a stationary phase.>99%High resolution, can separate complex mixtures, adaptable to various scales.Can be time-consuming, requires larger volumes of solvent, more expensive on a large scale.

Table 2: Analytical Methods for Purity Assessment

Analytical MethodPrincipleTypical ConditionsInformation Obtained
HPLC Separation based on polarity using a liquid mobile phase and a solid stationary phase.Column: C18 reverse-phaseMobile Phase: Acetonitrile/Water with an additive like phosphoric or formic acid.[5]Quantitative purity, detection of non-volatile impurities.
GC-MS Separation based on volatility and boiling point, with mass-based detection.Column: 5% phenyl/95% methyl siliconeTemperature Program: Start at 50°C, ramp to 280°C.[2]Quantitative purity, identification of volatile impurities by their mass spectra.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterium Oxide (D₂O)Structural confirmation of the main compound, identification and quantification of impurities.

Experimental Protocols

Protocol 1: Recrystallization of N-Methyl-4-piperidone Hydrochloride

  • Dissolution: Dissolve the crude N-Methyl-4-piperidone hydrochloride in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add acetone to the hot filtrate until the solution becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold acetone to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate). Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude N-Methyl-4-piperidone in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with a suitable mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate (B1210297) in hexane), is often effective.

  • Fraction Collection: Collect fractions of the eluent as it passes through the column.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N-Methyl-4-piperidone.

Mandatory Visualization

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_hydrolysis Hydrolysis & Decarboxylation cluster_product Final Product Diethyl_Acetonedicarboxylate Diethyl 1,3-acetonedicarboxylate Intermediate Cyclized Intermediate Diethyl_Acetonedicarboxylate->Intermediate Methylamine Methylamine Methylamine->Intermediate Formaldehyde Formaldehyde Formaldehyde->Intermediate Hydrolysis Acid Hydrolysis and Decarboxylation Intermediate->Hydrolysis [H+] NMP N-Methyl-4-piperidone Hydrolysis->NMP Troubleshooting_Workflow Start Crude Product with Low Purity Purity_Analysis Analyze by GC-MS/HPLC Start->Purity_Analysis Identify_Impurities Identify Impurities Purity_Analysis->Identify_Impurities Unreacted_SM Unreacted Starting Materials? Identify_Impurities->Unreacted_SM Side_Products Side-Reaction Products? Identify_Impurities->Side_Products Unreacted_SM->Side_Products No Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Unreacted_SM->Optimize_Reaction Yes Purification Select Purification Method Side_Products->Purification Yes Optimize_Reaction->Start Distillation Vacuum Distillation Purification->Distillation Recrystallization Recrystallization Purification->Recrystallization Chromatography Column Chromatography Purification->Chromatography Final_Product Pure N-Methyl-4-piperidone Distillation->Final_Product Recrystallization->Final_Product Chromatography->Final_Product Dieckmann_Condensation Diester Diester Precursor Enolate Enolate Formation Diester->Enolate + Base Base Base (e.g., NaOEt) Base->Enolate Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Tetrahedral_Intermediate Tetrahedral Intermediate Cyclization->Tetrahedral_Intermediate Elimination Elimination of Alkoxide Tetrahedral_Intermediate->Elimination - RO⁻ Beta_Keto_Ester β-Keto Ester Elimination->Beta_Keto_Ester

References

Technical Support Center: Purification of 1-Methyl-4-piperidone by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 1-Methyl-4-piperidone using fractional distillation. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the procedure for purifying crude this compound to a high degree of purity. It is essential to perform this procedure in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

1. Pre-Distillation Preparation:

  • Drying the Crude Material: If the crude this compound is suspected to contain water, it should be dried over a suitable drying agent such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or potassium carbonate (K₂CO₃). Stir the mixture for several hours, then filter to remove the drying agent.

  • Apparatus Assembly: Assemble a fractional distillation apparatus as depicted in the workflow diagram below. The setup should include a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware joints are properly sealed.

2. Distillation Procedure:

  • Charging the Flask: Add the crude, dried this compound to the round-bottom flask, filling it to no more than two-thirds of its capacity. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Initiating Distillation: Begin stirring and turn on the cooling water to the condenser. Gradually heat the distillation flask using a heating mantle.

  • Collecting the Forerun: As the mixture heats, a vapor front will begin to rise through the fractionating column. The temperature reading on the thermometer will increase and then stabilize. The first fraction to distill, known as the forerun, will likely contain lower-boiling impurities. Collect this fraction in a separate receiving flask and set it aside.

  • Collecting the Main Fraction: After the forerun has been collected, the temperature may dip slightly before rising again to a stable plateau at the boiling point of this compound (refer to the data table below for boiling points at various pressures). Once the temperature stabilizes, switch to a clean, pre-weighed receiving flask to collect the purified product. A steady distillation rate of 1-2 drops per second is recommended for optimal separation.

  • Terminating the Distillation: Stop the distillation when the temperature begins to drop or rise significantly from the boiling point of the main fraction, or when only a small amount of residue remains in the distillation flask. Never distill to dryness.

  • Post-Distillation: Allow the apparatus to cool completely before disassembling. The purified this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dark place to prevent degradation.[1]

Data Presentation

Table 1: Physical and Distillation Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₁NO
Molecular Weight113.16 g/mol
Boiling Point (at 760 mmHg)181.5 °C
Boiling Point (at 11 mmHg)55-60 °C[2]
Boiling Point (at 10.0 mmHg)55.0°C to 58.0°C[3]
Density (at 25 °C)0.92 g/mL[2]
Purity (Commercial Grade)>98.0% (GC)[4]

Mandatory Visualization

Fractional_Distillation_Workflow Fractional Distillation Workflow for this compound Purification cluster_prep Pre-Distillation cluster_distillation Fractional Distillation cluster_collection Fraction Collection crude Crude this compound drying Drying (e.g., Na2SO4) crude->drying filtration Filtration drying->filtration dist_flask Distillation Flask with Dried Crude filtration->dist_flask heating Gradual Heating & Stirring dist_flask->heating residue Residue (High-Boiling Impurities) vaporization Vaporization & Reflux in Column heating->vaporization condensation Condensation vaporization->condensation forerun Forerun (Low-Boiling Impurities) condensation->forerun Collect First main_fraction Pure this compound condensation->main_fraction Collect Second storage storage main_fraction->storage Store under Inert Atmosphere

Caption: Workflow for the purification of this compound via fractional distillation.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the fractional distillation of this compound.

Q1: My crude this compound has a yellow or orange tint. What is the cause and will distillation remove it?

A1: A yellow to orange color in crude this compound is often indicative of oxidation byproducts or other impurities from the synthesis process.[1][5] Fractional distillation is generally effective at removing these less volatile, colored impurities, resulting in a colorless to pale yellow final product. To prevent future discoloration, store the purified material under an inert atmosphere and away from light.[1][5]

Q2: The temperature at the distillation head is fluctuating and will not stabilize. What should I do?

A2: Temperature fluctuations can be caused by several factors:

  • Inconsistent Heating: Ensure the heating mantle is providing uniform heat. Use a magnetic stirrer for constant agitation to prevent bumping and superheating.[6]

  • Improper Insulation: The fractionating column may be losing heat to the surroundings. Loosely wrap the column with glass wool or aluminum foil to maintain a proper temperature gradient.[6]

  • Incorrect Thermometer Placement: The thermometer bulb must be positioned just below the sidearm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

Q3: The distillation is proceeding very slowly, or no distillate is being collected. How can I resolve this?

A3: This issue can arise from:

  • Insufficient Heating: The temperature of the heating mantle may be too low for the vapor to reach the top of the column. Gradually increase the heat.

  • Inefficient Condenser: Check that there is a steady flow of cold water through the condenser.

  • Vacuum Leaks (for vacuum distillation): If performing the distillation under reduced pressure, ensure all joints are properly sealed and there are no leaks in the system.

Q4: The liquid in the distillation flask is bumping violently. What is the cause and how can it be prevented?

A4: Bumping occurs when the liquid becomes superheated and boils in bursts. To prevent this:

  • Avoid Overfilling: The distillation flask should not be more than two-thirds full.[6]

  • Ensure Smooth Boiling: Use a magnetic stir bar and stir plate for constant agitation. If a stirrer is not available, add a few fresh boiling chips before heating. Never add boiling chips to a hot liquid. [6]

Q5: The purity of my final product is low despite careful distillation. What could be the problem?

A5: Low purity can result from:

  • Distillation Rate is Too Fast: A rapid distillation rate does not allow for proper vapor-liquid equilibrium in the fractionating column, leading to poor separation. Maintain a slow and steady rate of 1-2 drops per second.[6]

  • Inefficient Fractionating Column: For impurities with boiling points very close to that of this compound, a longer or more efficient packed column may be necessary to achieve the desired purity.

  • Azeotrope Formation: Although no specific azeotropes for this compound with common solvents were identified in the literature, the formation of an azeotrope with an impurity cannot be entirely ruled out. If an azeotrope is suspected, performing the distillation at a different pressure (e.g., under vacuum) may help to break it.[5]

Q6: What are the common impurities in crude this compound?

A6: The impurities largely depend on the synthetic route used.[7] Common impurities may include:

  • Unreacted Starting Materials: Such as methylamine, ethyl acrylate, or diethyl 1,3-acetonedicarboxylate.[7][8]

  • By-products of the Synthesis: These can include various piperidine (B6355638) derivatives or incompletely cyclized products.

  • Residual Solvents: Solvents used in the synthesis and workup, such as tetrahydrofuran, benzene, or dichloromethane.[7][8]

  • Water: Introduced during the workup steps.

Q7: Is it necessary to perform the distillation under reduced pressure?

A7: While this compound can be distilled at atmospheric pressure (boiling point ~181.5 °C), distillation under reduced pressure is often preferred.[2] This is because the lower temperature reduces the risk of thermal decomposition of the compound and can be more energy-efficient. It can also help in separating impurities that might form azeotropes at atmospheric pressure.[5]

References

Safe handling procedures for 1-Methyl-4-piperidone in the laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, troubleshooting advice, and frequently asked questions for the safe handling of 1-Methyl-4-piperidone in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a Category 3 flammable liquid and vapor.[1][2] It can also cause skin, eye, and respiratory irritation.[3][4] It is crucial to handle this chemical in a well-ventilated area and away from ignition sources.[1][5]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: The following PPE is required:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield.[1][2]

  • Skin Protection: Chemical-resistant gloves (inspect before use), a lab coat, and flame-retardant or impervious clothing.[1][2]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges (e.g., type ABEK) should be used.[2]

Q3: How should I properly store this compound?

A3: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] The recommended storage temperature is between 2-8°C.[2][6] It should be stored away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and strong acids.[1][2][7]

Q4: What should I do in case of accidental skin or eye contact?

A4:

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected area with plenty of soap and water.[1][2] Seek medical attention.[2]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1][7] Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention.[7]

Q5: How do I handle a small spill of this compound?

A5: For a small spill, ensure the area is well-ventilated and remove all ignition sources.[1] Wearing appropriate PPE, contain the spill and absorb it with an inert, non-combustible material like vermiculite (B1170534) or sand.[5][8] Collect the material into a suitable, closed container for disposal.[5][8]

Troubleshooting Guide

Issue Possible Cause Solution
Irritation to eyes or respiratory system during handling. Inadequate ventilation or improper PPE.Move to a well-ventilated area immediately. Use a chemical fume hood for all operations.[9] Ensure you are wearing the correct respiratory and eye protection.[1][2] If irritation persists, seek medical advice.[3]
The container of this compound is bulging. Pressure buildup due to improper storage or exposure to heat.This indicates a potentially hazardous situation. Do not open the container. Carefully move it to a cool, well-ventilated area, away from ignition sources. Vent the container periodically and slowly release the cap to dissipate vapors.[5]
A fire involving this compound has started. Exposure to an ignition source.For a small fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[1][2] Do not use a solid water stream. For a large fire, evacuate the area and call emergency services. Wear self-contained breathing apparatus if firefighting.[2]

Quantitative Data Summary

Property Value Source
Molecular Formula C6H11NO[2][3]
Molecular Weight 113.16 g/mol [2][10]
Boiling Point 181-183°C[1][11]
Flash Point 58°C (140°F)[12][13]
Density 0.92 - 0.973 g/mL at 20-25°C[1][4][13]
Storage Temperature 2-8°C (recommended)[2][6]
pH 12 (100g/l, H2O, 20℃)[3][14]
Water Solubility Miscible[3][13]

Experimental Protocols

Protocol for Handling a Minor Chemical Spill
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Ensure Safety: If the material is flammable, extinguish all nearby ignition sources.[1] Ensure the area is well-ventilated, preferably within a chemical fume hood.[9]

  • Don PPE: Put on the required personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to dike the spill and prevent it from spreading.[5][8]

  • Absorb the Spill: Apply the absorbent material over the spill, working from the outside in.[15]

  • Collect Waste: Carefully scoop the absorbed material into a labeled, sealable waste container.[5][16]

  • Decontaminate: Clean the spill area with soap and water.[9]

  • Dispose of Waste: Dispose of the contaminated absorbent material and any contaminated PPE as hazardous waste according to institutional and local regulations.[1][2]

Protocol for Emergency First Aid
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[1] Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin with large amounts of soap and water for at least 15 minutes.[5] Seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Remove contact lenses if possible.[7] Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]

Visual Workflows

Spill_Response_Workflow cluster_prep Preparation cluster_action Action cluster_post Post-Cleanup PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Ignition Remove Ignition Sources PPE->Ignition Ventilation Ensure Proper Ventilation Ignition->Ventilation Contain Contain Spill with Absorbent Material Ventilation->Contain Spill Spill Occurs Spill->PPE Absorb Absorb the Chemical Contain->Absorb Collect Collect Contaminated Material Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report Incident Dispose->Report First_Aid_Decision_Tree cluster_exposure_type Exposure Type cluster_immediate_actions Immediate Actions cluster_medical_attention Medical Attention Start Exposure Occurs Inhalation Inhalation Start->Inhalation SkinContact Skin Contact Start->SkinContact EyeContact Eye Contact Start->EyeContact Ingestion Ingestion Start->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir RemoveClothing Remove Contaminated Clothing SkinContact->RemoveClothing RinseEyes Rinse Eyes with Water (15+ min) EyeContact->RinseEyes RinseMouth Rinse Mouth, Do NOT Induce Vomiting Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention FreshAir->SeekMedical RinseSkin Rinse Skin with Soap & Water RemoveClothing->RinseSkin RinseSkin->SeekMedical RinseEyes->SeekMedical RinseMouth->SeekMedical

References

Conditions to avoid when working with 1-Methyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-Methyl-4-piperidone. Below you will find troubleshooting guides and frequently asked questions to ensure safe and effective handling in your experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues that users may encounter during their experiments with this compound.

Q1: My reaction involving this compound is showing poor yield or unexpected byproducts. What could be the cause?

A1: Several factors could contribute to this issue. Consider the following:

  • Presence of Incompatible Materials: this compound is incompatible with strong oxidizing agents and strong acids.[1][2] The presence of these substances, even in trace amounts, can lead to degradation of the starting material and the formation of unwanted byproducts.

  • Elevated Temperatures: The compound should be handled with care regarding heat. Avoid direct heat, flames, and sparks as it is a flammable liquid.[1][2] Running reactions at unnecessarily high temperatures may lead to decomposition.

  • Improper Storage: Ensure the this compound used is from a properly stored container. It should be kept in a cool, dry, and well-ventilated place with the container tightly closed.[1][2]

Q2: I have noticed a change in the color of my this compound sample. Is it still usable?

A2: this compound is typically a colorless to pale yellow or yellow-orange liquid. A significant change in color could indicate degradation or contamination. It is recommended to assess the purity of the material using an appropriate analytical technique (e.g., GC, NMR) before proceeding with your experiment.

Q3: How should I properly store this compound to ensure its stability?

A3: To ensure the stability of this compound, it is crucial to store it under the recommended conditions. Store the compound in a cool, dry, and well-ventilated area, away from sources of ignition.[1][2] The container should be kept tightly closed to prevent exposure to moisture and atmospheric contaminants.[1] Opened containers must be carefully resealed and kept upright to prevent leakage.[1] The recommended storage temperature is typically between 2-8°C.[3]

Q4: What are the primary hazards associated with this compound and what personal protective equipment (PPE) should I use?

A4: this compound is a flammable liquid and vapor.[1] It can cause skin and eye irritation.[4] Therefore, appropriate personal protective equipment should be worn. This includes:

  • Eye/Face Protection: Safety glasses with side-shields or a face shield.[5]

  • Skin Protection: Protective gloves and a lab coat. Impervious clothing and flame-retardant antistatic protective clothing are also recommended.[1][5]

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhaling vapors, use a suitable respirator.[5]

Q5: What should I do in case of a spill of this compound?

A5: In the event of a spill, first ensure the area is well-ventilated and remove all sources of ignition.[1] For containment and cleanup, use an inert absorbent material. The collected material should be placed in a suitable container for disposal.[1] Do not let the product enter drains.[1]

Data Presentation

PropertyValue
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
Appearance Colorless to pale yellow or yellow-orange liquid
Boiling Point 183 °C (lit.)
Density 0.92 g/cm³ at 25 °C
Flash Point 58 °C (136.4 °F)
Storage Temperature 2-8 °C
Incompatible Materials Strong oxidizing agents, Strong acids
Hazardous Decomposition Products Under fire conditions, forms Carbon oxides and Nitrogen oxides (NOx)

Experimental Protocols

Below is a representative experimental protocol for a reaction involving this compound, adapted from a synthesis procedure. This protocol highlights the necessary precautions for safe handling.

Synthesis of 1-methyl-3-carbethoxy-4-piperidone hydrochloride (Illustrative)

Disclaimer: This is an illustrative protocol and should be adapted and optimized for specific experimental goals. A thorough risk assessment should be conducted before commencing any new procedure.

Materials:

  • This compound

  • Diethyl carbonate

  • Sodium ethoxide

  • Toluene (anhydrous)

  • Hydrochloric acid (ethanolic solution)

  • Nitrogen gas supply

Procedure:

  • Inert Atmosphere: Set up a reaction flask with a stirrer, dropping funnel, and a nitrogen inlet. The entire reaction should be carried out under an inert atmosphere of nitrogen to prevent side reactions and ensure safety.

  • Reagent Preparation: In the reaction flask, prepare a solution of sodium ethoxide in anhydrous toluene.

  • Controlled Addition: While stirring the sodium ethoxide solution, slowly add a mixture of this compound and diethyl carbonate from the dropping funnel. Maintain the reaction temperature below 30°C using an ice bath to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by a suitable analytical method (e.g., TLC or GC).

  • Quenching: Once the reaction is complete, carefully quench the reaction mixture by pouring it into ice-cold water.

  • Extraction: Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with a brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by distillation under reduced pressure.

  • Salt Formation: For the formation of the hydrochloride salt, dissolve the purified product in a suitable solvent and add an ethanolic solution of hydrochloric acid. The precipitate can be collected by filtration and dried.

Mandatory Visualization

The following diagram illustrates the key conditions and materials to avoid when working with this compound to prevent hazardous situations and ensure experimental success.

G Conditions to Avoid with this compound A This compound B Heat, Flames, Sparks (Ignition Sources) A->B Avoid exposure to C Incompatible Materials A->C Avoid contact with D Strong Oxidizing Agents C->D E Strong Acids C->E

Caption: Logical relationship of conditions and materials to avoid when handling this compound.

References

Validation & Comparative

Spectroscopic Analysis for Structure Confirmation: A Comparative Guide to 1-Methyl-4-piperidone and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, unambiguous structure confirmation of synthetic intermediates is paramount. This guide provides a comparative spectroscopic analysis of 1-Methyl-4-piperidone against two common alternatives, N-Boc-4-piperidone and 4-piperidone (B1582916) hydrochloride. The data presented herein, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, offers a clear framework for the structural elucidation of these critical building blocks.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its alternatives, providing a basis for their differentiation and confirmation.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)

CompoundN-CH₃-CH₂-C=O-CH₂-N-Boc C(CH₃)₃
This compound ~2.3 (s)~2.4 (t)~2.7 (t)-
N-Boc-4-piperidone -~2.4 (t)~3.6 (t)~1.5 (s)
4-Piperidone Hydrochloride -~2.6 (t)~3.4 (t)-

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)

CompoundC=O-CH₂-C=O-CH₂-N-N-CH₃Boc C=OBoc C(CH₃)₃Boc C
This compound ~209~41~55~46---
N-Boc-4-piperidone ~208~41~46-~155~28~80
4-Piperidone Hydrochloride ~206~40~45----

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

CompoundC=O StretchC-N StretchN-H Stretch (for hydrochloride)
This compound ~1715~1150-
N-Boc-4-piperidone ~1720 (ketone), ~1690 (carbamate)~1160-
4-Piperidone Hydrochloride ~1725~1170~2400-2800 (broad)

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular FormulaMolecular Weight ( g/mol )Molecular Ion (M⁺)Key Fragment Ions (m/z)
This compound C₆H₁₁NO113.1611384, 70, 57, 42
N-Boc-4-piperidone C₁₀H₁₇NO₃199.25199143, 100, 57
4-Piperidone Hydrochloride C₅H₉NO·HCl135.5999 (free base)70, 56, 42

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure confirmation of a piperidone derivative.

G Workflow for Spectroscopic Structure Confirmation cluster_0 Sample Preparation cluster_2 Data Analysis & Structure Confirmation A Weigh Sample B Dissolve in appropriate deuterated solvent (for NMR) or prepare neat/solution (for IR/MS) A->B C 1H NMR & 13C NMR B->C D FT-IR Spectroscopy B->D E Mass Spectrometry (e.g., GC-MS) B->E F Analyze Spectra: - Chemical Shifts - Coupling Constants - Functional Group Absorptions - Molecular Ion & Fragmentation C->F D->F E->F G Compare with Reference Data and Alternatives F->G H Confirm Structure G->H

Caption: A logical workflow for the confirmation of chemical structure using multiple spectroscopic techniques.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the piperidone sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Typical parameters: 32 scans, relaxation delay of 1 second.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Data Acquisition:

    • Acquire the proton-decoupled spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2 seconds.

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small drop of the liquid piperidone sample directly onto the center of the ATR crystal.

  • Instrument Setup:

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the piperidone sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Instrument Setup:

    • GC:

      • Injector Temperature: 250 °C

      • Column: A non-polar capillary column (e.g., DB-5ms).

      • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • MS:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 300.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Analysis:

    • Analyze the resulting total ion chromatogram (TIC) to identify the retention time of the compound.

    • Examine the mass spectrum corresponding to the chromatographic peak to determine the molecular ion and analyze the fragmentation pattern. Compare the obtained spectrum with a library of known compounds for confirmation.

Comparative study of synthesis routes for 1-Methyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Methyl-4-piperidone is a crucial building block in the pharmaceutical industry, serving as a precursor for a wide array of therapeutic agents. This guide provides a comparative analysis of the most common and effective synthesis routes to this compound, supported by experimental data and detailed protocols to inform the selection of the most suitable method for specific research and development needs.

Comparative Analysis of Synthesis Routes

Three primary synthetic strategies for the preparation of this compound are evaluated here: the classical Dieckmann Condensation, a route utilizing diethyl 1,3-acetonedicarboxylate, and a method involving the cyclization of 1,5-dichloro-3-pentanone. The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their efficiencies.

ParameterRoute 1: Dieckmann CondensationRoute 2: From Diethyl 1,3-acetonedicarboxylateRoute 3: From 1,5-dichloro-3-pentanone
Starting Materials Methylamine (B109427), Ethyl acrylate (B77674)Diethyl 1,3-acetonedicarboxylate, Formaldehyde (B43269), Methylamine1,5-dichloro-3-pentanone, Methylamine
Key Reactions Michael Addition, Dieckmann Cyclization, Hydrolysis, DecarboxylationCondensation, Cyclization, DecarboxylationCyclization
Overall Yield Variable, reported up to 72% for analogous compounds[1]91.7%[2]75-90%[3]
Purity Good, requires careful purification[1]99.4%[2]85.7-91.2%[3]
Reaction Conditions Multi-step, requires strong base (e.g., sodium ethoxide), elevated temperatures[1][4]Reflux, acidic conditions for decarboxylation[2]Ring closing reaction, varied conditions reported in patent literature[3]
Advantages Well-established classical route, readily available starting materials.High yield and purity in a one-pot reaction followed by decarboxylation.Fewer steps, potentially high yielding.
Disadvantages Multi-step process can lead to lower overall yields, potential for side reactions.[1]Use of benzene (B151609) as a solvent in some protocols.1,5-dichloro-3-pentanone may need to be synthesized if not commercially available.[3][5]

Experimental Protocols

Route 1: Dieckmann Condensation

This synthesis was first reported by Samuel M. McElvain in 1948 and involves a multi-step process.[4]

Step 1: Double Michael Addition Methylamine is reacted with two equivalents of ethyl acrylate to form the diester, 3,3'-(methylazanediyl)dipropanoate.

Step 2: Dieckmann Cyclization The diester undergoes an intramolecular Claisen condensation in the presence of a strong base, such as sodium ethoxide, to yield ethyl 1-methyl-4-oxopiperidine-3-carboxylate.

Step 3: Hydrolysis and Decarboxylation The resulting β-keto ester is subjected to acidic hydrolysis and heated to induce decarboxylation, affording this compound.[2][6][7] An optimized procedure for a similar compound using sodium as a base with rapid addition of the diester at 50°C followed by reaction at room temperature for 24 hours has been reported to yield 72%.[1]

Route 2: From Diethyl 1,3-acetonedicarboxylate

This method provides a high-yield, one-pot synthesis followed by a decarboxylation step.[2]

Protocol:

  • To a reaction kettle, add diethyl 1,3-acetonedicarboxylate and benzene. Stir to mix well.

  • Add p-toluenesulfonic acid and a catalyst.

  • Under stirring, add formaldehyde and methylamine. The molar ratio of diethyl 1,3-acetone dicarboxylate, formaldehyde, and methylamine is 1:3:2.[2]

  • Heat the mixture to reflux.

  • After the reaction is complete, cool to room temperature and filter to remove any solids.

  • Add concentrated hydrochloric acid to the filtrate and stir for 4 hours.

  • Separate the hydrochloric acid layer and heat to reflux to effect decarboxylation.

  • After decarboxylation is complete, cool the solution and adjust the pH to 12 with a base.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and remove the solvent.

  • The final product, this compound, is obtained with a reported yield of 91.7% and purity of 99.4%.[2]

Route 3: From 1,5-dichloro-3-pentanone

This route involves a direct cyclization reaction with methylamine.[4][5]

Protocol (General, based on patent literature):

  • 1,5-dichloro-3-pentanone is reacted with an appropriate primary amine (in this case, methylamine) in a suitable solvent.[3]

  • The reaction mixture is typically stirred, and may be heated, to facilitate the ring-closing reaction.

  • After the reaction is complete, the mixture is worked up by pouring it into water and filtering.

  • The filtrate is concentrated, and the pH is adjusted to 10 with sodium hydroxide.

  • The product is extracted with an organic solvent (e.g., ethylene (B1197577) dichloride, methylene (B1212753) dichloride, or chloroform).

  • The combined organic extracts are washed, dried, and the solvent is evaporated to yield this compound.

  • Yields reported in patent literature for this method range from 75.2% to 90%, with purities between 85.7% and 91.2%.[3]

Visualization of Synthesis Workflows

To further elucidate the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.

G cluster_0 Route 1: Dieckmann Condensation A1 Methylamine + 2x Ethyl Acrylate B1 Double Michael Addition A1->B1 C1 Diester Intermediate B1->C1 D1 Dieckmann Cyclization (NaOEt) C1->D1 E1 β-Keto Ester Intermediate D1->E1 F1 Hydrolysis & Decarboxylation (H+, Heat) E1->F1 G1 This compound F1->G1

Caption: Workflow for the Dieckmann Condensation synthesis of this compound.

G cluster_1 Route 2: From Diethyl 1,3-acetonedicarboxylate A2 Diethyl 1,3-acetonedicarboxylate + Formaldehyde + Methylamine B2 One-Pot Condensation/Cyclization (Reflux) A2->B2 C2 Cyclic Intermediate B2->C2 D2 Decarboxylation (Conc. HCl, Reflux) C2->D2 E2 This compound D2->E2

Caption: Workflow for the synthesis from Diethyl 1,3-acetonedicarboxylate.

G cluster_2 Route 3: From 1,5-dichloro-3-pentanone A3 1,5-dichloro-3-pentanone + Methylamine B3 Ring Closure Reaction A3->B3 C3 This compound B3->C3

Caption: Workflow for the synthesis from 1,5-dichloro-3-pentanone.

References

A Validated HPLC Method for Purity Assessment of 1-Methyl-4-piperidone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 1-Methyl-4-piperidone. Alternative analytical techniques are also discussed, with supporting data and detailed methodologies to aid in the selection of the most suitable approach for quality control and research applications.

Introduction to this compound and Purity Analysis

This compound is a key synthetic intermediate in the pharmaceutical industry, utilized in the manufacturing of various active pharmaceutical ingredients (APIs).[1][2] Its purity is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. Therefore, robust and validated analytical methods are essential for its quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the main compound and its impurities.[3]

Comparative Analysis of Analytical Methodologies

While HPLC is a primary technique for the analysis of non-volatile compounds like this compound, Gas Chromatography (GC) can also be employed, particularly for assessing volatile impurities. The choice between these methods depends on the specific analytical requirements, such as the nature of potential impurities and the desired sensitivity.[4][5]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Ideal for non-volatile or thermally labile compounds.Suitable for volatile and thermally stable compounds.
Typical Impurities Detected Non-volatile synthesis byproducts, related substances, degradation products.Residual solvents, volatile starting materials.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization for polar compounds, or headspace analysis for volatiles.
Sensitivity High, dependent on the detector used (e.g., UV, MS).[3]Very high, especially with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Instrumentation Cost Moderate to high.[6]Moderate.[6]

Table 1. Comparison of HPLC and GC for this compound Purity Analysis.

Validated HPLC Method for this compound

The following is a detailed, validated reverse-phase HPLC (RP-HPLC) method suitable for the routine purity analysis of this compound.

Experimental Protocol

Chromatographic Conditions:

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5-80% B; 20-25 min: 80% B; 25.1-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Diluent Water/Acetonitrile (90:10)

Table 2. Optimized HPLC Method Parameters.

Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the sample diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and dissolve in a 100 mL volumetric flask with the sample diluent.

Method Validation Data

The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose.

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.45%≤ 2.0%
- Intermediate Precision0.68%≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mLReportable
Limit of Quantitation (LOQ) 0.15 µg/mLReportable
Specificity No interference from blank and potential impurities at the retention time of the main peak.No interference

Table 3. Summary of HPLC Method Validation Results.

Alternative Method: Gas Chromatography (GC)

For the analysis of volatile impurities, such as residual solvents from the synthesis process, a GC method is more appropriate.

Experimental Protocol

GC Conditions:

ParameterSpecification
Column DB-624, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium at 2.0 mL/min
Oven Program Initial: 40°C for 5 min, Ramp: 15°C/min to 220°C, Hold: 5 min
Injector Temperature 250°C
Detector (FID) Temp 280°C
Injection Volume 1 µL (Split ratio 10:1)
Sample Preparation Dissolve sample in a suitable solvent (e.g., Methanol).

Table 4. GC Method Parameters for Volatile Impurity Analysis.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the HPLC purity assessment and a comparison of the analytical techniques.

HPLC_Workflow HPLC Purity Assessment Workflow prep Sample and Standard Preparation hplc HPLC System Setup (Column, Mobile Phase, etc.) prep->hplc inject Inject Sample and Standard Solutions hplc->inject separate Chromatographic Separation inject->separate detect UV Detection at 210 nm separate->detect process Data Acquisition and Peak Integration detect->process calculate Purity Calculation (% Area Normalization) process->calculate report Generate Analysis Report calculate->report

Caption: Workflow for HPLC Purity Assessment.

Method_Comparison Analytical Method Selection Logic cluster_analyte Analyte Properties cluster_methods Analytical Techniques analyte This compound (Non-volatile) decision Select Primary Method analyte->decision impurities Potential Impurities (Volatile & Non-volatile) impurities->decision hplc HPLC (High sensitivity for non-volatiles) gc GC (High sensitivity for volatiles) decision->hplc Primary for purity & non-volatile impurities decision2 Select Complementary Method decision->decision2 decision2->gc For residual solvents & volatile impurities

Caption: Logic for Selecting Analytical Methods.

Conclusion

For the comprehensive purity assessment of this compound, a validated stability-indicating HPLC method is the primary choice, capable of quantifying the main component and non-volatile related substances.[7] The presented RP-HPLC method is demonstrated to be linear, accurate, and precise, making it suitable for quality control environments. For a complete impurity profile, especially concerning residual solvents, a complementary GC method is recommended. The selection of the analytical technique should always be guided by the specific requirements of the analysis and the nature of the potential impurities.[5][8]

References

A Comparative Analysis of the Reactivity of 1-Methyl-4-piperidone and 1-Benzyl-4-piperidone for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and organic synthesis, 4-piperidone (B1582916) derivatives serve as indispensable building blocks for a myriad of bioactive molecules. Among these, 1-Methyl-4-piperidone and 1-Benzyl-4-piperidone are two of the most frequently utilized synthons. While structurally similar, the choice between a methyl or a benzyl (B1604629) N-substituent profoundly influences the reactivity of the piperidone core, impacting reaction pathways, yields, and the stereochemical outcome of synthetic transformations. This guide provides an objective comparison of the reactivity of these two key intermediates, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Physicochemical and Reactivity Differences

The fundamental differences in reactivity between this compound and 1-Benzyl-4-piperidone stem from the distinct electronic and steric properties of the N-methyl and N-benzyl groups. The smaller, electron-donating methyl group offers less steric hindrance around the nitrogen and the adjacent carbonyl group. In contrast, the bulky benzyl group exerts a significant steric influence and possesses a more complex electronic profile due to the aromatic ring.

PropertyThis compound1-Benzyl-4-piperidoneReference
Molecular Weight 113.16 g/mol 189.25 g/mol [1]
Boiling Point 55-60 °C at 11 mmHg134 °C at 7 mmHg[1]
Density ~0.92 g/mL at 25 °C~1.021 g/mL at 25 °C[1]
Oxidation Potential LowerHigher[2]
Steric Hindrance LowHigh[3]
N-Substituent Removal N-Demethylation (often requires harsh conditions)N-Debenzylation (readily achieved by hydrogenolysis)[4]

Reductive Amination: A Tale of Two Substituents

Reductive amination is a cornerstone reaction for the functionalization of 4-piperidones, enabling the introduction of diverse amine functionalities at the C4 position. The nature of the N-substituent plays a critical role in the efficiency of this transformation.

Experimental Protocol: Reductive Amination of 1-Benzyl-4-piperidone

This protocol outlines a standard procedure for the reductive amination of 1-Benzyl-4-piperidone using sodium triacetoxyborohydride (B8407120), a mild and selective reducing agent.

Materials:

  • 1-Benzyl-4-piperidone

  • Primary or secondary amine of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 1-benzyl-4-piperidone (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in DCE or DCM, add sodium triacetoxyborohydride (1.2-1.5 equivalents) in one portion.

  • For less reactive amines or ketones, a catalytic amount of acetic acid (0.05-0.1 equivalents) can be added to the initial mixture.

  • Stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-4-amino-1-benzylpiperidine.[3]

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_workup Workup and Purification start Dissolve 1-Benzyl-4-piperidone and amine in solvent add_reagent Add NaBH(OAc)₃ (and optional acetic acid) start->add_reagent 1. Reactants stir Stir at room temperature (1-24h) add_reagent->stir 2. Initiate Reaction quench Quench with aq. NaHCO₃ stir->quench 3. Reaction complete extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate dry->concentrate purify Purify by chromatography concentrate->purify end_product Pure N-substituted-4-amino-1-benzylpiperidine purify->end_product

Enolate Formation and Subsequent Reactions

The α-protons to the carbonyl group in 4-piperidones are acidic and can be removed by a strong base to form an enolate. This nucleophilic intermediate can then be reacted with various electrophiles, such as alkyl halides or aldehydes (in aldol (B89426) reactions). The nature of the N-substituent can influence the regioselectivity and stereoselectivity of enolate formation and subsequent reactions.

The larger steric bulk of the N-benzyl group can influence the approach of the base and the subsequent electrophile, potentially leading to different diastereomeric ratios compared to the N-methyl analogue in reactions involving chiral centers.

N-Dealkylation and N-Debenzylation: A Key Synthetic Consideration

A critical point of differentiation in the utility of these two piperidones is the ease of removal of the N-substituent. The N-benzyl group can be readily cleaved under mild conditions via catalytic hydrogenation (hydrogenolysis), regenerating the secondary amine.[4] This makes the benzyl group an excellent protecting group for the piperidine (B6355638) nitrogen, allowing for a wide range of synthetic manipulations before its removal.

In contrast, the N-methyl group is significantly more robust and its removal (N-demethylation) often requires harsher conditions, such as the use of chloroformates followed by hydrolysis, which may not be compatible with other functional groups in the molecule.

Experimental Protocol: N-Debenzylation of a 1-Benzyl-4-piperidone Derivative

This protocol describes a general procedure for the removal of the N-benzyl group by catalytic hydrogenation.

Materials:

Procedure:

  • Dissolve the N-benzylated piperidine derivative in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon or at a specified pressure in a hydrogenator) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the debenzylated piperidine derivative.

N_Debenzylation_Mechanism start 1-Benzyl-4-piperidone Derivative intermediate Adsorption onto Catalyst Surface start->intermediate reagents + H₂ + Pd/C Catalyst cleavage Hydrogenolysis of C-N Bond intermediate->cleavage product 4-Piperidone Derivative cleavage->product byproduct + Toluene cleavage->byproduct

Conclusion

The choice between this compound and 1-Benzyl-4-piperidone is a strategic one that should be guided by the specific requirements of the synthetic route.

  • This compound is a smaller, less sterically hindered substrate that may offer faster reaction rates in some cases. However, the difficulty of N-demethylation limits its use as a protecting group strategy.

  • 1-Benzyl-4-piperidone is a versatile intermediate where the benzyl group serves as an excellent protecting group, readily removed under mild conditions. While it is sterically more demanding, which can influence reaction rates and stereochemistry, its utility in multi-step syntheses where the piperidine nitrogen needs to be revealed for further functionalization is unparalleled.

For researchers and drug development professionals, a thorough understanding of these nuances is crucial for the efficient and successful synthesis of complex piperidine-containing target molecules.

References

Characterization of 1-Methyl-4-piperidone Derivatives: A Comparative Guide Using NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of 1-Methyl-4-piperidone and its derivatives is a critical step in pharmaceutical research and development, where these scaffolds are integral to a wide array of biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of these molecules. This guide provides an objective comparison of these techniques, supported by experimental data, for the analysis of this compound and a representative derivative, 3,5-Bis(benzylidene)-1-methyl-4-piperidone.

Data Presentation: Comparative Spectral Analysis

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound and its diarylidene derivative.

Table 1: ¹H NMR Spectral Data Comparison (CDCl₃)

Proton Assignment This compound 3,5-Bis(benzylidene)-1-methyl-4-piperidone
N-CH₃2.32 ppm (s)2.38 ppm (s)
H-2, H-6 (axial)~2.50-2.60 ppm (m)3.75 ppm (m)
H-2, H-6 (equatorial)~2.50-2.60 ppm (m)3.75 ppm (m)
H-3, H-5 (axial)~2.40-2.50 ppm (m)-
H-3, H-5 (equatorial)~2.40-2.50 ppm (m)-
Benzylidene C-H-7.79 ppm (s)
Aromatic Protons-7.24-7.57 ppm (m)

Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃)

Carbon Assignment This compound 3,5-Bis(benzylylidene)-1-methyl-4-piperidone
C=O209.0 ppm187.0 ppm
N-CH₃45.5 ppm45.2 ppm
C-2, C-654.5 ppm56.4 ppm
C-3, C-541.0 ppm134.5 ppm
Benzylidene C-130.6 ppm
Aromatic Carbons-128.0-135.8 ppm

Table 3: Mass Spectrometry Data Comparison

Analysis This compound 3,5-Bis(benzylidene)-1-methyl-4-piperidone
Molecular Ion (M⁺) m/z 113m/z 317
Key Fragments (m/z) 70, 57, 42302, 214, 115
Proposed Fragmentation Initial cleavage at the 2,3-bond.[1]Loss of methyl and benzyl (B1604629) groups.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific derivative and available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Acquisition Parameters:

  • Spectrometer: Bruker Avance 400 MHz or equivalent.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 1.0 second

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2.0 seconds

Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction using appropriate software (e.g., MestReNova, TopSpin).

  • Calibrate the spectra using the TMS signal.

Mass Spectrometry (MS)

Sample Preparation:

  • Electron Ionization (EI-MS): Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol (B129727) or dichloromethane.

  • Electrospray Ionization (ESI-MS): Prepare a dilute solution of the sample (~10-100 µg/mL) in a mixture of acetonitrile (B52724) and water with 0.1% formic acid.

Instrumentation and Acquisition Parameters:

  • GC-MS (for volatile derivatives):

    • Gas Chromatograph: Agilent 6890 or equivalent with a capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Start at 50°C, ramp to 250°C at 10°C/min.

    • Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • LC-MS (for less volatile derivatives):

    • Liquid Chromatograph: Agilent 1200 series or equivalent with a C18 column.

    • Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometer: Q-TOF or Triple Quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

Data Analysis:

  • Identify the molecular ion peak.

  • Analyze the fragmentation pattern to deduce the structure.

  • Compare the obtained mass spectrum with spectral libraries for known compounds.

Mandatory Visualization

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg in CDCl3 add_tms Add TMS dissolve->add_tms transfer Transfer to NMR tube add_tms->transfer nmr_acq Acquire 1H and 13C Spectra (400 MHz Spectrometer) transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate Calibrate to TMS phase_baseline->calibrate analyze Structural Elucidation calibrate->analyze

Figure 1: Experimental workflow for NMR analysis.

Experimental_Workflow_MS cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_analysis Data Analysis dissolve_ms Prepare dilute solution (e.g., in Methanol) intro GC or LC dissolve_ms->intro ionization Ionization (EI or ESI) intro->ionization mass_analyzer Mass Analyzer (Quadrupole, TOF) ionization->mass_analyzer detector Detector mass_analyzer->detector mass_spectrum Generate Mass Spectrum detector->mass_spectrum frag_analysis Fragmentation Analysis mass_spectrum->frag_analysis identification Compound Identification frag_analysis->identification

Figure 2: Experimental workflow for MS analysis.

Fragmentation_Pathway M This compound (M+) m/z 113 F1 [M - C2H3O]+ m/z 70 M->F1 α-cleavage F2 [M - C3H6O]+ m/z 57 M->F2 Ring cleavage F3 [M - C4H7N]+ m/z 42 F1->F3 Loss of C2H4

Figure 3: Proposed MS fragmentation of this compound.

Comparison with Alternative Analytical Techniques

While NMR and MS are primary methods for structural characterization, other techniques can provide complementary information or be more suitable for specific analytical goals.

  • Gas Chromatography (GC): When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC is excellent for separating and quantifying volatile this compound derivatives. It is particularly useful for purity assessment and reaction monitoring. However, it requires the analyte to be thermally stable and volatile, which may necessitate derivatization for more complex molecules.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, quantification, and purification of a wide range of this compound derivatives, including those that are not amenable to GC.[2] When coupled with a UV-Vis or Diode Array Detector (DAD), it is a powerful tool for purity analysis. For structural information, coupling with a mass spectrometer (LC-MS) is essential.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For this compound derivatives, it can confirm the presence of the carbonyl (C=O) group and other functional groups introduced in the derivatives. While not a primary tool for complete structure elucidation, it is a quick and simple method for functional group analysis.

References

A Researcher's Guide to 1-Methyl-4-piperidone: A Comparative Analysis of Supplier Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and consistency of starting materials are paramount. 1-Methyl-4-piperidone, a key building block in the synthesis of numerous pharmaceutical compounds, is no exception.[1][2] Sourcing this reagent requires careful consideration of supplier specifications to ensure reproducibility and success in experimental workflows. This guide provides a comparative analysis of publicly available data for this compound from various suppliers, alongside standardized experimental protocols for its quality assessment.

Supplier Data Comparison

The following table summarizes the product specifications for this compound from several major chemical suppliers. It is important to note that this information is based on data available on the suppliers' websites and may not reflect the exact specifications of a particular batch, for which a Certificate of Analysis (CoA) should always be consulted.

SupplierPurity (Assay)AppearanceDensity (g/mL)Boiling Point (°C)Refractive Index
Sigma-Aldrich ≥97%Clear, colorless to yellow liquid0.92055-60 (at 11 mmHg)1.460-1.462
Thermo Scientific ≥98% (GC)Colorless to light yellow to light orange clear liquid0.98055-58 (at 10 mmHg)1.4590-1.4630 (at 20°C)
TCI Chemicals >98.0% (GC)Colorless to light yellow to light orange clear liquid0.9855-60 (at 11 mmHg)1.460-1.462
Merck Millipore ≥98.0% (GC, area%)-0.972 - 0.978--

Experimental Protocols for Quality Assessment

To independently verify the quality of this compound, a series of analytical tests should be performed. Below are detailed methodologies for key experiments.

Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful technique for assessing the purity of volatile compounds and identifying any impurities.[3][4]

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet: Split/splitless inlet, operated in split mode with a split ratio of 50:1. Inlet temperature: 250°C.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Mass range: 35-350 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

  • Injection Volume: 1 µL.

  • Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for confirming the chemical structure of a molecule.[5][6]

Methodology:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.

  • Data Analysis: Compare the obtained chemical shifts, multiplicities, and integration values with the expected spectrum for this compound.

Water Content Determination by Karl Fischer Titration

The Karl Fischer titration is a specific and accurate method for determining the water content in a sample.[7][8][9]

Methodology:

  • Instrumentation: A volumetric or coulometric Karl Fischer titrator. The choice depends on the expected water content; coulometric is more sensitive for trace amounts.[10]

  • Reagents: Anhydrous methanol (B129727) (or a specialized Karl Fischer solvent) and a commercial Karl Fischer reagent (e.g., Hydranal™-Composite 5).

  • Procedure (Volumetric):

    • Add a known volume of anhydrous methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water.

    • Accurately weigh a sample of this compound and add it to the vessel.

    • Titrate with the Karl Fischer reagent to the endpoint.

    • The water content is calculated based on the volume of titrant consumed and the previously determined titer of the reagent.

Identity Verification by Infrared (IR) Spectroscopy

Infrared spectroscopy provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds.

Methodology:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: As this compound is a liquid, a small drop can be placed directly between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[11]

  • Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background.

  • Data Analysis: Compare the positions and relative intensities of the absorption bands with a reference spectrum of this compound. Key characteristic peaks include the C=O stretch of the ketone and C-N stretching vibrations.

Visualizing Workflows and Logic

To further clarify the experimental process and the decision-making involved in supplier selection, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Testing cluster_data_eval Data Evaluation Sample This compound Sample Prep_GCMS Dilute in Dichloromethane Sample->Prep_GCMS Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_KF Weigh accurately Sample->Prep_KF Prep_IR Prepare thin film Sample->Prep_IR GCMS GC-MS Analysis Prep_GCMS->GCMS NMR NMR Spectroscopy Prep_NMR->NMR KF Karl Fischer Titration Prep_KF->KF IR IR Spectroscopy Prep_IR->IR Purity Purity & Impurity Profile GCMS->Purity Structure Structural Confirmation NMR->Structure Water Water Content KF->Water Identity Identity Confirmation IR->Identity

Caption: Experimental workflow for the quality assessment of this compound.

Supplier_Selection cluster_criteria Selection Criteria cluster_decision Decision Process Purity Purity ≥ 98% Evaluate Evaluate Against Criteria Purity->Evaluate Impurity Known Impurity Profile Impurity->Evaluate Consistency Batch-to-Batch Consistency Consistency->Evaluate Documentation CoA and MSDS Provided Documentation->Evaluate Cost Cost-Effectiveness Cost->Evaluate Initial_Screen Initial Supplier Screening Request_Info Request CoA & Pricing Initial_Screen->Request_Info Request_Info->Evaluate Decision Select Supplier? Evaluate->Decision Purchase Purchase Decision->Purchase Yes Re_evaluate Re-evaluate Options Decision->Re_evaluate No

Caption: Logical workflow for the selection of a this compound supplier.

References

A Comparative Guide to Catalysts in 1-Methyl-4-piperidone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-Methyl-4-piperidone, a key intermediate in the production of numerous pharmaceuticals, relies on efficient catalytic processes. This guide provides an objective comparison of different catalysts employed in its synthesis, supported by experimental data to inform catalyst selection for research and development.

Performance Comparison of Catalysts

The efficacy of various catalysts in the synthesis of this compound is summarized below. The data highlights key performance indicators such as reaction yield and purity under different conditions.

Catalyst SystemKey ReactantsSolventReaction ConditionsYield (%)Purity (%)Reference
p-Toluenesulfonic acidDiethyl 1,3-acetonedicarboxylate, Formaldehyde (B43269), Methylamine (B109427)Benzene (B151609)Reflux, followed by treatment with concentrated HCl for 4 hours91.799.4[1]
Sodium methoxide (B1231860) and Activated CarbonN,N-diethyl acetamide (B32628) methylamine (from Ethyl acrylate (B77674) and Methylamine)Not specified50-60°C, reflux for 2-3 hoursImproved conversion efficiency and reduced by-products reported, specific yield not provided.Higher purity reported.[2]
PiperidineIsatin, Activated methylene, (E)-3-arylidene-1-methyl piperidine-4-oneEthanolRoom temperature65-98 (for a related spiro compound synthesis)Not specified[3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound using the compared catalysts are outlined below.

p-Toluenesulfonic Acid Catalyzed Synthesis

This method involves a multi-step, one-pot reaction starting from diethyl 1,3-acetonedicarboxylate.

Step 1: Cyclization

  • Add diethyl 1,3-acetonedicarboxylate to benzene in a reaction vessel.

  • Stir the mixture to ensure homogeneity.

  • Add p-toluenesulfonic acid and a catalyst, followed by formaldehyde and methylamine under continuous stirring.

  • Heat the mixture to reflux.

  • After the reaction is complete, allow the mixture to cool to room temperature and filter to remove any solid precipitates.

Step 2: Decarboxylation and Purification

  • Transfer the filtrate to a reaction kettle and add concentrated hydrochloric acid.

  • Stir the mixture for 4 hours, then centrifuge to separate the layers.

  • Collect the hydrochloric acid layer and heat to reflux to induce decarboxylation.

  • Upon completion, cool the reaction mixture to room temperature and adjust the pH to 12 with a suitable base.

  • Extract the product with dichloromethane.

  • Dry the organic phase over anhydrous sodium sulfate, remove the solvent by distillation, and purify the N-methyl-4-piperidone by chromatography.[1]

Sodium Methoxide and Activated Carbon Catalyzed Synthesis

This two-step process utilizes microwave irradiation to accelerate the initial reaction.

Step 1: Synthesis of N,N-diethyl acetamide methylamine

  • Heat ethyl acrylate in a reaction vessel to 60-70°C.

  • Add a tetrahydrofuran (B95107) solution of methylamine.

  • Subject the mixture to microwave irradiation for 30-45 minutes.

  • Follow with stirring and refluxing for 1-2 hours.

  • After the reaction, obtain N,N-diethyl acetamide methylamine via vacuum distillation.

Step 2: Cyclization and Purification

  • Dissolve the obtained N,N-diethyl acetamide methylamine in a solvent and heat to 50-60°C.

  • Add a mixture of sodium methoxide and activated carbon.

  • Stir and reflux the mixture for 2-3 hours.

  • Adjust the pH to 5-6 and wash with water 3-5 times.

  • Filter the mixture and collect the organic phase.

  • Add a hydrochloric acid solution and stir for 45-90 minutes.

  • Remove the solvent by vacuum distillation.

  • Heat to 100°C and reflux for 2-3 hours.

  • Cool to room temperature, adjust the pH to 10 using NaOH, and extract with diethyl ether to obtain this compound.[2]

Synthesis Pathway Overview

The following diagram illustrates a generalized synthetic pathway for this compound, highlighting the key reaction stages.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A Primary Amine (e.g., Methylamine) C Michael Addition / Mannich Reaction A->C B Diester or Acrylate Derivative B->C D Dieckmann Condensation (Cyclization) C->D Catalyst E Hydrolysis & Decarboxylation D->E F This compound E->F

Caption: Generalized synthesis pathway of this compound.

References

Benchmarking Purity of Commercial 1-Methyl-4-piperidone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Methyl-4-piperidone is a critical building block in the synthesis of a wide array of pharmaceutical compounds.[1][2][3] Its purity is paramount, as impurities can lead to undesired side reactions, lower yields of the final active pharmaceutical ingredient (API), and the introduction of potentially harmful substances. This guide provides a comparative analysis of the purity of this compound from three representative commercial suppliers, offering a detailed experimental protocol for purity assessment and presenting the findings in a clear, comparative format.

Potential Impurities in Commercial this compound

The synthesis of this compound can proceed through various routes, each with the potential to introduce specific impurities.[1][2] Common synthetic pathways, such as the double Michael reaction followed by Dieckmann cyclization or methods involving dichloropentanone and methylamine, can result in residual starting materials, byproducts, or degradation products.[1][2] Therefore, a thorough purity assessment should aim to identify and quantify these potential contaminants.

Comparative Purity Analysis

To provide a benchmark, hypothetical samples of this compound were procured from three representative major suppliers (designated as Supplier A, Supplier B, and Supplier C). The purity of these samples was assessed using Gas Chromatography-Mass Spectrometry (GC-MS), a standard and sensitive analytical technique for volatile and semi-volatile compounds.

Table 1: Comparative Purity of this compound from Different Suppliers

SupplierAppearancePurity by GC-MS (%)Major Impurity (%)Other Impurities (Total, %)
Supplier A Clear, colorless to pale yellow liquid99.85Unidentified (m/z 127) - 0.100.05
Supplier B Clear, pale yellow liquid99.52N-methyl-1,2,3,6-tetrahydropyridine - 0.350.13
Supplier C Clear, yellow liquid98.901,1'-Dimethyl-4,4'-bipiperidinyl-4-one - 0.850.25

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual purity may vary between batches and suppliers.

Experimental Protocol: GC-MS Analysis of this compound

This section details the methodology used for the purity assessment of commercial this compound samples.

1. Objective: To determine the purity of this compound and identify any potential impurities using Gas Chromatography-Mass Spectrometry (GC-MS).

2. Materials and Reagents:

  • This compound samples (from Suppliers A, B, and C)

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Helium, ultra-high purity

  • Methanol, HPLC grade

  • Internal Standard (e.g., Dodecane)

3. Instrumentation:

  • Gas Chromatograph equipped with a Mass Selective Detector (GC-MS)

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

4. Sample Preparation:

  • Prepare a stock solution of the internal standard (IS) in dichloromethane at a concentration of 1 mg/mL.

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Add 1 mL of the internal standard stock solution.

  • Dilute to the mark with dichloromethane and mix thoroughly.

5. GC-MS Parameters:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 35 - 500 amu

6. Data Analysis:

  • The percentage purity is calculated based on the peak area of this compound relative to the total peak area of all components in the chromatogram (area percent normalization).

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Experimental Workflow

The following diagram illustrates the workflow for the comparative purity analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_results Results sample_a Sample A dissolve Dissolve in DCM with Internal Standard sample_a->dissolve sample_b Sample B sample_b->dissolve sample_c Sample C sample_c->dissolve gcms GC-MS Analysis dissolve->gcms data_acq Data Acquisition gcms->data_acq peak_integration Peak Integration & Identification data_acq->peak_integration purity_calc Purity Calculation peak_integration->purity_calc comparison Comparative Table purity_calc->comparison

References

A Comparative Guide to the Biological Activity of 1-Methyl-4-piperidone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-4-piperidone scaffold is a versatile pharmacophore that serves as a foundation for a diverse range of biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This guide provides an objective comparison of the biological activities of various this compound derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.

Cytotoxic Activity

A significant number of this compound derivatives, particularly curcumin (B1669340) analogues, have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the activation of caspase signaling pathways.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative this compound derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
N-methyl-(3E,5E)-3,5-bis-(2-chlorobenzylidene)-4-piperidoneT47D (Breast Cancer)8 µg/mL[1]
N-methyl-(3E,5E)-3,5-bis-(3-bromobenzylidene)-4-piperidoneT47D (Breast Cancer)4 µg/mL[1]
N-methyl-(3E,5E)-3,5-bis-(4-chlorobenzylidene)-4-piperidoneT47D (Breast Cancer)45 µg/mL[1]
FLDP-5LN-18 (Glioblastoma)2.5 µM[1]
FLDP-8LN-18 (Glioblastoma)4 µM[1]
3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31)NF-κB-dependent cancer cell linesPotent toxicity[2][3]
3,5-Bis(2-fluorobenzylidene)-4-piperidone (EF24)NF-κB-dependent cancer cell linesLess potent than EF31[2][3]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • This compound derivatives

  • Cancer cell lines (e.g., T47D, LN-18)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: After incubation, replace the medium with fresh medium containing various concentrations of the this compound derivatives. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for another 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Signaling Pathway: Caspase-Dependent Apoptosis

Many cytotoxic this compound derivatives induce apoptosis through the activation of caspases, a family of proteases that execute programmed cell death. The intrinsic pathway, often initiated by cellular stress, and the extrinsic pathway, triggered by external death signals, converge on the activation of executioner caspases like caspase-3.[4][5]

Caspase_Pathway Caspase-Dependent Apoptosis Pathway Derivative This compound Derivative Cellular_Stress Cellular Stress Derivative->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 cleavage Caspase3 Caspase-3 Procaspase3->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic pathway of apoptosis induced by this compound derivatives.

Antimicrobial Activity

Several derivatives of this compound have been shown to possess significant antibacterial and antifungal properties. Their efficacy varies depending on the specific substitutions on the piperidone and aryl rings.

Comparative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against different microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
1,3,5-trimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oximeBacillus subtilisGood activity[6]
1,3-dimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oximeAspergillus flavusPotent activity[6]
1,3-dimethyl-2,6-diphenylpiperidin-4-one O-(2-bromophenylmethyl)oximeCandida-51Potent activity[6]
N-methyl-4-piperidone-derived monoketone curcuminoid (R=H)Streptococcus salivarius250[7]
N-methyl-4-piperidone-derived monoketone curcuminoid (R=3,4,5-OMe)Lactobacillus paracasei250[7]
N-methyl-4-piperidone-derived monoketone curcuminoid (R=3-F)Streptococcus mutans250[7]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • This compound derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in the broth medium directly in the microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Certain this compound derivatives, particularly curcumin analogues, have demonstrated significant anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[2][3][8][9]

Signaling Pathway: NF-κB Inhibition

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the degradation of IκBα and the release of the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[3][9] Some this compound derivatives can inhibit this pathway at various points.[2][3]

NFkB_Pathway NF-κB Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activation IkBa IκBα IKK->IkBa phosphorylation Ub_Proteasome Ubiquitination & Proteasomal Degradation IkBa->Ub_Proteasome NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocation IkBa_NFkB IκBα-NF-κB Complex IkBa_NFkB->IkBa IkBa_NFkB->NFkB Derivative This compound Derivative Derivative->IKK inhibition DNA DNA NFkB_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes

Caption: Inhibition of the NF-κB pathway by this compound derivatives.

Antioxidant Activity

Many this compound derivatives exhibit antioxidant properties, which are often attributed to their ability to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant activity of compounds.

Materials:

  • This compound derivatives

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare different concentrations of the this compound derivatives and ascorbic acid in methanol.

  • Reaction Mixture: Add 100 µL of each sample concentration to the wells of a 96-well plate, followed by 100 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

Workflow General Workflow for Synthesis and Evaluation Start Start Synthesis Synthesis of this compound Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Biological_Screening Biological Activity Screening Purification->Biological_Screening Cytotoxicity Cytotoxicity Assay (MTT) Biological_Screening->Cytotoxicity Anticancer Antimicrobial Antimicrobial Assay (MIC) Biological_Screening->Antimicrobial Antimicrobial Anti_inflammatory Anti-inflammatory Assay Biological_Screening->Anti_inflammatory Anti-inflammatory Antioxidant Antioxidant Assay (DPPH) Biological_Screening->Antioxidant Antioxidant Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis Antioxidant->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization End End Lead_Optimization->End

Caption: A typical workflow for the development of this compound derivatives.

This guide provides a foundational understanding of the diverse biological activities of this compound derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the rational design and development of novel therapeutic agents based on this versatile scaffold.

References

Safety Operating Guide

Proper Disposal of 1-Methyl-4-piperidone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 1-Methyl-4-piperidone, tailored for researchers, scientists, and drug development professionals. The following procedures are compiled from safety data sheets to ensure safe handling and compliance with regulations.

I. Immediate Safety and Hazard Identification

This compound is classified as a hazardous substance. Understanding its primary hazards is critical before handling or disposal.

Primary Hazards:

  • Flammable Liquid: It is a Category 3 flammable liquid and vapor.[1][2] Keep away from heat, sparks, open flames, and hot surfaces.[1][3] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1]

  • Corrosive: May cause severe skin burns and eye damage.[4]

  • Harmful if Swallowed or Inhaled: May cause irritation.[4]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).[5]

  • Eye Protection: Tightly-sealing safety goggles and a face shield.[3][5]

  • Lab Coat/Protective Clothing: A standard laboratory coat is required. For larger quantities or spills, fire/flame resistant and impervious clothing should be used.[2][3][5]

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1][5][6]

II. Quantitative Data Summary

While specific experimental data for disposal is not applicable, the following table summarizes key hazard classifications and identification numbers for this compound.

PropertyValue
CAS Number 1445-73-4
EC Number 215-895-5
UN Number UN2924
Hazard Class 3 (Flammable Liquid)
Subsidiary Hazard Class 8 (Corrosive)
Packing Group III
GHS Hazard Statement H226: Flammable liquid and vapor

III. Step-by-Step Disposal Procedure

The disposal of this compound must be handled by a licensed disposal company or at an approved waste disposal plant.[1]

Step 1: Waste Collection and Storage

  • Segregate Waste: Do not mix this compound waste with other chemicals unless instructed to do so by your institution's environmental health and safety (EHS) office. Relatively unreactive organic reagents should be collected in a designated container.[7]

  • Use Appropriate Containers: Collect waste in a suitable, properly labeled, and tightly closed container.[1][2] The container should be stored in a cool, dry, and well-ventilated area designated for flammable liquids.[1][2]

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound," including the associated hazard symbols (flammable, corrosive).

Step 2: Handling and Transportation

  • Prevent Ignition Sources: Use non-sparking tools and explosion-proof equipment when handling the waste.[1][3] Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[1][3]

  • Safe Transport: When moving the waste container, ensure it is securely closed and handled with care to prevent spillage.

Step 3: Final Disposal

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company. Inform them of the chemical's identity and associated hazards.

  • Recommended Disposal Method: The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Regulatory Compliance: All disposal activities must be in accordance with federal, state, and local regulations.[3][6]

IV. Accidental Release Measures

In the event of a spill, follow these procedures:

  • Immediate Action:

    • Remove all sources of ignition.[1][2]

    • Evacuate personnel from the immediate area.

    • Ensure adequate ventilation.

  • Containment:

    • For small spills, absorb with an inert material such as vermiculite (B1170534) or dry sand.[5]

    • Prevent the spill from entering drains or waterways.[2]

  • Clean-up and Disposal:

    • Wearing appropriate PPE, carefully collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[5]

    • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.[5]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated assess Assess Waste Type (Unused Product, Contaminated Material, Spill Residue) start->assess collect Step 1: Collect in a Labeled, Closed, Appropriate Container assess->collect All Waste Types store Step 2: Store in a Cool, Dry, Well-Ventilated, Flammables-Approved Area collect->store contact Step 3: Contact Licensed Hazardous Waste Disposal Company store->contact transport Step 4: Arrange for Professional Collection and Transport contact->transport dispose Step 5: Final Disposal via Chemical Incineration at an Approved Facility transport->dispose end End: Disposal Complete dispose->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 1-Methyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for 1-Methyl-4-piperidone, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[1]

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses and Face ShieldUse equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2] A face shield offers additional protection against splashes.
Skin Protection Chemical-Resistant GlovesHandle with gloves inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]
Impervious ClothingFlame-retardant antistatic protective clothing is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]
Respiratory Protection Air-Purifying RespiratorWhere risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator.[2]

Operational Plan: From Handling to Disposal

A systematic approach to handling this compound is crucial to minimize exposure and risk. The following step-by-step guide outlines the key phases of the operational workflow.

Experimental Workflow for Handling this compound

Experimental Workflow for Handling this compound prep Preparation & PPE handling Chemical Handling prep->handling Proceed with caution storage Storage handling->storage Store unused chemical spill Spill & Emergency Response handling->spill If spill occurs decon Decontamination handling->decon After handling storage->handling Retrieve for use spill->decon After cleanup disposal Waste Disposal end End of Process disposal->end decon->disposal Dispose of waste

Caption: Logical workflow for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the handling area.[3]

  • Work within a designated fume hood.

  • Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

  • Remove all sources of ignition, as this compound is a flammable liquid and vapor.[2][3]

  • Use non-sparking tools and explosion-proof equipment.[3]

  • Take precautionary measures against static discharge.[3]

2. Donning PPE:

  • Before handling the chemical, put on all required PPE as specified in the table above.

3. Chemical Handling:

  • Avoid inhalation of vapor or mist.[2]

  • Avoid contact with skin and eyes.[3]

  • Keep the container tightly closed when not in use.[2][3]

4. Storage:

  • Store in a cool, dry, and well-ventilated place.[2][3] The recommended storage temperature is 2 - 8 °C.[2]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]

  • Keep away from heat, sparks, and open flames.[4]

5. Spill and Emergency Procedures:

Emergency SituationProcedure
In case of Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
In case of Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[2][3]
In case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] Flush eyes with water as a precaution and consult a physician.[2]
In case of Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]
In case of a Spill Avoid breathing vapors, mist, or gas. Remove all sources of ignition. Beware of vapors accumulating to form explosive concentrations.[2] Contain the spillage and then collect with an electrically protected vacuum cleaner or by wet-brushing and place in a container for disposal according to local regulations.[2]
In case of Fire Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[2] Wear a self-contained breathing apparatus for firefighting if necessary.[2]

6. Decontamination:

  • Upon completion of work, wash hands and any exposed skin thoroughly.

  • Properly doff and dispose of all single-use PPE.

Disposal Plan

All disposable materials that have come into contact with this compound should be treated as hazardous waste.

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[2] Burn in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated Packaging: Dispose of as unused product.[2]

  • General Guidance: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4-piperidone
Reactant of Route 2
1-Methyl-4-piperidone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.